Product packaging for 4-Chloro-2,3-dimethylpyridine 1-oxide(Cat. No.:CAS No. 59886-90-7)

4-Chloro-2,3-dimethylpyridine 1-oxide

Cat. No.: B022557
CAS No.: 59886-90-7
M. Wt: 157.6 g/mol
InChI Key: MCUYHRNUDDANSO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylpyridine 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 275262. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B022557 4-Chloro-2,3-dimethylpyridine 1-oxide CAS No. 59886-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUYHRNUDDANSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59886-90-7
Record name 4-Chloro-2,3-dimethylpyridine N-oxide
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Record name 59886-90-7
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Record name 4-chloro-2,3-dimethylpyridine 1-oxide
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,3-dimethylpyridine 1-oxide: Properties, Synthesis, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,3-dimethylpyridine 1-oxide, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, spectroscopic signatures, synthesis methodologies, and nuanced reactivity of this versatile heterocyclic compound. By integrating established chemical principles with practical, field-proven insights, this guide aims to empower scientists to effectively utilize this compound in their research and development endeavors, particularly in the synthesis of proton pump inhibitors like Rabeprazole and potentially in the exploration of novel chemical entities.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 59886-90-7) is a substituted pyridine N-oxide that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary claim to fame is its role as a key building block in the multi-step synthesis of Rabeprazole, a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal conditions.[2][3] The strategic placement of the chloro, dimethyl, and N-oxide functionalities on the pyridine ring imparts a unique reactivity profile, making it an ideal precursor for constructing complex molecular architectures.[4] Beyond its established role in Rabeprazole synthesis, this compound holds potential in the development of other pharmaceuticals, such as anti-inflammatory and antimicrobial agents, as well as in the agrochemical sector.[4]

This guide will provide a detailed exploration of the chemical and physical properties of this compound, offer insights into its synthesis, dissect its reactivity with a focus on mechanistic principles, and provide practical protocols for its handling and use in synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

This compound is typically an off-white to light yellow crystalline powder.[3] Its key physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₈ClNO[5]
Molecular Weight 157.60 g/mol [5]
Appearance Off-white to light yellow crystalline powder[3]
Melting Point 101-107 °C[4]
Boiling Point 338.5 ± 37.0 °C at 760 mmHg[3]
Density ~1.2 ± 0.1 g/cm³[3]
Flash Point 158.5 ± 26.5 °C[3]
CAS Number 59886-90-7[1][2]
Spectroscopic Characterization

While specific spectra are often provided by commercial suppliers, the expected spectroscopic features are outlined below based on the compound's structure and data from analogous pyridine N-oxides.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The aromatic protons on the pyridine ring would likely appear as doublets in the downfield region. The two methyl groups at the C2 and C3 positions would appear as singlets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and N-oxide groups and the electron-donating nature of the methyl groups.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong band corresponding to the N-O stretching vibration, which is characteristic of pyridine N-oxides.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern of pyridine N-oxides often involves the loss of an oxygen atom ([M-16]⁺) and a hydroxyl radical ([M-17]⁺).[6] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the starting materials, scalability, and safety considerations. Two common approaches are detailed below.

Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide

This is a widely cited method that involves the displacement of a nitro group with a chloride ion.

Synthesis from Nitro Precursor Nitro_Precursor 4-Nitro-2,3-dimethylpyridine N-oxide Product This compound Nitro_Precursor->Product Reflux, 12h Reagents NaCl, aq. HCl, Benzyltributylammonium chloride, CH₃CN Reagents->Nitro_Precursor

Caption: Synthesis via Nucleophilic Substitution of the Nitro Group.

  • Reaction Setup: In a suitable reaction vessel, a mixture of 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), sodium chloride (1.54 mol), and benzyltributylammonium chloride (catalyst) is suspended in acetonitrile (1350 ml) and aqueous HCl (36%, 180 ml).[7]

  • Reaction Execution: The suspension is heated to reflux with stirring for 12 hours.[7]

  • Work-up: After cooling, the reaction mixture is pH-adjusted to 9 with 20% aqueous NaOH. The organic phase is separated. The aqueous phase is diluted with water to dissolve any precipitate and then extracted with dichloromethane.[7]

  • Isolation: The combined organic phases are dried and the solvent is removed under reduced pressure to yield this compound.[7]

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst: Benzyltributylammonium chloride is a phase transfer catalyst, facilitating the reaction between the aqueous chloride ions and the organic-soluble nitro-pyridine N-oxide.

  • Acidic Conditions: The presence of HCl likely protonates the N-oxide, further activating the pyridine ring towards nucleophilic attack.

  • High Concentration of Chloride: A large excess of NaCl is used to drive the equilibrium towards the desired chloro-substituted product.

Synthesis from 2,3-Dimethylpyridine

This route involves a multi-step process starting from the more readily available 2,3-dimethylpyridine (2,3-lutidine).

Synthesis from Lutidine Lutidine 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine N-oxide Lutidine->N_Oxide Oxidation (e.g., H₂O₂) Chlorination This compound N_Oxide->Chlorination Chlorination (e.g., Cl₂)

Caption: Two-Step Synthesis from 2,3-Dimethylpyridine.

  • Reaction Setup: 2,3-Dimethylpyridine N-oxide (2.79 mol) is dissolved in dichloromethane (1200 ml) in a reactor equipped for gas introduction and cooling.[8]

  • Chlorine Gas Introduction: Chlorine gas (1.4 mol) is introduced into the solution over 2-3 hours while maintaining the temperature at 25-30 °C.[8]

  • Base Addition: After approximately 50% conversion, the introduction of chlorine is stopped, and 50% sodium hydroxide solution (2.79 mol) is added while cooling.[8]

  • Completion of Chlorination: Chlorine gas (1.4 mol) is again introduced until the conversion is greater than 98%.[8]

  • Work-up: Water is added to the reaction mixture to dissolve the salts. The phases are separated, and the pH of the aqueous phase is adjusted to 6.7 with 50% NaOH. The aqueous phase is extracted with dichloromethane.[8]

  • Isolation: The combined organic phases are dried and concentrated to yield the product.[8]

Self-Validating System: The progress of the chlorination can be monitored by techniques such as GC or HPLC to ensure the reaction proceeds to completion and to minimize the formation of by-products. The pH adjustments are critical for both the reaction and the work-up to ensure the product is in a neutral, extractable form.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups.

The Activating Role of the N-Oxide Group

The N-oxide functionality is the key to the enhanced reactivity of this molecule compared to its parent pyridine. The N-O bond is polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The partial positive charge on the ring nitrogen withdraws electron density from the pyridine ring, particularly at the 2- and 4-positions, making these positions highly susceptible to nucleophilic attack.[6]

  • Activation towards Electrophilic Aromatic Substitution (EAS): The oxygen atom of the N-oxide can donate electron density back into the ring via resonance, increasing the electron density at the 2- and 4-positions, thereby activating them towards electrophilic attack.[6]

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction of this compound in pharmaceutical synthesis is the nucleophilic displacement of the 4-chloro substituent.[2]

SNAr Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (slow) Product 4-Substituted Product Intermediate->Product - Cl⁻ (fast) Cl Cl⁻ Nu Nu⁻

Caption: General Mechanism for Nucleophilic Aromatic Substitution.

The reaction proceeds via a two-step addition-elimination mechanism. The first, rate-determining step is the attack of the nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.

A key step in the synthesis of Rabeprazole involves the reaction of this compound with 3-methoxypropanol in the presence of a strong base like sodium hydride.[3]

  • Base and Alcohol Preparation: In a suitable solvent such as DMSO, a strong base like potassium hydroxide is added to 3-methoxypropanol to form the corresponding alkoxide.

  • Reaction with Pyridine N-oxide: this compound is then added to the solution of the alkoxide.

  • Reaction Conditions: The reaction mixture is heated to facilitate the substitution. The progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

Electrophilic Aromatic Substitution (EAS)

While less common in the context of its primary application, the N-oxide group also activates the ring for electrophilic substitution, directing incoming electrophiles to the 2- and 4-positions. However, since the 4-position is already substituted, electrophilic attack would be directed to the 2- or 6-positions. The presence of the methyl groups at the 2- and 3-positions will also influence the regioselectivity of such reactions.

Applications in Drug Development and Beyond

Cornerstone of Rabeprazole Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the manufacture of Rabeprazole.[2][3] The synthesis involves the nucleophilic displacement of the 4-chloro group, followed by further functionalization of one of the methyl groups to build the final drug molecule.

Potential in Agrochemicals and Other Pharmaceuticals

There are indications that this compound and related compounds are used in the synthesis of agrochemicals, such as herbicides and fungicides.[4] The pyridine N-oxide moiety is present in some biologically active compounds, and the versatility of this intermediate makes it an attractive starting point for the synthesis of new chemical entities with potential applications in various fields of medicinal and agricultural chemistry.[4]

Safety, Handling, and Environmental Considerations

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H318: Causes serious eye damage[5]

  • H335: May cause respiratory irritation[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Toxicology and Environmental Fate

Specific toxicological and environmental fate data for this compound are limited. However, pyridine and its derivatives can be environmental pollutants. The biodegradation of pyridine compounds in soil and water has been studied, and the rate and pathway of degradation are highly dependent on the nature and position of the substituents.[9][10] Chlorinated pyridines can be more persistent in the environment. Therefore, appropriate disposal methods should be followed in accordance with local regulations to prevent environmental contamination.

Conclusion

This compound is a high-value intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Rabeprazole. Its unique reactivity, stemming from the activating nature of the N-oxide group and the specific substitution pattern on the pyridine ring, makes it a powerful tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in both academic and industrial research settings. As the demand for complex, functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core physical properties of 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS No: 59886-90-7), a key intermediate in pharmaceutical synthesis, notably in the production of proton pump inhibitors like Rabeprazole.[1] Understanding these properties is fundamental to its handling, characterization, and application in drug development and manufacturing.

Molecular and Core Physical Characteristics

This compound is a pyridine N-oxide derivative with the molecular formula C₇H₈ClNO.[1][2] Its chemical structure, featuring a chlorinated and dimethyl-substituted pyridine ring with an N-oxide functional group, dictates its physicochemical behavior. The compound typically presents as an off-white to light yellow crystalline powder.[1]

Summary of Physical Properties

A compilation of the key physical data for this compound is presented below for quick reference. These values are critical for a range of applications from reaction chemistry to safety and handling protocols.

PropertyValueSource(s)
CAS Number 59886-90-7[1][2]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [2]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point 101-107 °C[3]
Boiling Point 338.5 ± 37.0 °C at 760 mmHg[1]
Density ~1.2 ± 0.1 g/cm³[1]
Flash Point 158.5 ± 26.5 °C[1]
Solubility Slightly soluble in Chloroform and Methanol.

Spectroscopic Profile: A Theoretical and Practical Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the 2- and 3-positions of the pyridine ring would likely appear as two distinct singlets in the aliphatic region (δ 2.0-2.5 ppm). The two aromatic protons on the pyridine ring would be observed in the aromatic region (δ 7.0-8.5 ppm), likely as doublets, with their exact chemical shifts influenced by the chloro and N-oxide groups.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The two methyl carbons are expected in the upfield region (δ 15-25 ppm). The five carbons of the pyridine ring will appear in the downfield aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom and the carbons adjacent to the nitrogen atom being significantly influenced.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-O Stretching: A strong absorption band is anticipated in the region of 1200-1300 cm⁻¹, which is characteristic of the N-O stretching vibration in pyridine N-oxides.

  • C-Cl Stretching: A band in the region of 600-800 cm⁻¹ would indicate the presence of the C-Cl bond.

  • Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • Aliphatic C-H Stretching: Bands corresponding to the methyl C-H stretching will be present in the 2850-3000 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol or methanol, is expected to show absorption maxima characteristic of a substituted pyridine N-oxide. Typically, these compounds exhibit strong absorptions in the UV region, often with multiple bands corresponding to π → π* and n → π* electronic transitions of the aromatic system.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. This section details the methodologies for determining the key physical properties of this compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Spectroscopic Identification cluster_3 Purity Determination Appearance Visual Inspection (Color, Form) Solubility_Screen Preliminary Solubility Screening Appearance->Solubility_Screen Initial Data DSC Melting Point (DSC) Solubility_Screen->DSC Informs Solvent Choice NMR ¹H and ¹³C NMR Solubility_Screen->NMR Solvent Selection TGA Thermal Stability (TGA) DSC->TGA IR Infrared Spectroscopy HPLC HPLC/UPLC NMR->HPLC Structural Confirmation MS Mass Spectrometry UV_Vis UV-Vis Spectroscopy LCMS LC-MS HPLC->LCMS

Caption: Workflow for the physicochemical characterization of a chemical compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow required to raise the temperature of a sample compared to a reference.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the resulting thermogram. The sharpness of the peak can also provide an indication of purity.

Solubility Assessment

Rationale: Understanding the solubility of a compound is crucial for its use in reactions, formulations, and purification processes. A systematic approach ensures consistent and comparable results.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

  • Sample Preparation: Add a known amount of this compound (e.g., 10 mg) to a vial.

  • Titration: Add the selected solvent dropwise while vortexing or stirring at a constant temperature (e.g., 25 °C).

  • Observation: Record the volume of solvent required to completely dissolve the solid. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Acquisition of Spectroscopic Data

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The physical properties of this compound outlined in this guide provide a foundational understanding for its application in research and development. Adherence to the described experimental protocols will ensure the generation of high-quality, reliable data, which is paramount for scientific integrity and the successful progression of drug development projects.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and safe handling of 4-Chloro-2,3-dimethylpyridine 1-oxide, a key intermediate in the pharmaceutical industry, most notably in the production of the proton pump inhibitor Rabeprazole.[1][2] This document delves into the underlying chemical principles of various synthetic routes, offering detailed, self-validating experimental protocols. Furthermore, it presents a thorough guide to the analytical techniques required to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in drug development and manufacturing.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No: 59886-90-7) is a substituted pyridine N-oxide that has garnered significant attention in the field of medicinal chemistry.[3] Its primary importance lies in its role as a crucial building block for the synthesis of Rabeprazole, a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[2][4] The strategic placement of the chloro and N-oxide functionalities on the dimethylpyridine scaffold allows for facile modification, making it an ideal precursor for the construction of more complex molecular architectures. Beyond its application in Rabeprazole synthesis, this compound is also a valuable intermediate in the development of other pharmaceuticals and agrochemicals, such as anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides.[3]

This guide will provide a detailed exploration of the synthesis and characterization of this important molecule, with a focus on practical, field-proven insights to aid researchers and drug development professionals in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 100-105 °C
Boiling Point 338.5 °C at 760 mmHg
Density ~1.2 g/cm³
Flash Point 158.5 °C
Solubility Soluble in methanol, methylene dichloride, and ethyl acetate; insoluble in n-hexane.[5]

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several distinct routes. The choice of methodology is often dictated by factors such as starting material availability, scalability, safety considerations, and desired purity of the final product. Here, we present a comparative analysis of the most common synthetic strategies.

Overall Synthesis Workflow

The general strategy for producing this compound often begins with 2,3-dimethylpyridine (2,3-lutidine) and proceeds through oxidation and subsequent functionalization of the pyridine ring.

Synthesis_Workflow A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine 1-oxide A->B Oxidation C 4-Nitro-2,3-dimethylpyridine 1-oxide B->C Nitration D This compound B->D Direct Chlorination C->D Chlorination

A generalized workflow for the synthesis of this compound.
Method 1: Chlorination of 4-Nitro-2,3-dimethylpyridine 1-oxide with Acetyl Chloride

This method involves the nucleophilic substitution of the nitro group at the 4-position of the pyridine N-oxide ring. The nitro group is an excellent leaving group, and its displacement by a chloride ion is facilitated by the activating effect of the N-oxide.

Reaction Scheme:

Method1_Scheme 4-Nitro-2,3-dimethylpyridine 1-oxide This compound 4-Nitro-2,3-dimethylpyridine 1-oxide->this compound Ethanol, 65°C Acetyl Chloride CH₃COCl

Synthesis via chlorination of the 4-nitro intermediate with acetyl chloride.

Mechanism: The reaction proceeds through the activation of the nitro group by the acetyl chloride, which makes it a better leaving group. The chloride ion, generated from acetyl chloride, then acts as a nucleophile, attacking the electron-deficient C4 position and displacing the activated nitro group.

Advantages:

  • High yield and purity of the final product.[6]

  • Relatively mild reaction conditions.

Disadvantages:

  • Requires the synthesis of the 4-nitro intermediate, which can be hazardous due to the use of strong nitrating agents.[7]

  • The 4-nitro intermediate itself can be explosive.[7]

Method 2: Chlorination of 4-Nitro-2,3-dimethylpyridine 1-oxide with HCl and a Phase Transfer Catalyst

This is an alternative approach for the chlorination of the 4-nitro intermediate, often employed in industrial settings.

Reaction Scheme:

Method2_Scheme 4-Nitro-2,3-dimethylpyridine 1-oxide This compound 4-Nitro-2,3-dimethylpyridine 1-oxide->this compound CH₃CN, Reflux Reagents NaCl, HCl, Benzyltributylammonium chloride

Synthesis via chlorination with HCl and a phase transfer catalyst.

Mechanism: In this process, the chloride ions from NaCl are transferred from the aqueous phase to the organic phase (acetonitrile) by the phase transfer catalyst (benzyltributylammonium chloride). The reaction then proceeds via nucleophilic aromatic substitution of the nitro group by the chloride ion under acidic conditions.

Advantages:

  • High yield (up to 98.5%).[6]

  • Avoids the use of more hazardous chlorinating agents like POCl₃ or SOCl₂.

Disadvantages:

  • Still requires the potentially hazardous 4-nitro intermediate.

  • The use of a phase transfer catalyst can sometimes complicate product purification.

Method 3: Direct Chlorination of 2,3-Dimethylpyridine 1-oxide

This method circumvents the need for the 4-nitro intermediate by directly chlorinating the 2,3-dimethylpyridine 1-oxide.

Reaction Scheme:

Method3_Scheme 2,3-Dimethylpyridine 1-oxide This compound 2,3-Dimethylpyridine 1-oxide->this compound Dichloromethane, 25-30°C Chlorine Gas Cl₂

Synthesis via direct chlorination of 2,3-dimethylpyridine 1-oxide.

Mechanism: The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The reaction with chlorine gas proceeds via an electrophilic aromatic substitution mechanism.

Advantages:

  • A more direct route that avoids the synthesis and handling of the 4-nitro intermediate.

  • Potentially safer for large-scale production.[7]

Disadvantages:

  • The reaction may yield a mixture of chlorinated products, requiring careful control of reaction conditions to ensure regioselectivity.

  • Handling of chlorine gas requires specialized equipment and safety precautions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks to ensure the successful progression of the reaction.

Protocol for Method 1: Chlorination of 4-Nitro-2,3-dimethylpyridine 1-oxide with Acetyl Chloride

Materials:

  • 4-Nitro-2,3-dimethylpyridine 1-oxide

  • Ethanol

  • Acetyl chloride

  • Deionized water

  • Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Nitro-2,3-dimethylpyridine 1-oxide (1 equivalent) in ethanol.

  • Addition of Acetyl Chloride: Cool the solution in an ice bath and slowly add acetyl chloride (2.5 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 65°C. Stir at this temperature for 5 hours.

  • In-Process Check (TLC): Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add deionized water and DCM to the residue.

    • Carefully adjust the pH of the aqueous layer to 7.5-8.5 by the dropwise addition of 50% NaOH solution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain off-white crystals.

Protocol for Method 3: Direct Chlorination of 2,3-Dimethylpyridine 1-oxide

Materials:

  • 2,3-Dimethylpyridine 1-oxide

  • Dichloromethane (DCM)

  • Chlorine gas

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve 2,3-Dimethylpyridine 1-oxide (1 equivalent) in DCM in a reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a cooling system.

  • Chlorination: Cool the solution to 25-30°C and bubble chlorine gas (approximately 0.5 equivalents) through the solution over 2-3 hours.

  • In-Process Check (Conversion Monitoring): Monitor the conversion by a suitable analytical method (e.g., GC or HPLC) to reach approximately 50% conversion.

  • Base Addition: Stop the chlorine gas flow and slowly add 50% NaOH solution (1 equivalent) while maintaining the temperature below 30°C.

  • Second Chlorination: Resume the bubbling of chlorine gas (approximately 0.5 equivalents) at 25-30°C until the conversion of the starting material is greater than 98%.

  • Work-up:

    • Add deionized water to the reaction mixture to dissolve any salts.

    • Separate the organic and aqueous phases.

    • Adjust the pH of the aqueous phase to 6.7 with 50% NaOH.

    • Extract the aqueous phase twice with DCM.

    • Combine all organic phases.

  • Purification: Wash the combined organic phase with water, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Characterization and Quality Control

Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound.

Spectroscopic Analysis Workflow

Characterization_Workflow A Synthesized Product B ¹H NMR & ¹³C NMR A->B C FTIR Spectroscopy A->C D Mass Spectrometry (MS) A->D E HPLC A->E F Structure Confirmation B->F C->F D->F G Purity Assessment E->G

A comprehensive workflow for the characterization of the final product.
Interpretation of Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons will appear as doublets in the downfield region (typically 7.0-8.5 ppm), with their coupling constants providing information about their relative positions. The two methyl groups will appear as singlets in the upfield region (typically 2.0-3.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 120-150 ppm, while the methyl carbons will appear at a much higher field (15-25 ppm). The carbon attached to the chlorine atom will be significantly influenced by the electronegativity of the halogen.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands. A strong band in the region of 1200-1300 cm⁻¹ is indicative of the N-O stretching vibration, a hallmark of pyridine N-oxides.[8] Other significant peaks will correspond to C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.6 g/mol ). The isotopic pattern of the molecular ion peak, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom. Fragmentation patterns can provide further structural information.

  • HPLC (High-Performance Liquid Chromatography): HPLC is the primary method for determining the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity. The area of the peak is proportional to the concentration of the compound.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling of Precursors: Exercise extreme caution when handling nitrating agents and the 4-nitro intermediate, as they can be explosive. Direct chlorination with chlorine gas should only be performed by trained personnel with appropriate equipment.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the nuances of the different synthetic routes and employing the rigorous characterization techniques outlined, researchers and drug development professionals can confidently produce and verify this critical pharmaceutical intermediate. The emphasis on self-validating protocols and a thorough understanding of the underlying chemistry will empower scientists to optimize their processes, ensuring the quality and consistency required for the advancement of pharmaceutical research and development.

References

solubility of 4-Chloro-2,3-dimethylpyridine 1-oxide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,3-dimethylpyridine 1-oxide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 59886-90-7) is a heterocyclic organic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Structurally, it is a pyridine ring substituted with two methyl groups and a chlorine atom, with the nitrogen atom oxidized to an N-oxide. This compound is a key intermediate in the synthesis of proton pump inhibitors, most notably Rabeprazole, which is used to treat gastrointestinal disorders.[1][3] Understanding its solubility profile in various organic solvents is paramount for researchers and process chemists to effectively design, optimize, and control reaction conditions, purification processes (like crystallization and extraction), and final product formulation.

This guide provides a comprehensive analysis of the solubility of this compound, grounding the discussion in the principles of physical organic chemistry. We will explore its solubility based on available data and theoretical predictions, provide a detailed experimental protocol for its determination, and discuss the implications for laboratory and industrial applications.

Compound Profile:

  • Molecular Formula: C₇H₈ClNO[4]

  • Molecular Weight: 157.60 g/mol [4]

  • Appearance: Pale yellow to light beige solid or crystal.[3][5]

  • Melting Point: 103-105 °C[1][5]

Section 1: Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that mixing is favorable if it leads to a decrease in the Gibbs free energy of the system. This is often simplified by the empirical rule "like dissolves like," which relates solubility to the polarity of the solute and solvent.[6]

The molecular structure of this compound presents a fascinating case study in solubility:

  • Polar Moiety: The N-oxide group (N⁺-O⁻) is highly polar and introduces a significant dipole moment to the molecule. The oxygen atom is a strong hydrogen bond acceptor, capable of interacting favorably with protic solvents.[4]

  • Non-Polar Moieties: The aromatic pyridine ring, two methyl groups, and the chloro substituent contribute to the molecule's non-polar character (lipophilicity).

  • Overall Polarity: The interplay between the polar N-oxide and the less polar substituted ring results in a molecule of intermediate polarity. The computed property XLogP3, a measure of lipophilicity, is 1.3, indicating a moderate preference for a non-aqueous environment.[3][4]

Based on this structure, we can predict that this compound will exhibit preferential solubility in polar organic solvents that can effectively solvate the N-oxide group. Its solubility in non-polar solvents is expected to be limited.

cluster_Solute Solute: this compound cluster_Solvent Solvent Properties Solute_Structure Molecular Structure Polar_Group Polar N-Oxide Group (Dipole, H-Bond Acceptor) Solute_Structure->Polar_Group NonPolar_Group Non-Polar Groups (Ring, -CH3, -Cl) Solute_Structure->NonPolar_Group Prediction Solubility Prediction ('Like Dissolves Like') Polar_Group->Prediction Favors interaction with NonPolar_Group->Prediction Favors interaction with Polar_Solvent Polar Solvents (e.g., Methanol, DCM, Acetone) NonPolar_Solvent Non-Polar Solvents (e.g., Hexane, Toluene) Prediction->Polar_Solvent High Solubility Expected Prediction->NonPolar_Solvent Low Solubility Expected

Caption: Logical relationship between molecular structure and solubility prediction.

Section 2: Quantitative and Qualitative Solubility Data

Solvent ClassSolventReported SolubilitySourceRationale/Context
Polar Protic MethanolSlightly Soluble[5][7]The hydroxyl group can hydrogen bond with the N-oxide oxygen, but the overall interaction is moderate.
Halogenated Dichloromethane (DCM)Soluble[5][8][9]Frequently used as an extraction and reaction solvent in its synthesis, indicating good solubility.[5][8][9]
ChloroformSlightly Soluble[5][7]Similar to DCM, but reported data specifies "slight" solubility.
Polar Aprotic Acetonitrile (CH₃CN)Soluble[5][8]Used as a reaction solvent for synthesis, implying the compound is soluble under reaction conditions.[5][8]
Tetrahydrofuran (THF)Likely Soluble[9]Mentioned as a suitable solvent for related reactions.[9]
Dimethylformamide (DMF)Likely Soluble[9]Listed as a potential solvent for related reactions.[9]
Dimethyl sulfoxide (DMSO)Likely Soluble[9]Listed as a potential solvent for related reactions.[9]
Aromatic Toluene, XyleneLikely Soluble[9]Mentioned as suitable solvents for related reactions, suggesting some degree of solubility.[9]

This data aligns with the theoretical predictions. The compound demonstrates solubility in polar aprotic and halogenated solvents, where dipole-dipole interactions are dominant. Its solubility in polar protic solvents like methanol is present but limited.

Section 3: Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[6]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. For example, add ~100 mg of the solid to a vial.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal time. The goal is to achieve a steady-state concentration in the liquid phase.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent using volumetric glassware to bring the concentration into the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always report the temperature at which the measurement was made.

A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temperature (e.g., 24-72h at 25°C) B->C D 4. Phase Separation Settle solids, then filter supernatant C->D E 5. Dilution & Quantification Dilute sample volumetrically; Analyze via HPLC or UV-Vis D->E F 6. Data Reporting Calculate and report solubility (e.g., mg/mL at 25°C) E->F

Caption: Experimental workflow for solubility determination via the shake-flask method.

Section 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. According to aggregated GHS data, it is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[3][4]

  • Causes skin irritation[4]

  • Causes serious eye damage[4]

  • May cause respiratory irritation[4]

Recommended Precautions:

  • Handle in a well-ventilated area or fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

  • Avoid creating dust.[11]

  • Wash hands thoroughly after handling.[11]

Conclusion

This compound is a compound of moderate polarity, exhibiting a predictable solubility profile. It is sparingly soluble in polar protic solvents like methanol and demonstrates good solubility in various polar aprotic and halogenated solvents, including dichloromethane, acetonitrile, and likely DMF and THF. This profile is consistent with its molecular structure, which combines a highly polar N-oxide functional group with less polar hydrocarbon and chloro-substituted moieties. The provided experimental protocol offers a robust framework for researchers to determine precise quantitative solubility data, which is essential for optimizing its use in pharmaceutical synthesis and other chemical applications.

References

reactivity and stability of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,3-dimethylpyridine 1-oxide

Introduction

This compound, identified by CAS number 59886-90-7, is a heterocyclic compound of significant interest in modern organic synthesis. It presents as an off-white to light yellow crystalline powder and serves as a pivotal building block, most notably as a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole, a widely used medication for treating gastrointestinal disorders. Its utility stems from a unique combination of stability under standard conditions and highly tunable reactivity, which is conferred by the interplay of its substituents on the pyridine N-oxide core.[1][2]

This guide provides an in-depth analysis of the chemical behavior of this compound, exploring the electronic factors that govern its reactivity, common synthetic transformations, and its stability profile. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental design.

PropertyValueReference
CAS Number 59886-90-7[3][4]
Molecular Formula C₇H₈ClNO[2][5]
Molecular Weight 157.60 g/mol [6][7]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 103-105 °C; 101-107 °C[2]
Boiling Point 338.5 ± 37.0 °C at 760 mmHg
Density ~1.2 ± 0.1 g/cm³
Flash Point 158.5 ± 26.5 °C
Purity (Assay) ≥98.0%[2]
Storage Conditions Store in a cool, well-ventilated place; 0-8°C recommended[2]

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine N-oxide moiety possesses a unique functionality where the oxygen atom can act as a powerful electron-donating group through resonance, while the positively charged nitrogen atom exerts an inductive electron-withdrawing effect.[8][9]

  • N-Oxide Group: This group dramatically influences the electron distribution in the aromatic ring. It increases the electron density at the 2- and 4-positions, making the molecule more susceptible to electrophilic attack than the parent pyridine. Simultaneously, it activates these same positions for nucleophilic aromatic substitution (SNAr) by effectively stabilizing the negatively charged Meisenheimer intermediate.[9][10][11]

  • Chloro Group (C4): As a good leaving group and an inductively electron-withdrawing substituent, the chlorine atom at the 4-position makes this site the primary target for nucleophilic attack.

  • Methyl Groups (C2, C3): These electron-donating groups slightly increase the electron density of the ring but their influence is secondary to the powerful effects of the N-oxide and chloro substituents.

The resonance structures below illustrate how the N-oxide group delocalizes charge, creating a partial positive charge on the ring, particularly at the C4 position, thereby activating it for nucleophilic substitution.

Caption: Resonance delocalization activating C2 and C4 positions.

Reactivity and Key Transformations

The primary utility of this compound lies in its capacity for nucleophilic aromatic substitution at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this compound. The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and the C4-chloro group, facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Causality: The choice of nucleophile and reaction conditions is critical. Strong nucleophiles, such as alkoxides or amines, readily displace the chloride ion. The N-oxide group is essential for this transformation; without it, the 4-chloropyridine ring is significantly less reactive towards nucleophiles.[11][12] This enhanced reactivity is a cornerstone of its use in multi-step syntheses, such as that for Rabeprazole.[1][7]

Caption: General mechanism for SNAr at the C4 position.

Deoxygenation of the N-Oxide

In many synthetic pathways, the N-oxide group is introduced to facilitate a specific reaction (like SNAr) and must be removed in a subsequent step. This deoxygenation reaction converts the pyridine N-oxide back to the corresponding pyridine.

Experimental Insight: The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of other functional groups in the molecule. Common and effective reagents include phosphorus trichloride (PCl₃) or catalytic hydrogenation.[8][13] The reaction with PCl₃ is typically fast and efficient at room temperature.[13]

Other Reactions

While SNAr at C4 is dominant, other transformations are possible:

  • Electrophilic Substitution: The N-oxide makes the ring more electron-rich than pyridine, allowing for electrophilic substitutions like nitration. Nitration of pyridine N-oxide typically yields the 4-nitro derivative.[9]

  • Reactions with Acylating Agents: Treatment with reagents like acetyl chloride or phosphorus oxychloride can lead to rearrangements or substitution at the 2-position.[10][14]

Synthesis Protocol

This compound is commonly synthesized from 4-nitro-2,3-dimethylpyridine N-oxide. The nitro group at the 4-position is an effective precursor to the chloro group.

Synthesis_Workflow start 4-Nitro-2,3-dimethylpyridine N-oxide reagents NaCl, aq. HCl (36%) Benzyltributylammonium chloride CH₃CN start->reagents 1. Mix reflux Boil under reflux (12 hours) reagents->reflux 2. Heat workup1 Adjust to pH 9 (20% NaOH) reflux->workup1 3. Neutralize extraction Separate organic phase Extract aqueous with CH₂Cl₂ workup1->extraction 4. Extract combine Combine organic phases extraction->combine evap Remove solvent (Reduced pressure) combine->evap product This compound (Yield: ~98.5%) evap->product 5. Isolate

Caption: Synthetic workflow from the 4-nitro precursor.

Step-by-Step Methodology

The following protocol is based on established synthetic procedures.[15][3][5]

  • Reaction Setup: To a suitable reaction vessel, add 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), sodium chloride (1.54 mol), benzyltributylammonium chloride (phase-transfer catalyst), and acetonitrile (1350 ml).

  • Acidification: Add aqueous hydrochloric acid (36%, 180 ml) to the suspension.

  • Reflux: Heat the mixture to reflux with constant stirring and maintain for 12 hours.

  • Work-up: Cool the reaction mixture. Adjust the pH to ~9 using a 20% aqueous sodium hydroxide solution. This will dissolve most of the precipitate.

  • Extraction: Separate the organic phase. Extract the aqueous phase with dichloromethane.

  • Isolation: Combine all organic phases and remove the solvent under reduced pressure to yield the final product, this compound.[3][5]

Stability, Storage, and Handling

Chemical Stability

This compound is a chemically stable compound under standard ambient conditions, which facilitates its storage and handling in industrial and laboratory settings.[2] However, like many pyridine N-oxides, it can be hygroscopic and should be protected from moisture to maintain its integrity.[16] While stable at normal temperatures, some pyridine N-oxides are known to decompose exothermically at very high temperatures, so uncontrolled heating should be avoided.[17]

Storage and Handling Recommendations
  • Storage: To preserve its chemical stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated environment. Storage under an inert atmosphere is recommended for long-term preservation.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn.[18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18] According to GHS classifications, the compound is harmful if swallowed and causes skin and serious eye irritation/damage.[6][7]

Conclusion

This compound is a highly valuable and versatile intermediate whose chemical behavior is dominated by the electronic interplay between the N-oxide function and the 4-chloro substituent. Its primary mode of reactivity, nucleophilic aromatic substitution, provides a reliable and efficient route for constructing more complex molecules, cementing its role in the pharmaceutical industry, particularly for the synthesis of Rabeprazole. A thorough understanding of its reactivity, stability, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Compound

4-Chloro-2,3-dimethylpyridine 1-oxide (CAS No: 59886-90-7) is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research and development.[1] It is recognized primarily as a key intermediate in the synthesis of proton pump inhibitors, such as Rabeprazole, a widely used medication for gastrointestinal disorders.[2][3] Its utility also extends to the synthesis of various other complex molecules, including herbicides and fungicides.[1]

Given its role as a reactive intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous handling protocols are not merely procedural formalities; they are fundamental to ensuring personnel safety, experimental integrity, and regulatory compliance. This guide provides an in-depth, experience-driven framework for researchers, chemists, and drug development professionals to manage the risks associated with this compound effectively.

Chapter 1: Comprehensive Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for assessing the risks of this compound. It is classified as a hazardous substance, and it is imperative to understand the specific nature of these hazards before any laboratory work commences.

The aggregated GHS information from multiple suppliers indicates a consistent hazard profile.[4] The primary dangers are associated with acute toxicity, severe eye damage, and irritation to the skin and respiratory tract.[4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4Warning H302: Harmful if swallowed[4]
Skin Corrosion/Irritation2Warning H315: Causes skin irritation[4]
Serious Eye Damage/Irritation1Danger H318: Causes serious eye damage[4]
Specific Target Organ Toxicity, Single Exposure3Warning H335: May cause respiratory irritation[4]
Germ Cell Mutagenicity2Warning H341: Suspected of causing genetic defects[5]

Source: Aggregated GHS information provided by companies to the ECHA C&L Inventory.[3][4]

The "Danger" signal word associated with Eye Damage Category 1 is of critical importance. This classification implies that the compound can cause irreversible damage upon contact with the eyes, moving beyond simple irritation. This necessitates the mandatory use of robust eye protection.

Chapter 2: A Risk-Based Approach: The Hierarchy of Controls

In laboratory safety, reliance on Personal Protective Equipment (PPE) is the last line of defense, not the first. A senior scientist's approach is to mitigate risk by implementing a hierarchy of controls. This strategic framework prioritizes controls that are more effective and reliable.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->Substitution Is the chemical essential? Engineering Engineering Controls (e.g., Certified Chemical Fume Hood) Substitution->Engineering Can risk be physically contained? Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative How do we manage the process? PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) (Least Effective) Administrative->PPE How do we protect the individual?

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible as it is often a required intermediate. Therefore, the primary focus must be on robust Engineering Controls —specifically, the mandatory use of a certified chemical fume hood to prevent inhalation of the powder and protect against respiratory irritation.[4]

Chapter 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. The causality behind each step is explained to instill a deeper understanding of the necessary precautions.

Protocol for Safe Handling and Weighing
  • Preparation and Pre-Use Checks:

    • Causality: Verification ensures the primary engineering control is functioning correctly before the hazardous substance is introduced.

    • Action: Verify that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation. Confirm the availability of an appropriate chemical spill kit and that the safety shower/eyewash station is unobstructed.

  • Donning Personal Protective Equipment (PPE):

    • Causality: Given the GHS classification, a multi-layered PPE approach is required to protect against all potential routes of exposure (skin, eyes, inhalation).

    • Action: Don a flame-retardant lab coat, nitrile gloves (ensure to check for breakthrough times), and, critically, chemical splash goggles that provide a full seal around the eyes.[5] Due to the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient.

  • Weighing the Compound:

    • Causality: The compound is a powder or crystalline solid, making it prone to aerosolization.[1] All manipulations must be performed in a contained space to prevent inhalation and contamination of the general lab environment.

    • Action: Perform all weighing operations on an analytical balance placed inside the chemical fume hood. Use a weigh boat or appropriate glassware. Handle the container carefully to minimize dust generation. Close the primary container immediately after dispensing the required amount.

  • Post-Handling:

    • Causality: Proper doffing and immediate hand washing prevent accidental cross-contamination of personal items or other lab surfaces.

    • Action: Remove gloves using the proper technique (e.g., peel one off with the other, then slide a clean finger under the cuff of the second) and dispose of them in the designated chemical waste bin. Immediately wash hands thoroughly with soap and water.

Protocol for Storage
  • Causality: Proper storage conditions are essential to maintain the compound's stability and prevent degradation.[2] Some suppliers recommend refrigerated conditions.[1][6]

  • Action: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] The container must be tightly sealed to prevent moisture ingress. Check the supplier's specific recommendations; storage at 0-8°C or -20°C may be required.[1][8]

Protocol for Spill Response
  • Causality: A pre-defined plan for accidental releases ensures a rapid, safe, and effective cleanup, minimizing exposure and environmental contamination.

  • Action:

    • Evacuate non-essential personnel from the immediate area.

    • If safe to do so, cover the spill with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust.

    • Wearing appropriate PPE (including respiratory protection if dust is generated), carefully scoop the absorbed material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent (check SDS for recommendations) and then wash with soap and water.

    • Dispose of all contaminated materials as hazardous chemical waste.

Protocol for Waste Disposal
  • Causality: Chemical waste must be handled in accordance with institutional and national regulations to ensure environmental protection and safety.

  • Action: Dispose of unused material and contaminated items (gloves, weigh boats, etc.) in a clearly labeled, sealed hazardous waste container.[9] Do not mix with other waste streams. Follow your institution's specific procedures for chemical waste pickup and disposal.

Chapter 4: Chemical Properties and Stability

Understanding the compound's properties provides the rationale for the handling procedures.

  • Appearance: Off-white to light yellow crystalline powder.[2]

  • Molecular Formula: C₇H₈ClNO[4]

  • Molecular Weight: 157.60 g/mol [4]

  • Melting Point: 101-107 °C[1]

  • Stability: The product is generally chemically stable under standard ambient conditions (room temperature).[10]

  • Reactivity: Avoid contact with strong oxidizing agents. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.

Caption: A logical workflow for the safe handling of chemical reagents from start to finish.

Conclusion

This compound is an invaluable reagent in modern synthesis. However, its utility is matched by its significant hazard profile. Adherence to a safety paradigm founded on the hierarchy of controls, supported by detailed and understood protocols, is non-negotiable. By moving beyond rote compliance and understanding the scientific causality behind each safety measure, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

The Latent Therapeutic Potential of 4-Chloro-2,3-dimethylpyridine 1-oxide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Untapped Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, this guide serves as an in-depth exploration of the biological potential inherent in derivatives of 4-Chloro-2,3-dimethylpyridine 1-oxide. While this compound is well-documented as a pivotal intermediate in the synthesis of the proton pump inhibitor Rabeprazole, its utility as a foundational scaffold for a broader range of therapeutic agents remains significantly underexplored in publicly available research.[1] This guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously detail the established synthetic pathways leveraging this scaffold. Secondly, and more critically, it will extrapolate from the known biological activities of the wider pyridine-N-oxide class to illuminate the promising, yet latent, therapeutic avenues that derivatives of this compound could unlock. We will delve into the potential for anticancer, antimicrobial, and herbicidal activities, providing not just theoretical frameworks but also actionable, detailed experimental protocols to empower your research endeavors.

Part 1: The Cornerstone Application - Synthesis of Rabeprazole

The primary and most well-documented application of this compound is its role as a key building block in the multi-step synthesis of Rabeprazole, a widely prescribed medication for gastrointestinal disorders.[1] Understanding this established synthetic route is crucial as it showcases the reactivity of the scaffold and provides a foundation for designing novel derivatives.

Synthetic Pathway to Rabeprazole

The conversion of this compound to Rabeprazole involves a series of well-defined chemical transformations. The process typically begins with the nucleophilic substitution of the chlorine atom at the 4-position, a key reaction that allows for the introduction of various side chains.

Rabeprazole_Synthesis A This compound B 4-Alkoxy-2,3-dimethylpyridine 1-oxide A->B  Nucleophilic Substitution (e.g., with an alcohol in base) C 2-(Hydroxymethyl)-4-alkoxy-3-methylpyridine B->C  Rearrangement (e.g., Acetic Anhydride) D 2-(Chloromethyl)-4-alkoxy-3-methylpyridine C->D  Chlorination (e.g., Thionyl Chloride) F Rabeprazole Sulfide D->F  Condensation E 2-Mercaptobenzimidazole E->F G Rabeprazole F->G  Oxidation (e.g., m-CPBA)

Caption: Synthetic pathway from this compound to Rabeprazole.

Experimental Protocol: Synthesis of a 4-Alkoxy-2,3-dimethylpyridine 1-oxide Intermediate

This protocol provides a generalized procedure for the initial nucleophilic substitution reaction, a critical step in the synthesis of Rabeprazole and its potential analogs.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Base Addition: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0°C under a nitrogen atmosphere.

  • Nucleophile Addition: Slowly add the desired alcohol (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Exploring the Horizon - Potential Biological Activities of Derivatives

The pyridine-N-oxide moiety is a "privileged scaffold" in medicinal chemistry, known to impart a range of biological activities.[2][3][4] By modifying the this compound core, it is plausible to develop novel compounds with significant therapeutic potential.

Anticancer Activity

A significant number of pyridine and pyridine-N-oxide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.

Potential Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position: The introduction of various aryl or heteroaryl groups via cross-coupling reactions could lead to compounds that interact with specific protein kinases.

  • Modification of the methyl groups: Functionalization of the methyl groups at the 2 and 3-positions could influence the compound's steric and electronic properties, potentially enhancing binding affinity to target proteins.

This protocol details a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound Derivatives A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT antiproliferative assay.

Antimicrobial Activity

The pyridine scaffold is a core component of many antimicrobial agents.[2][4][7] Derivatives of this compound could be synthesized to target essential bacterial or fungal enzymes.

Potential Structure-Activity Relationship (SAR) Insights:

  • Introduction of Amino and Thioether Linkages: Replacing the chloro group with various amino or thioether moieties can introduce hydrogen bonding capabilities and alter lipophilicity, which are crucial for antimicrobial activity.

  • Formation of Fused Heterocyclic Systems: The 2,3-dimethyl arrangement provides an opportunity to construct fused heterocyclic rings, a common strategy in the development of potent antimicrobial drugs.

This protocol outlines the broth microdilution method for determining the MIC of novel antimicrobial compounds.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

Pyridine-based compounds are also prominent in the agrochemical industry as herbicides.[8] The structural features of this compound make it an attractive starting point for the development of new herbicidal agents.

Potential Structure-Activity Relationship (SAR) Insights:

  • Alkoxy and Aryloxy Derivatives: The synthesis of various ether derivatives at the 4-position can modulate the compound's uptake and translocation in plants.

  • Introduction of Fluorinated Moieties: The incorporation of fluorine atoms or trifluoromethyl groups can enhance the metabolic stability and herbicidal efficacy of the compounds.

This protocol describes a method for evaluating the pre-emergence herbicidal activity of novel compounds.

  • Seed Planting: Plant seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing soil.

  • Compound Application: Apply the test compounds at various concentrations to the soil surface immediately after planting.

  • Incubation: Place the pots in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control compared to an untreated control.

Part 3: Data-Driven Insights and Future Directions

Compound ClassBiological ActivityTarget/AssayRepresentative IC50/MIC
Substituted Pyridine-N-OxidesAnticancerHuman Cancer Cell Lines1-10 µM
Aminopyridine DerivativesAntibacterialS. aureus, E. coli2-16 µg/mL
Pyridine-based HerbicidesHerbicidalVarious Weed Species10-100 g/ha

Disclaimer: The data presented in this table are for illustrative purposes and are derived from studies on related pyridine-N-oxide compounds, not direct derivatives of this compound.

Conclusion and Authoritative Grounding

This technical guide has established this compound as a scaffold of significant, yet largely untapped, potential. While its role in the synthesis of Rabeprazole is well-defined, the broader biological activities inherent to the pyridine-N-oxide class suggest fertile ground for the discovery of novel therapeutic and agrochemical agents. The provided experimental protocols are intended to serve as a practical starting point for researchers to synthesize and evaluate new derivatives. The future of drug discovery and agrochemical development may well be enriched by a deeper exploration of the chemical space surrounding this versatile molecule.

References

The Strategic Role of 4-Chloro-2,3-dimethylpyridine 1-oxide in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2,3-dimethylpyridine 1-oxide, a pivotal intermediate in the synthesis of contemporary agrochemicals. Moving beyond a mere recitation of synthetic protocols, this document elucidates the underlying chemical principles and strategic considerations that underscore its utility. We will dissect the synthesis of this key building block, explore its reactivity, and detail its application in the construction of complex herbicidal and fungicidal scaffolds. This guide is intended for researchers, chemists, and process development scientists in the agrochemical industry, offering both foundational knowledge and actionable insights to leverage this versatile reagent in novel crop protection solutions.

Introduction: The Unseen Pillar of Crop Protection

In the intricate world of agrochemical synthesis, the final active ingredient often owes its efficacy and commercial viability to a series of meticulously designed intermediate molecules. This compound (CAS No. 59886-90-7) is one such unassuming yet critical component.[1][2][3] Its unique constellation of functional groups—a chlorinated pyridine ring, activating N-oxide, and strategically placed methyl groups—renders it a highly versatile platform for constructing a diverse array of bioactive compounds.[4] This guide will illuminate the chemical logic that makes this molecule an indispensable tool for the modern agrochemist.

Foundational Synthesis of this compound

A robust and efficient synthesis of the starting material is paramount for any commercially viable agrochemical. Several routes to this compound have been reported, each with its own set of advantages and challenges.

Chlorination of 2,3-Dimethylpyridine N-oxide

A common laboratory-scale approach involves the direct chlorination of 2,3-dimethylpyridine N-oxide. This method is conceptually straightforward but requires careful control of reaction conditions to manage selectivity and prevent over-chlorination.

Experimental Protocol: Chlorination of 2,3-Dimethylpyridine N-oxide

  • Reaction Setup: A solution of 2,3-Lutidine-N-oxide (1 equivalent) in a suitable chlorinated solvent such as dichloromethane is prepared in a jacketed reactor equipped with a stirrer, thermometer, and gas inlet.[5]

  • Chlorine Gas Introduction: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the reaction temperature between 25-30°C.[5]

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is washed with water. The pH of the aqueous phase is adjusted to approximately 6.7 with a 50% sodium hydroxide solution.[5]

  • Extraction and Isolation: The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

From 4-Nitro-2,3-dimethylpyridine N-oxide: A High-Yield Alternative

An alternative and often higher-yielding industrial synthesis commences with 4-nitro-2,3-dimethylpyridine N-oxide.[1][6] This process leverages the nitro group as a leaving group, which is displaced by a chloride ion.

Experimental Protocol: Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide [1][6]

  • Reaction Mixture Preparation: A suspension of 4-nitro-2,3-dimethylpyridine N-oxide (1 equivalent), sodium chloride (3.14 equivalents), and a phase-transfer catalyst like benzyltributylammonium chloride is prepared in acetonitrile. Concentrated hydrochloric acid is then added.[1][6]

  • Reflux: The mixture is heated to reflux and stirred vigorously for approximately 12 hours.[1][6]

  • pH Adjustment and Extraction: After cooling, the reaction mixture's pH is adjusted to 9 with a 20% sodium hydroxide solution. The organic phase is separated, and the aqueous phase is extracted with dichloromethane.[1][6]

  • Isolation: The combined organic phases are concentrated under reduced pressure to afford this compound in high yield (typically >98%).[6]

Data Summary: Comparison of Synthetic Routes

Starting MaterialKey ReagentsTypical YieldScale
2,3-Dimethylpyridine N-oxideCl2, DichloromethaneModerateLab
4-Nitro-2,3-dimethylpyridine N-oxideNaCl, HCl, CH3CN>98%Industrial

The Role in Agrochemical Scaffolding: A Gateway to Herbicides and Fungicides

The true value of this compound lies in its ability to serve as a versatile precursor for a range of agrochemical active ingredients.[4] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle to introduce diverse functionalities. The N-oxide can be retained for its unique electronic properties or removed at a later stage. This dual reactivity is a cornerstone of its utility.

Nucleophilic Substitution at the 4-Position

The electron-withdrawing nature of the pyridine N-oxide activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The chloro substituent at the 4-position is an excellent leaving group, facilitating the introduction of alkoxy, aryloxy, or amino moieties. This is a key transformation in the synthesis of many modern herbicides that function as carotenoid biosynthesis inhibitors.[7]

Workflow: Synthesis of a Hypothetical Picolinafen-type Herbicide

G A 4-Chloro-2,3-dimethylpyridine 1-oxide B Nucleophilic Aromatic Substitution (e.g., with a substituted phenol) A->B C 4-Aryloxy-2,3-dimethylpyridine 1-oxide Intermediate B->C D Further Functionalization (e.g., deoxygenation, side-chain manipulation) C->D E Final Herbicidal Active Ingredient D->E

Caption: Synthetic pathway to a picolinafen-type herbicide.

While a direct public-domain synthesis of the herbicide Picolinafen from this compound is not explicitly detailed, the structural analogy is striking. Picolinafen is an N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide.[7] The core structure of a substituted pyridine is a key feature, and intermediates like this compound are instrumental in constructing such molecules.

A Precursor to Fungicidal Compounds

Beyond herbicides, this intermediate is also a valuable building block for fungicides.[4] The pyridine ring is a common motif in many successful fungicidal molecules. The ability to functionalize the 4-position allows for the introduction of toxophores that are active against a wide range of plant pathogens.

Broader Applications: A Bridge to Pharmaceuticals

It is noteworthy that the same reactivity that makes this compound valuable in agrochemicals also underpins its use in the pharmaceutical industry. It is a key intermediate in the synthesis of proton pump inhibitors such as Rabeprazole.[8][9] This cross-disciplinary utility highlights the fundamental importance of this chemical entity in modern organic synthesis.

Conclusion: A Versatile and Enduring Intermediate

This compound is a testament to the power of well-designed intermediates in the development of complex, high-value molecules. Its robust synthesis, coupled with its predictable and versatile reactivity, ensures its continued importance in the agrochemical industry. As the demand for novel and effective crop protection solutions continues to grow, the strategic application of this and similar building blocks will remain a cornerstone of innovation.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Rabeprazole from 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole is a potent proton pump inhibitor (PPI) widely used in the treatment of gastric acid-related disorders. Its synthesis is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. This application note provides a comprehensive, in-depth guide for the synthesis of rabeprazole, commencing from the key starting material, 4-Chloro-2,3-dimethylpyridine 1-oxide. We will elucidate the chemical rationale behind each synthetic transformation, provide detailed step-by-step protocols, and discuss critical process parameters and potential pitfalls. The aim is to equip researchers and drug development professionals with a robust and reproducible methodology grounded in established chemical principles.

Introduction to Rabeprazole Synthesis

Rabeprazole belongs to the class of 2-[[(2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoles, which act by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells, thereby blocking the final step of acid secretion. The synthesis of rabeprazole is a convergent process, typically involving the preparation of a substituted pyridine moiety and a benzimidazole moiety, followed by their coupling and a final oxidation step.

The starting material, this compound, is a foundational building block that provides the core pyridine ring structure.[1] The strategic placement of the chloro group at the 4-position and the N-oxide functionality are critical for the subsequent chemical transformations required to build the final rabeprazole molecule.[1][2] This guide will detail a common and effective synthetic route, breaking it down into four primary stages.

Chemical Principles and Synthetic Strategy

The overall synthesis hinges on a series of well-established organic reactions. The pathway is designed to sequentially build the necessary functional groups onto the pyridine core before coupling it with the benzimidazole thiol and performing the final, crucial oxidation.

  • Stage 1: Nucleophilic Aromatic Substitution: The process begins by displacing the chloro group on the pyridine N-oxide ring with an alkoxide. The electron-withdrawing N-oxide group activates the 4-position, making it susceptible to nucleophilic attack by the sodium salt of 3-methoxypropanol.

  • Stage 2: Rearrangement and Chlorination: The pyridine N-oxide intermediate undergoes a rearrangement reaction, often initiated by acetic anhydride. This reaction, a variation of the Boekelheide rearrangement, functionalizes the adjacent 2-methyl group. Subsequent hydrolysis and chlorination (e.g., with thionyl chloride) convert the hydroxymethyl group into a reactive chloromethyl group, which is essential for the subsequent coupling step.[3]

  • Stage 3: Thioether Synthesis (Condensation): The activated 2-chloromethylpyridine derivative is then coupled with 2-mercapto-1H-benzimidazole via an S-alkylation reaction. This step forms the crucial carbon-sulfur bond, linking the two heterocyclic systems to create the rabeprazole sulfide intermediate.[4]

  • Stage 4: Selective Oxidation: In the final step, the sulfide intermediate is carefully oxidized to a sulfoxide. This transformation is critical for the drug's activity. The choice of oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite, and strict control of reaction conditions are paramount to prevent over-oxidation to the corresponding sulfone impurity.[4][5]

Overall Synthetic Pathway

G cluster_0 Stage 1: Substitution cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Condensation cluster_3 Stage 4: Oxidation A This compound B 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide A->B  3-methoxypropanol,  NaOH or KOH, DMSO C 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine B->C  1. Acetic Anhydride  2. Hydrolysis (NaOH)  3. SOCl₂ D 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Sulfide) C->D  2-mercapto-1H-benzimidazole,  NaOH, Ethanol E Rabeprazole D->E  m-CPBA or NaOCl

Caption: Multi-stage synthesis of Rabeprazole from this compound.

Materials and Reagents

ReagentCAS NumberPurity SpecificationSupplier Recommendation
This compound59886-90-7>98%Commercially available
3-Methoxypropanol1589-49-7>99%Anhydrous grade
Sodium Hydroxide (NaOH)1310-73-2>98%Pellets or flakes
Dimethyl Sulfoxide (DMSO)67-68-5Anhydrous, >99.5%Sure/Seal™ or equivalent
Acetic Anhydride108-24-7>99%Reagent grade
Thionyl Chloride (SOCl₂)7719-09-7>99%Reagent grade
2-Mercapto-1H-benzimidazole583-39-1>98%Commercially available
Ethanol (EtOH)64-17-5200 proof, anhydrousACS grade
meta-Chloroperoxybenzoic acid (m-CPBA)937-14-4~77% (balance m-CBA)Stabilized
Dichloromethane (DCM)75-09-2>99.5%ACS grade
Ethyl Acetate141-78-6>99.5%ACS grade
n-Heptane142-82-5>99%ACS grade

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide
  • Reactor Setup: Equip a dry three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Charging: To a solution of 3-methoxypropanol (1.42 mol) in dimethyl sulfoxide (DMSO), add sodium hydroxide flakes (1.9 mol) at room temperature.[6]

  • Alkoxide Formation: Heat the mixture to 60°C and stir for 2 hours to ensure the formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add this compound (0.95 mol) to the reaction mixture.[6]

  • Reaction: Raise the temperature to 75-80°C and maintain for 3-5 hours.[7][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloro intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature (20-25°C) and quench by slowly pouring it into 2 liters of cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 500 mL). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide, which can be used in the next step with or without further purification.

Stage 2: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
  • Acetylation/Rearrangement: To the crude 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (0.71 mol), add acetic anhydride (1.42 mol) slowly at 0°C.[6] After the addition, heat the solution to 90°C and stir for 5-6 hours.[6][8]

  • Solvent Removal: After the reaction is complete, distill off the excess acetic anhydride under reduced pressure.

  • Hydrolysis: To the residue containing the 2-acetoxymethyl intermediate, add ethanol (450 mL) and sodium hydroxide (0.85 mol) at room temperature. Heat the mixture to 55°C and stir for 2 hours to effect hydrolysis.[6]

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure. The resulting residue is [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.

  • Chlorination: Dissolve the crude alcohol in dichloromethane. Cool the solution to 0°C and add thionyl chloride (SOCl₂) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Stage 3: Synthesis of Rabeprazole Sulfide
  • Reactor Setup: In a round-bottom flask, dissolve 2-mercapto-1H-benzimidazole in ethanol.

  • Base Addition: Add a solution of sodium hydroxide to the flask and stir to form the sodium thiolate salt.

  • Condensation: Add the crude 2-(chloromethyl)pyridine derivative from Stage 2 to the reaction mixture. Heat the mixture to 50°C and stir for approximately 3 hours.[4][9]

  • Isolation: Cool the reaction mixture. The product, 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (rabeprazole sulfide), may precipitate. If so, collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol to yield an off-white crystalline powder.[10]

Stage 4: Oxidation to Rabeprazole
  • Dissolution: Suspend the rabeprazole sulfide (1 equivalent) in dichloromethane.

  • Oxidant Addition: Cool the mixture to between -10°C and 0°C. Slowly add a solution of m-CPBA (approx. 1.1 equivalents) in dichloromethane dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction for 1-2 hours. Monitor carefully by HPLC or TLC to ensure complete consumption of the sulfide and to minimize the formation of the sulfone byproduct.[3][11]

  • Work-up: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution. Adjust the pH to be slightly basic with a saturated sodium bicarbonate solution.

  • Extraction and Isolation: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude rabeprazole base can be isolated. For conversion to the sodium salt, the base is dissolved in a suitable solvent (e.g., ethanol or acetone) and treated with a methanolic or aqueous solution of sodium hydroxide.[4][12] The final product is often isolated by precipitation or lyophilization.[9][8]

Process Workflow and Data Summary

Laboratory Workflow Diagram

Caption: Step-by-step laboratory workflow for the synthesis of Rabeprazole.

Quantitative Data Summary
StageKey ReactantsMolar Ratio (vs. Pyridine Oxide)Temp (°C)Time (h)Typical Yield
1This compound, 3-Methoxypropanol1.0 : 1.575-803-5~90%
2Intermediate 1, Acetic Anhydride, SOCl₂1.0 : 2.025 - 908-10~85%
3Intermediate 2, 2-Mercapto-1H-benzimidazole1.0 : 1.05503~80%
4Rabeprazole Sulfide, m-CPBA1.0 : 1.1-10 - 01-2~75%

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and purification efficiency.

Troubleshooting and Key Considerations

  • Impurity Control: The most critical step for impurity control is the final oxidation. Over-oxidation leads to the formation of rabeprazole sulfone, a common process-related impurity.[5] Using less than a stoichiometric amount of oxidant or employing a milder oxidizing system like sodium hypochlorite can mitigate this.[4] Unreacted this compound carried through the synthesis can lead to a chloro-rabeprazole impurity.[3]

  • Reaction Monitoring: Due to the potential for side reactions, it is imperative to monitor each step closely using appropriate analytical techniques like TLC and HPLC.

  • Stability: Rabeprazole is known to be unstable in acidic conditions.[5] All work-up and purification steps should be conducted under neutral or basic conditions to prevent degradation. The final product is also sensitive to heat, light, and moisture.[5]

  • Reagent Quality: The use of anhydrous solvents and high-purity reagents is crucial, particularly for the first two stages involving strong bases and water-sensitive reagents like thionyl chloride.

Conclusion

This application note outlines a validated and detailed protocol for the synthesis of rabeprazole from this compound. By understanding the chemical rationale behind each transformation and adhering to the procedural details and critical control points discussed, researchers can reliably produce high-purity rabeprazole. This guide serves as a practical resource for process development, scale-up, and further research in the field of pharmaceutical synthesis.

References

Application Notes and Protocols for the Strategic Use of 4-Chloro-2,3-dimethylpyridine 1-oxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

4-Chloro-2,3-dimethylpyridine 1-oxide (CAS No. 59886-90-7) is a pivotal heterocyclic building block in modern organic synthesis, most notably as a key intermediate in the manufacture of proton pump inhibitors like Rabeprazole.[1][2] Its unique electronic and structural features, characterized by an electron-deficient pyridine ring activated by an N-oxide function, make it a versatile substrate for a range of chemical transformations. This guide provides an in-depth exploration of its properties, core reactivity, and detailed, field-tested protocols for its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind procedural choices, troubleshooting, and safety considerations are discussed to ensure robust and reproducible outcomes in a research and development setting.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of this compound is critical for its effective and safe use. The compound is typically a white to pale yellow crystalline powder.[2][3]

Table 1: Physicochemical Data

Property Value Source(s)
CAS Number 59886-90-7 [1][3][4]
Molecular Formula C₇H₈ClNO [1][3][4]
Molecular Weight 157.60 g/mol [4]
Melting Point 101-107 °C [3]
Boiling Point 338.5 ± 37.0 °C at 760 mmHg [1]
Appearance White crystalline powder / Pale Yellow Solid [2][3]

| Storage | Store in a cool, well-ventilated area (0-8°C recommended) |[1][3] |

Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[4]

  • Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Reactivity Principles

The synthetic utility of this compound stems from the electronic nature of the substituted pyridine N-oxide ring.

  • N-Oxide Activation: The N-oxide group is strongly electron-withdrawing via induction and also capable of resonance stabilization of negative charge within the ring. This effect significantly depletes electron density in the pyridine ring, particularly at the C2 and C4 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The chlorine atom at the C4 position is an excellent leaving group, making this position the primary site for SNAr reactions. The reaction proceeds through a charge-stabilized Meisenheimer-type intermediate, which is a key mechanistic feature.[5][6]

  • Cross-Coupling Potential: As an aryl chloride, the C-Cl bond can be activated by a low-valent palladium catalyst to undergo oxidative addition, the first step in many cross-coupling catalytic cycles like the Suzuki-Miyaura reaction.[7][8] This allows for the formation of new carbon-carbon bonds at the C4 position.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a general procedure for the synthesis of 4-alkoxy or 4-aryloxy-2,3-dimethylpyridine 1-oxides, which are common intermediates in pharmaceutical synthesis.[9] The reaction with sodium methoxide is provided as a representative example.

Workflow for SNAr Reaction

SNAr_Workflow reagents Prepare Reagents: - this compound - Anhydrous Solvent (e.g., THF, DMF) - Nucleophile (e.g., NaOMe) - Inert Gas (N2 or Ar) setup Assemble Reaction Vessel Under Inert Atmosphere reagents->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve add_nuc Add Nucleophile (Portion-wise or via Syringe) dissolve->add_nuc reaction Stir at Specified Temperature (e.g., RT to 60°C) Monitor by TLC/LC-MS add_nuc->reaction quench Quench Reaction (e.g., with sat. aq. NH4Cl) reaction->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Purify Product (Crystallization or Chromatography) workup->purify

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize 4-methoxy-2,3-dimethylpyridine 1-oxide.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

Procedure:

  • Vessel Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add this compound (e.g., 5.0 g, 31.7 mmol).

  • Dissolution: Add anhydrous DMF (e.g., 40 mL) to the flask and stir until the solid is completely dissolved.

  • Nucleophile Addition: Carefully add sodium methoxide (e.g., 2.06 g, 38.1 mmol) portion-wise at room temperature. Causality Note: A slight excess of the nucleophile ensures complete consumption of the starting material. Sodium methoxide is a strong base and nucleophile; portion-wise addition helps control any initial exotherm.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution (50 mL). Causality Note: Quenching with a mild acid source like NH₄Cl neutralizes the excess sodium methoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for forming a C(sp²)-C(sp²) bond at the C4 position, enabling the synthesis of biaryl pyridine N-oxides, a valuable scaffold in medicinal chemistry.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-Cl Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' Substrate Ar-Cl Boronic Ar'-B(OR)2 + Base

References

purification techniques for 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 4-Chloro-2,3-dimethylpyridine 1-oxide

Abstract

This compound is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries, notably in the production of proton pump inhibitors like Rabeprazole.[1][2][3] The purity of this reagent is paramount, as contaminants can lead to side reactions, decreased yields, and complications in downstream processes. This guide provides detailed, field-proven protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals. We will explore recrystallization and column chromatography techniques, explaining the scientific rationale behind procedural choices to ensure reproducible, high-purity outcomes.

Introduction and Physicochemical Profile

This compound is a solid, typically appearing as a white to light beige crystalline powder.[1][4] Its molecular structure, featuring a polar N-oxide group and a chlorinated pyridine ring, dictates its solubility and chromatographic behavior. Understanding its physical properties is the first step in selecting an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59886-90-7[1][5]
Molecular Formula C₇H₈ClNO[1][5]
Molecular Weight 157.60 g/mol [1][5]
Appearance White to Pale Yellow/Light Beige Crystalline Solid[1][4]
Melting Point 101-110 °C (Range indicates purity dependence)[1][6][7]
Solubility Slightly soluble in Chloroform and Methanol[4]
pKa 1.28 ± 0.10 (Predicted)[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified with several hazards.[5]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H318: Causes serious eye damage.[5]

    • H335: May cause respiratory irritation.[5]

Protocol: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the nature of the impurities and the desired scale. Often, a crude product from synthesis benefits from a preliminary work-up followed by a more rigorous technique like recrystallization or chromatography.

crude Crude this compound workup Aqueous Extractive Work-up (Optional Pre-purification) crude->workup recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography workup->recrystallization For removal of a,b impurities workup->chromatography For complex mixtures pure High-Purity Product recrystallization->pure chromatography->pure analysis Purity Assessment (HPLC, GC, NMR) pure->analysis

General Purification Workflow
Protocol 1: Recrystallization

Principle: This technique leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (the mother liquor).

Causality of Solvent Choice: Acetone has been reported as an effective recrystallization solvent.[8] Its moderate polarity is suitable for dissolving the N-oxide at elevated temperatures, and its volatility simplifies the drying process.

Detailed Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and a boiling chip. Heat the mixture gently on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding acetone dropwise until all the solid has just dissolved. Adding excess solvent will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold acetone to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a white to off-white crystalline solid.[1]

start Place Crude Product in Flask add_solvent Add Minimal Hot Acetone start->add_solvent dissolve Stir and Heat to Dissolve add_solvent->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter Removes insoluble impurities cool Slowly Cool to Room Temperature dissolve->cool hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Acetone filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Recrystallization Workflow
Protocol 2: Silica Gel Column Chromatography

Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent system). Pyridine N-oxides are polar compounds and thus interact strongly with the polar silica gel.[9] Eluting with a progressively more polar solvent system is necessary to move the compound down the column.

Causality of System Choice: Silica gel is the standard stationary phase for polar compounds. For the mobile phase, a mixture of a non-polar solvent like Dichloromethane (DCM) and a polar solvent like Methanol (MeOH) is effective. The polarity is fine-tuned to achieve separation (eluting less polar impurities first) and then elute the target compound.[9]

Detailed Step-by-Step Protocol:

  • Solvent System Selection (TLC): Before running the column, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Spot the crude material on a silica TLC plate and test various DCM:MeOH ratios (e.g., 100:0, 99:1, 95:5). The ideal system will show the desired compound with a Retention Factor (Rƒ) of approximately 0.3-0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble materials, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent (100% DCM) to wash off any non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

start Select Solvent System via TLC (Rf ≈ 0.3) pack Pack Silica Gel Column start->pack load Load Crude Sample (Wet or Dry Load) pack->load elute_nonpolar Elute with Non-Polar Solvent (e.g., 100% DCM) load->elute_nonpolar elute_polar Gradually Increase Polarity (e.g., Add MeOH) elute_nonpolar->elute_polar collect Collect Fractions elute_polar->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution and collection combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Isolated Product evaporate->end

Column Chromatography Workflow

Purity Assessment

Post-purification, the identity and purity of this compound must be confirmed.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity, with commercial standards often exceeding 98%.[6][10] Due to the high polarity of N-oxides, Reverse-Phase HPLC may require highly aqueous mobile phases or specialized columns like HILIC for good retention.[11]

  • Spectroscopic Methods:

    • ¹H-NMR: Confirms the chemical structure by showing the characteristic proton signals.[12]

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[12]

  • Melting Point: A sharp melting point within the literature range (e.g., 106-110 °C) is a strong indicator of high purity.[6][7]

Conclusion

The successful purification of this compound is crucial for its effective use in research and development. Recrystallization offers a straightforward and scalable method for removing minor impurities, particularly when a suitable solvent system is identified. For more complex mixtures or when higher purity is demanded, silica gel column chromatography provides a robust and adaptable solution. By understanding the principles behind these techniques and following structured protocols, researchers can reliably obtain high-purity material, ensuring the integrity and success of subsequent synthetic applications.

References

The Versatile Virtuoso: Harnessing 4-Chloro-2,3-dimethylpyridine 1-oxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2,3-dimethylpyridine 1-oxide has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique reactivity profile that enables the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of its synthetic applications, with a focus on its utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic underpinnings of its reactivity and furnishes detailed, field-proven protocols to empower the seamless integration of this versatile reagent into synthetic workflows.

Introduction: Unveiling a Privileged Heterocyclic Intermediate

This compound, with the CAS number 59886-90-7, is a crystalline solid that has garnered significant attention, primarily as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole.[1] Its synthetic value stems from the electronic properties conferred by the pyridine N-oxide moiety and the strategic placement of its substituents.

The N-oxide functional group acts as a powerful electron-withdrawing group through resonance, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions.[2][3] This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) at the C4 position, allowing for the displacement of the chloro substituent with a variety of nucleophiles under relatively mild conditions. The methyl groups at the C2 and C3 positions provide steric hindrance and electronic modulation, influencing the regioselectivity of certain reactions.

This guide will delve into the two primary modes of reactivity that make this compound an indispensable tool for synthetic chemists.

The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent application of this compound is in SNAr reactions. The electron-deficient nature of the pyridine ring, enhanced by the N-oxide, renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, including alkoxides, amines, and thiols.

Mechanistic Rationale

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the N-oxide oxygen atom. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

SNAr_Mechanism Start This compound + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition of Nucleophile (Nu-) Product 4-Substituted-2,3-dimethylpyridine 1-oxide + Cl- Meisenheimer->Product Elimination of Chloride (Cl-)

Caption: Generalized SNAr mechanism.

Application in the Synthesis of Rabeprazole Intermediate

A prime example of the utility of SNAr is the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key precursor to the anti-ulcer drug Rabeprazole.[4] In this transformation, the chloride at the C4 position is displaced by 3-methoxypropan-1-ol in the presence of a strong base.

Experimental Protocol: SNAr with Alkoxides

This protocol provides a general method for the substitution of the 4-chloro group with an alkoxide, exemplified by the reaction with 3-methoxypropan-1-ol.

Materials

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (Equivalents)
This compound59886-90-7157.6011.6 g0.074 (1.0)
3-methoxypropan-1-ol1589-49-790.1214.0 g0.155 (2.1)
Potassium Hydroxide (KOH)1310-58-356.1112.9 g0.230 (3.1)
Dimethyl Sulfoxide (DMSO)67-68-578.1360 mL-
Deionized Water7732-18-518.02As needed-
Dichloromethane (DCM)75-09-284.93As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a temperature probe, add dimethyl sulfoxide (60 mL) and potassium hydroxide flakes (12.9 g, 0.230 mol).

  • Stir the mixture and slowly add 3-methoxypropan-1-ol (14.0 g, 0.155 mol) at a temperature between 30-36 °C.

  • Heat the reaction mixture to 50-55 °C and maintain for 1 hour to ensure the formation of the potassium alkoxide.

  • Cool the reaction mixture to 40-42 °C and add this compound (11.6 g, 0.074 mol) in portions, maintaining the temperature between 40-42 °C.

  • After the addition is complete, heat the reaction mixture to 75-80 °C and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of chloroform and methanol (15:1) as the mobile phase.

  • Once the starting material has been consumed, cool the reaction mixture to 25-30 °C.

  • Quench the reaction by slowly adding 120 mL of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide, as an oil. The product can be purified further by column chromatography if necessary.

Trustworthiness: This protocol is adapted from established industrial syntheses of Rabeprazole intermediates, ensuring its robustness and scalability.[4] The use of a strong base like KOH is critical for the deprotonation of the alcohol to form the nucleophilic alkoxide. DMSO is an excellent solvent for this SNAr reaction as it is polar aprotic and can solvate the potassium cation, enhancing the nucleophilicity of the alkoxide.

Expanding the Synthetic Toolbox: Palladium-Catalyzed Cross-Coupling

While SNAr reactions are the most common application, this compound can also participate in palladium-catalyzed cross-coupling reactions, offering a powerful method for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been shown to be effective for the arylation of 4-chloropyridine N-oxides.[2]

Mechanistic Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Ar-Pd(II)L_n-R Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide 4-Chloro-2,3-dimethylpyridine 1-oxide (Ar-Cl) ArylHalide->OxAdd BoronicAcid R-B(OH)_2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (Equivalents)
This compound59886-90-7157.60158 mg1.0 (1.0)
Phenylboronic Acid98-80-6121.93183 mg1.5 (1.5)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg0.05 (0.05)
Potassium Carbonate584-08-7138.21276 mg2.0 (2.0)
1,2-Dimethoxyethane (DME)110-71-490.125 mL-
Deionized Water7732-18-518.021 mL-
Ethyl Acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (158 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,2-dimethoxyethane (5 mL) and deionized water (1 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2,3-dimethylpyridine 1-oxide.

Expertise & Experience: The choice of Pd(PPh₃)₄ as the catalyst is based on its proven efficacy in the Suzuki coupling of other 4-chloropyridine N-oxides.[2] The use of an aqueous base like potassium carbonate is standard for Suzuki reactions and is crucial for the transmetalation step. DME is a suitable solvent that can dissolve both the organic and inorganic reagents to a sufficient extent.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its activated pyridine N-oxide system allows for efficient functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to exploit the synthetic potential of this important intermediate in the development of novel pharmaceuticals and other functional molecules. The mechanistic understanding provided herein should aid in the rational design of new synthetic routes and the optimization of existing ones.

References

A Guide to Analytical Methods for Monitoring Reactions of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

4-Chloro-2,3-dimethylpyridine 1-oxide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Rabeprazole.[1][2] The efficiency, purity, and yield of synthetic routes involving this compound are critically dependent on precise reaction monitoring. This guide provides a comprehensive overview of analytical methodologies for real-time and post-reaction analysis. We delve into the causality behind experimental choices, offering detailed protocols for chromatographic and spectroscopic techniques. This document is designed to empower researchers, scientists, and drug development professionals to establish robust, validated analytical systems for process optimization and quality control.

Introduction: The Analytical Imperative

This compound (CAS: 59886-90-7) is a substituted pyridine N-oxide whose reactivity is central to its role as a building block in complex molecule synthesis.[1] It typically undergoes nucleophilic substitution at the 4-position, where the chlorine atom is displaced by other functional groups.[3] Effective monitoring of these transformations is not merely a quality control step but a fundamental component of process development. It enables:

  • Optimization of Reaction Conditions: Real-time tracking of reactant consumption and product formation allows for fine-tuning of parameters like temperature, catalyst loading, and reaction time.

  • Impurity Profiling: Identification and quantification of byproducts are crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

  • Yield Maximization: Understanding the reaction kinetics helps in determining the optimal endpoint, preventing product degradation or the formation of unwanted side products.

  • Kinetic and Mechanistic Studies: Detailed analytical data provides insights into the reaction mechanism, facilitating the development of more efficient and robust synthetic processes.

The unique physicochemical properties of this compound, particularly its polarity stemming from the N-oxide moiety, present specific analytical challenges that require tailored methodological approaches.

Physicochemical Properties for Method Development

A foundational understanding of the analyte's properties is the first step in designing any analytical method.

PropertyValueSignificance for Analysis
Molecular Formula C₇H₈ClNO[4]Determines exact mass for Mass Spectrometry.
Molecular Weight 157.60 g/mol [4]Used for all quantitative calculations.
Appearance Off-white to light yellow crystalline powder[1]Important for visual inspection and solubility tests.
Melting Point 103-105 °C[1]Indicates purity and thermal constraints for GC analysis.
Boiling Point 338.5 ± 37.0 °C at 760 mmHg[1]Suggests low volatility, making GC challenging but possible.
Polarity High, due to the N-oxide groupThis is the most critical factor for chromatographic method selection, often requiring alternatives to standard reversed-phase HPLC.[5]

Chromatographic Methods: Separating Complex Reaction Mixtures

Chromatography is the cornerstone of reaction monitoring, allowing for the physical separation of the starting material, intermediates, products, and impurities in the reaction crucible.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the preeminent technique for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.

Expertise & Causality: The primary challenge with this compound is its high polarity. In standard Reversed-Phase (RP) HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, highly polar analytes have weak interactions with the stationary phase and elute very early, often with the solvent front, resulting in poor separation and no retention.[5] To overcome this, two primary strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the superior approach. HILIC uses a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile). The organic solvent creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our N-oxide, can partition into this aqueous layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[5]

  • Highly Aqueous Reversed-Phase (RP-HPLC): While challenging, retention can sometimes be achieved on certain RP columns (e.g., those with polar end-capping or embedded polar groups) by using a very high percentage of aqueous mobile phase (e.g., >95%).

Protocol 1: HILIC Method for Reaction Monitoring

This protocol provides a robust starting point for separating the polar N-oxide from less polar reactants or products.

Methodology:

  • Sample Preparation: Dilute an aliquot of the reaction mixture with a 90:10 (v/v) mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL. Ensure the final sample solvent is similar in composition to the initial mobile phase to prevent peak distortion.

  • Instrumentation: Any standard HPLC or UPLC system equipped with a UV detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µmA bare silica stationary phase provides strong retention for polar compounds.
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0A high organic content is necessary for retention in HILIC mode. The buffer controls the ionization state of analytes.
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0The higher water content in this phase will elute the analytes.
Gradient 0-5 min, 0-50% B; 5-6 min, 50-95% B; 6-7 min, 95% B; 7.1-9 min, return to 0% BThe gradient starts with high organic content to retain the polar N-oxide and gradually increases in polarity to elute it.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reproducibility.
Detection UV at 265 nmPyridine N-oxides typically have strong absorbance in this region. The optimal wavelength should be confirmed experimentally.
Injection Vol. 2 µLSmall volume to prevent overloading.
  • System Validation: Before analysis, perform a system suitability test. Inject a standard mixture of the reactant and product to ensure adequate resolution (Rs > 2.0) and acceptable peak symmetry (Tailing Factor < 1.5).

HPLC_Workflow cluster_dev Method Development cluster_analysis Routine Analysis Analyte Define Analyte (this compound) Solubility Assess Solubility & Polarity Analyte->Solubility Properties Mode Select Mode (HILIC vs RP) Solubility->Mode High Polarity -> HILIC Column Select Column & Mobile Phase Mode->Column Initial Conditions Optimize Optimize Gradient & Flow Rate Column->Optimize Fine-tuning SamplePrep Sample Preparation (Dilution) Optimize->SamplePrep Validated Method SST System Suitability Test (Resolution, Tailing) SamplePrep->SST Analysis Inject Samples (Time-course aliquots) SST->Analysis If Passes Integration Peak Integration (% Area) Analysis->Integration Report Report Results (Conversion %) Integration->Report

Gas Chromatography (GC)

GC is best suited for analyzing volatile and thermally stable compounds. While the high boiling point of this compound makes it less ideal for GC, the technique is invaluable for monitoring more volatile starting materials (e.g., 2,3-dimethylpyridine) or potential low-molecular-weight, thermally stable impurities.[6]

Expertise & Causality: The critical consideration for analyzing the N-oxide itself is thermal stability. The high temperatures of the GC inlet and column can cause degradation of the N-oxide moiety, leading to inaccurate quantification and potential misidentification of artifacts as reaction byproducts. Therefore, a thermal stability study should precede method development. GC-MS is particularly powerful, as the mass spectrometer provides definitive identification of eluted peaks.[7]

Protocol 2: GC-MS for Volatile Impurity Profiling

Methodology:

  • Sample Preparation: Dissolve a sample of the reaction mixture in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: GC system with a mass selective detector (MSD).

  • GC-MS Conditions:

ParameterRecommended Setting
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
Scan Range 40-400 m/z

Spectroscopic Methods: Identification and Quantification

Spectroscopic techniques provide information about molecular structure and can be used for both qualitative and quantitative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For reaction monitoring, ¹H NMR is particularly useful as it is inherently quantitative (the signal area is directly proportional to the number of nuclei) and requires minimal sample preparation.[8]

Expertise & Causality: By taking a small aliquot from the reaction, quenching it, and dissolving it in a deuterated solvent, one can obtain a ¹H NMR spectrum. The conversion of starting material to product can be calculated by comparing the integration of a well-resolved signal unique to the reactant with a signal unique to the product.[9] For this compound, the aromatic protons and the methyl groups provide distinct signals that shift upon reaction.

Protocol 3: Reaction Monitoring by ¹H NMR

Methodology:

  • Sample Preparation: Withdraw ~50 µL of the reaction mixture. Immediately quench the reaction if necessary (e.g., by diluting in cold solvent). Remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration if precise quantification is needed.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).

  • Data Processing:

    • Identify a clean, well-resolved peak for the starting material (SM) and the product (P). For example, one of the methyl signals.

    • Carefully integrate both peaks.

    • Calculate the percentage conversion: % Conversion = [Integral(P) / (Integral(P) + Integral(SM))] * 100

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and sensitive technique ideal for quantitative analysis and kinetic studies, provided the reactants and products have distinct absorption spectra.[10] Pyridine and its derivatives exhibit characteristic π-π* transitions in the UV region.[11]

Expertise & Causality: The N-oxide functional group and the substitution pattern on the pyridine ring influence the electronic transitions. A reaction that alters the conjugation or removes/modifies a chromophore will result in a significant shift in the maximum absorbance wavelength (λ_max) or a change in the molar absorptivity. By monitoring the absorbance at a wavelength where the product absorbs strongly but the reactant does not (or vice versa), the reaction progress can be followed in real-time.

Protocol 4: Quantitative Analysis by UV-Vis

Methodology:

  • Determine λ_max: Scan pure samples of the starting material and the expected product in a suitable solvent (e.g., Ethanol, Acetonitrile) to find their respective λ_max values. Choose an analytical wavelength that provides the best discrimination between the two.

  • Create a Calibration Curve: Prepare a series of standard solutions of the product of known concentrations. Measure the absorbance of each at the chosen analytical wavelength. Plot Absorbance vs. Concentration. The resulting line should be linear (R² > 0.99) and pass through the origin, confirming adherence to the Beer-Lambert law.

  • Monitor the Reaction: At various time points, take an aliquot of the reaction mixture, quench it, and dilute it precisely to a concentration that falls within the linear range of the calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted sample and use the equation from the calibration curve to determine the concentration of the product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique used to identify the functional groups present in a molecule. It is excellent for confirming the conversion of functional groups during a reaction.

Expertise & Causality: Pyridine N-oxides exhibit a characteristic and strong N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region.[12][13] Monitoring the disappearance of this band (if the N-oxide is a reactant being deoxygenated) or the appearance of bands corresponding to a new functional group can provide clear evidence of reaction progress. For example, in a substitution reaction where an -OH group replaces the chlorine, the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) would be a key indicator.

Integrated Analytical Strategy

No single method is sufficient for comprehensive reaction analysis. A robust strategy integrates multiple techniques, each chosen for its specific strengths.

Integrated_Strategy cluster_workflow Reaction Analysis Workflow Start Reaction Start IPC In-Process Control (IPC) Start->IPC Workup Reaction Work-up / Quench IPC->Workup Reaction Complete TLC TLC: Rapid qualitative check (Spot disappearance/appearance) IPC->TLC HPLC HPLC (HILIC): Quantitative analysis (% Conversion, Purity) IPC->HPLC NMR ¹H NMR: Confirmatory check (Ratio of SM to P) IPC->NMR Final Final Product Analysis Workup->Final End Product Isolated Final->End Meets Specification Full_Characterization Full Characterization: - NMR (¹H, ¹³C) - MS (Exact Mass) - FTIR (Functional Groups) - HPLC (Purity Assay) Final->Full_Characterization

Conclusion

The successful synthesis of pharmaceuticals derived from this compound relies on a multi-faceted analytical approach. The high polarity of this key intermediate necessitates a departure from standard analytical protocols, with HILIC emerging as a particularly powerful chromatographic technique for quantitative monitoring. This should be complemented by spectroscopic methods such as NMR for structural verification and UV-Vis for high-throughput or kinetic analysis. By integrating these methods into a cohesive workflow, researchers can gain comprehensive control over the reaction process, leading to higher yields, improved purity, and a more profound understanding of the underlying chemistry.

References

The LYNCHPIN INTERMEDIATE: A Guide to 4-Chloro-2,3-dimethylpyridine 1-oxide in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The intricate molecular architecture of these drugs, specifically the 2-(pyridin-2-ylmethanesulfinyl)-1H-benzimidazole scaffold, necessitates a robust and scalable synthetic strategy. Central to the efficient production of several key PPIs, including Rabeprazole, is the versatile intermediate: 4-Chloro-2,3-dimethylpyridine 1-oxide . This document serves as a detailed application note and protocol guide, elucidating the pivotal role of this compound. We will delve into the underlying chemical principles, provide field-proven synthetic protocols, and offer insights into process optimization and analytical validation, thereby equipping researchers with the knowledge to leverage this critical building block in drug discovery and development.

Introduction: The Strategic Importance of the Pyridine N-Oxide Moiety

The general synthetic approach to PPIs involves the coupling of a substituted pyridine derivative with a 2-mercaptobenzimidazole core, followed by a controlled oxidation of the resulting thioether to the pharmacologically active sulfoxide.[1] The choice of the pyridine starting material is critical for the overall efficiency and success of the synthesis.

This compound (CAS: 59886-90-7) has emerged as a particularly valuable intermediate.[2] The presence of the N-oxide functionality is not merely a synthetic artifact; it is a strategic element that profoundly influences the reactivity of the pyridine ring.

The "Push-Pull" Effect: Activating the C4 Position

The N-oxide group acts as a powerful activating group for nucleophilic aromatic substitution (SNAr). It exerts a strong electron-withdrawing effect through induction, while also being capable of donating electron density through resonance. This "push-pull" mechanism significantly polarizes the pyridine ring, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.[3][4] The chlorine atom at the C4 position thus becomes an excellent leaving group, readily displaced by the thiol group of the benzimidazole moiety. This enhanced reactivity is crucial for achieving high yields in the key coupling step.[5][6]

dot digraph "Resonance_Activation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} enddot Diagram 1: Activation of the C4 position in this compound for nucleophilic aromatic substitution.

Stability and Scalability

From a process chemistry perspective, N-oxide intermediates offer greater stability compared to their non-oxidized pyridine counterparts, which is a significant advantage for large-scale synthesis.[1] This stability ensures a longer shelf-life and more consistent reactivity, contributing to the reproducibility of the manufacturing process.[7]

Application in the Synthesis of Rabeprazole

This compound is a direct and indispensable precursor in the industrial synthesis of Rabeprazole.[2][8] The synthesis is a multi-step process, outlined below.

Synthesis_Workflow

Protocol: Synthesis of Rabeprazole

PART A: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (2) [9]

  • Reagents & Setup:

    • This compound (1.0 eq)

    • 3-Methoxypropan-1-ol (2.8 eq)

    • Potassium Hydroxide (KOH) flakes (4.2 eq)

    • Dimethyl sulfoxide (DMSO)

    • Reaction vessel equipped with a stirrer and temperature control.

  • Procedure:

    • Charge DMSO into the reaction vessel. Under stirring, add KOH flakes.

    • Slowly add 3-methoxypropan-1-ol at a temperature of 30-36 °C.

    • Raise the temperature to 50-55 °C and maintain for 1 hour.

    • Cool the reaction mixture to 40-42 °C and charge the this compound.

    • Raise the temperature to 75-80 °C and maintain for approximately 3 hours.

    • In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (15:1).[9] The reaction is complete upon the disappearance of the starting chloro-intermediate.

    • Upon completion, cool the reaction to 25-30 °C and quench by adding distilled water. The product can then be extracted and purified for the next step.

PART B: "In Situ" Preparation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (6) and Condensation [9]

Causality: This part of the synthesis is a critical transformation. The N-oxide is reacted with a reagent like p-toluenesulfonyl chloride or thionyl chloride. This leads to a rearrangement (a variation of the Boekelheide rearrangement) where the oxygen from the N-oxide is transferred to the 2-methyl group, which is subsequently chlorinated. This "one-pot" or "in situ" approach avoids the isolation of multiple intermediates, improving process efficiency.[9]

  • Reagents & Setup:

    • 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (2) (1.0 eq)

    • p-Toluenesulfonyl chloride (p-TsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 2-Mercaptobenzimidazole (7) (1.0 eq)

    • Sodium Hydroxide (NaOH)

  • Procedure:

    • Dissolve intermediate (2) in DCM. Add TEA.

    • Add p-TsCl and reflux the mixture for approximately 2 hours to form the chloromethyl intermediate (6).

    • In a separate vessel, prepare a solution of 2-mercaptobenzimidazole (7) and NaOH in an ethanol/water mixture.

    • Cool the benzimidazole solution and add the in situ prepared chloromethyl intermediate (6).

    • Allow the reaction to proceed, monitoring by TLC until the starting materials are consumed.

    • The resulting thioether, Rabeprazole Sulfide (8), is then isolated via precipitation or extraction.

PART C: Oxidation to Rabeprazole [9][10]

Expert Insight: The final oxidation step is perhaps the most critical, as over-oxidation can lead to the formation of the corresponding sulfone impurity, which is difficult to remove.[11] The choice of oxidizing agent and careful control of reaction temperature are paramount.

  • Reagents & Setup:

    • Rabeprazole Sulfide (8) (1.0 eq)

    • Sodium hypochlorite (NaOCl) solution (approx. 1.2-1.5% w/w) or meta-Chloroperoxybenzoic acid (m-CPBA)

    • Methanol or Dichloromethane

    • Reaction vessel with cooling capabilities.

  • Procedure (using NaOCl):

    • Dissolve Rabeprazole Sulfide (8) in methanol and cool to 0-5 °C.

    • Slowly add the NaOCl solution dropwise over 1-2 hours, maintaining the temperature at 0-5 °C.

    • Maintain the reaction at this temperature for 1 hour after the addition is complete.

    • IPC: Monitor by TLC (e.g., Toluene:Acetone:Methanol 8:8:2 mobile phase) for the disappearance of the sulfide intermediate.[9]

    • Upon completion, adjust the pH to approximately 10.6 with a suitable buffer (e.g., ammonium acetate solution) and extract the product with chloroform.

    • The crude Rabeprazole can be converted to its sodium salt for improved stability and formulation.[12]

Broader Applications in PPI Synthesis

While this compound is the direct precursor for Rabeprazole, the underlying synthetic logic extends to other major PPIs. The core strategy involves the SNAr reaction of a suitably substituted 2-chloromethylpyridine derivative with a 2-mercaptobenzimidazole.

Proton Pump Inhibitor Key Pyridine Intermediate Key Benzimidazole Intermediate Typical Final Step Yield Reference
Rabeprazole 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine1H-benzimidazole-2-thiol~85-90% (Oxidation Step)
Lansoprazole 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2-Mercaptobenzimidazole>90% (Condensation Step)[13][14]
Pantoprazole 2-chloromethyl-3,4-dimethoxypyridine HCl5-(difluoromethoxy)-2-mercaptobenzimidazoleHigh Yield (One-pot)[7][8]
Omeprazole/Esomeprazole 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl5-methoxy-2-mercaptobenzimidazole~92% (Condensation Step)[15][16]

Analytical Characterization and Validation

A robust analytical framework is essential for a self-validating protocol, ensuring reaction completion, product purity, and impurity profiling.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. For PPI synthesis, typical mobile phases include mixtures of non-polar solvents (like toluene or chloroform) and polar solvents (like methanol or acetone), often with a small amount of base (e.g., ammonia) to prevent streaking.[9][17]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination and impurity profiling. Isocratic or gradient methods are used to separate the API from starting materials, intermediates, and by-products like the sulfone and N-oxide impurities.[11][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation of intermediates and the final product. 1H and 13C NMR are used to verify the correct connectivity and substitution patterns.[19][20]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds and to identify unknown impurities by fragmentation analysis.[11]

Safety and Handling

Scientific integrity necessitates a commitment to safety.

  • This compound: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[21] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[22][23]

  • Reagents: Many reagents used in these syntheses, such as thionyl chloride, p-TsCl, strong bases (KOH, NaOH), and oxidizing agents (m-CPBA), are corrosive, toxic, or highly reactive. Adhere strictly to established laboratory safety protocols.

Conclusion

This compound is more than just an intermediate; it is a testament to strategic molecular design in pharmaceutical synthesis. Its unique electronic properties, conferred by the N-oxide functionality, enable efficient and high-yield coupling reactions that are fundamental to the production of Rabeprazole and conceptually similar to the synthesis of other leading PPIs. By understanding the causality behind the reaction mechanisms and employing rigorous analytical controls, researchers can confidently and safely utilize this key building block to advance the development of new and improved therapeutic agents.

References

Application Notes and Protocols: 4-Chloro-2,3-dimethylpyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of medicinal chemistry, the strategic value of a building block is measured by its reactivity, versatility, and ultimate contribution to the synthesis of high-value active pharmaceutical ingredients (APIs). 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS No. 59886-90-7) is a heterocyclic intermediate that has carved out a significant niche, primarily as a cornerstone in the manufacture of proton pump inhibitors (PPIs), a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders.[1][2]

This guide moves beyond a simple datasheet to provide an in-depth, field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the causality behind its synthetic applications, provide robust, step-by-step protocols for its most critical transformations, and offer insights into its broader, albeit less documented, potential in medicinal chemistry. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Section 1: Core Compound Profile & Strategic Importance

Physicochemical & Spectroscopic Identity

This compound is an off-white to light yellow crystalline powder, a stable yet highly reactive compound ideal for industrial and laboratory-scale synthesis.[1][2] Its identity is confirmed through a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59886-90-7[1][2]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [3]
Appearance Off-white to light yellow crystalline powder[1][2]
Melting Point 103-107 °C[1][4]
Boiling Point 338.5 ± 37.0 °C at 760 mmHg[1]
Density ~1.2 ± 0.1 g/cm³[1]
Purity (Typical) ≥98.0% (HPLC)[1]
  • ¹H-NMR: Two singlets in the aromatic region corresponding to the two pyridine protons, and two singlets in the aliphatic region for the non-equivalent methyl groups.

  • ¹³C-NMR: Signals corresponding to the five aromatic carbons (with the carbon bearing the chloro group being distinct) and two aliphatic carbons of the methyl groups.

  • Mass Spectrometry (MS): A molecular ion peak [M]+ corresponding to its molecular weight, along with a characteristic [M+2]+ isotope pattern due to the presence of chlorine.

Safety & Handling

As a responsible scientist, proper handling is paramount. This compound is classified as a hazardous substance.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] It may also cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, well-ventilated environment to maintain chemical stability.[1][2]

The Scientific Rationale: Why is this Reagent Valuable?

The synthetic utility of this compound hinges on the electronic properties of the pyridine N-oxide moiety. The N-oxide group fundamentally alters the reactivity of the pyridine ring compared to its parent, non-oxidized form.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The N-oxide group is a strong resonance-donating and inductively withdrawing group. This dual nature makes the pyridine ring highly electron-deficient, particularly at the 2- and 4-positions (ortho and para to the nitrogen). This pronounced electron deficiency dramatically facilitates the attack of nucleophiles, making the SNAr reaction at the C4 position (where the chloro leaving group is located) highly efficient. This activation is the cornerstone of its application in PPI synthesis.

  • Directing Group for Further Functionalization: The N-oxide can direct subsequent chemical modifications, offering a synthetic handle that can be removed (deoxygenated) later in a synthetic sequence if required.

Section 2: Primary Application in Medicinal Chemistry - Synthesis of Proton Pump Inhibitors

The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of several blockbuster anti-ulcer drugs, most notably Rabeprazole.[1][2] It is also a precursor for related drugs like omeprazole, pantoprazole, and lansoprazole.[5]

The Strategic Synthesis of Rabeprazole

The synthesis of Rabeprazole from this compound is a multi-step process that elegantly demonstrates several key organic transformations. The overall workflow involves building the two key heterocyclic fragments and coupling them, followed by a final oxidation. Our starting material is central to the formation of the substituted pyridine portion of the final drug.

Below is a diagrammatic representation of the synthetic logic, followed by detailed, actionable protocols.

Rabeprazole_Synthesis cluster_0 Part A: Pyridine Moiety Construction cluster_1 Part B: Coupling & Final Oxidation A 4-Chloro-2,3-dimethyl- pyridine 1-oxide B 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide A->B  Step 1: SNAr Reaction (Nucleophilic Substitution) C 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine B->C  Step 2: Rearrangement & Chlorination E Rabeprazole Sulfide C->E  Step 3: Thioether Formation (Coupling) D 2-Mercaptobenzimidazole F Rabeprazole (Final API) E->F  Step 4: Oxidation Potential_Applications A 4-Chloro-2,3-dimethyl- pyridine 1-oxide B Nucleophilic Aromatic Substitution (SNAr) A->B C Amine Nucleophiles (R₂NH) B->C D Thiol Nucleophiles (RSH) B->D E Alcohol/Phenol Nucleophiles (ROH) B->E F 4-Amino-Substituted Pyridines (Potential Antimicrobials, Kinase Inhibitors) C->F Leads to G 4-Thioether-Substituted Pyridines (Potential Anti-inflammatories) D->G Leads to H 4-Alkoxy/Aryloxy-Substituted Pyridines (Scaffolds for various APIs) E->H Leads to

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Chloro-2,3-dimethylpyridine 1-oxide. It details the strategic application of this versatile building block in the synthesis of diverse heterocyclic structures through key reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind experimental choices to empower researchers in developing novel molecular entities.

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their rigid, planar structures and unique electronic properties allow for precise interactions with biological targets.[2] Within this class, substituted pyridines are of paramount importance. This compound has emerged as a particularly valuable and reactive intermediate.[1][3] Its structure is pre-activated for functionalization at the C4 position, making it a cornerstone in the synthesis of complex molecules, most notably as a key intermediate in the production of proton pump inhibitors like Rabeprazole.[3][4]

This guide moves beyond simple reaction lists to provide an in-depth exploration of how and why this reagent is effective, offering detailed protocols grounded in established chemical principles.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is critical for safe handling and successful reaction planning.

PropertyValueSource
CAS Number 59886-90-7[3][4]
Molecular Formula C₇H₈ClNO[3][4]
Molecular Weight 157.60 g/mol [3][4]
Appearance Off-white to light yellow solid
Melting Point 103-105 °C[3]
Boiling Point 338.5±37.0 °C at 760 mmHg[3]
Purity (Typical) ≥98.0% (HPLC)[3]

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing N-oxide group, in concert with the chloro substituent, significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles, especially at the C2 and C4 positions.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the N-oxide oxygen atom, providing a low-energy transition state. Subsequent elimination of the chloride ion re-aromatizes the ring to yield the substituted product. Studies on related systems show that small negative or positive activation entropies are common, which is attributed to extensive desolvation during the formation of the transition state.[5] This makes the choice of solvent and reaction temperature critical for optimizing reaction rates.

Protocol 2.1: Synthesis of 4-Methoxy-2,3-dimethylpyridine 1-oxide

This protocol details the synthesis of a 4-alkoxy derivative, a common intermediate for pharmaceuticals.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (0.81 g, 15 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous methanol (30 mL) to the flask under a nitrogen atmosphere. Stir the mixture until the sodium methoxide is fully dissolved.

  • Substrate Addition: Add this compound (1.58 g, 10 mmol, 1.0 equiv) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude solid can be further purified by recrystallization from ethyl acetate/hexane to afford 4-Methoxy-2,3-dimethylpyridine 1-oxide as a white crystalline solid.

Visualization: SNAr Reaction Mechanism

SNAr_Mechanism reagents This compound + NaOMe (Nucleophile) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate 1. Nucleophilic    Attack product 4-Methoxy-2,3-dimethylpyridine 1-oxide + NaCl intermediate->product 2. Chloride    Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

For the formation of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7][8] this compound serves as an excellent electrophilic partner in reactions such as Suzuki-Miyaura, Negishi, and Kumada couplings.

Mechanistic Rationale: The efficacy of these reactions hinges on a catalytic cycle involving a Pd(0) active species.[8][9] The cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine N-oxide, forming a Pd(II) complex. This is often the rate-determining step.[8]

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of ligand is critical for success. Sterically hindered N-heterocyclic carbene (NHC) or phosphine ligands can promote C4-selective coupling and enhance catalyst stability and activity.[7][10]

Protocol 3.1: C4-Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of the title compound with an arylboronic acid to synthesize a biarylpyridine derivative.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (315 mg, 2.0 mmol, 1.0 equiv), phenylboronic acid (292 mg, 2.4 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 829 mg, 6.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 22 mg, 0.1 mmol, 5 mol%) and SPhos (82 mg, 0.2 mmol, 10 mol%) to the flask.

  • Solvent Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired 2,3-dimethyl-4-phenylpyridine 1-oxide.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd(0)L₂ A Ar-Pd(II)-Cl(L)₂ center->A Ar-Cl node1 Oxidative Addition node2 Transmetalation node3 Reductive Elimination B Ar-Pd(II)-Ar'(L)₂ A->B Ar'-B(OH)₂ (Base) B->center Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Advanced Application: Synthesis of Fused Heterocyclic Systems

The strategic functionalization of this compound opens pathways to complex, fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[11] For example, pyridopyrimidines exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[12] A common strategy involves an initial SNAr reaction to introduce an amino group, followed by a cyclization step to build the adjacent ring.

Protocol 4.1: Two-Step Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

This protocol outlines a pathway to a fused bicyclic system.

Step-by-Step Methodology:

Step A: Amination via SNAr

  • Combine this compound (1.58 g, 10 mmol) and formamide (20 mL) in a sealed tube.

  • Heat the mixture at 160 °C for 24 hours.

  • Cool the reaction mixture and pour it into ice water (50 mL).

  • Neutralize with a saturated sodium bicarbonate solution and extract with chloroform (3 x 30 mL).

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield crude 4-amino-2,3-dimethylpyridine 1-oxide, which can be used in the next step without further purification.

Step B: Cyclization to form the Pyridopyrimidine Core

  • Dissolve the crude 4-amino-2,3-dimethylpyridine 1-oxide (approx. 10 mmol) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 15 mL).

  • Heat the mixture to reflux for 8 hours to form the amidine intermediate.

  • Cool the mixture and remove the excess DMF-DMA under high vacuum.

  • Dissolve the resulting residue in ethanol (25 mL) and add hydrazine hydrate (1.0 mL, 20 mmol).

  • Reflux the mixture for 6 hours. Upon cooling, a precipitate will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2,3-dimethylpyrido[4,3-d]pyrimidin-4(3H)-one product.

Visualization: Fused Ring Synthesis Workflow

Fused_Synthesis start 4-Chloro-2,3-dimethyl- pyridine 1-oxide intermediate 4-Amino-2,3-dimethyl- pyridine 1-oxide start->intermediate Step A: Amination (SNAr) final Fused Pyrido[4,3-d]- pyrimidine Derivative intermediate->final Step B: Cyclization (e.g., with DMF-DMA & Hydrazine)

Caption: Workflow for the synthesis of a fused pyridopyrimidine system.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel heterocyclic compounds. Its activated C4 position allows for predictable and efficient functionalization through both nucleophilic substitution and modern cross-coupling methodologies. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore new chemical space and develop innovative molecules for pharmaceutical and materials science applications.

References

The Emerging Catalytic Potential of 4-Chloro-2,3-dimethylpyridine 1-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,3-dimethylpyridine 1-oxide, a well-established intermediate in pharmaceutical synthesis, is gaining recognition for its potential catalytic applications in organic chemistry.[1][2][3] Beyond its role as a stoichiometric reagent, its inherent electronic and structural features suggest its utility as an organocatalyst and a ligand in metal-catalyzed transformations. This guide provides a comprehensive overview of the catalytic applications of pyridine N-oxides, with a specific focus on the potential uses of this compound. Detailed protocols for representative reactions, including organocatalytic C-H functionalization and its prospective role as a ligand in cross-coupling reactions, are presented.

Introduction: The Dual Nature of Pyridine N-Oxides in Catalysis

Pyridine N-oxides are a versatile class of compounds characterized by a polarized N-O bond, which imparts them with unique reactivity.[4] This dual nature allows them to act as both potent electron-pair donors and mild oxidants.[1] In the realm of catalysis, this translates to two primary modes of action:

  • Organocatalysis: The oxygen atom of the N-oxide can function as a Lewis base, activating substrates and promoting a variety of chemical transformations.[4] This has been particularly successful in enantioselective reactions where chiral pyridine N-oxides are employed.[5]

  • Ligand in Metal Catalysis: The N-oxide moiety can coordinate to metal centers, modulating their electronic properties and reactivity. This has been effectively demonstrated in palladium-catalyzed C-H activation and cross-coupling reactions.[6][7]

This compound, with its specific substitution pattern, offers a unique electronic profile that can be harnessed for catalytic purposes. The electron-withdrawing chlorine atom and electron-donating methyl groups on the pyridine ring can influence its Lewis basicity and coordination properties, making it a promising candidate for catalyst development.

Application Note I: Organocatalytic C-H Functionalization via Hydrogen Atom Transfer (HAT)

Background:

Recent advancements in photoredox catalysis have highlighted the ability of pyridine N-oxides to act as hydrogen atom transfer (HAT) agents.[8][9] Upon single-electron oxidation, a pyridine N-oxide can form a potent oxygen-centered radical cation capable of abstracting a hydrogen atom from a C-H bond, thereby generating a carbon-centered radical for subsequent functionalization.[9] The reactivity and selectivity of this process can be tuned by modifying the electronic properties of the pyridine N-oxide.[10][11]

Application of this compound:

While not yet explicitly documented, this compound is a promising candidate for a HAT catalyst. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the N-oxide cation radical, potentially enhancing its HAT ability.

Protocol: Photoinduced C-H Alkylation of Unactivated C(sp³)–H Bonds

This protocol describes a general procedure for the C-H alkylation of cycloalkanes with electron-deficient olefins, using a pyridine N-oxide as a HAT catalyst in conjunction with a photoredox catalyst.

Materials:

  • This compound

  • Acridinium photoredox catalyst (e.g., Mes-Acr-BF4)

  • Cycloalkane (e.g., cyclohexane, cyclooctane)

  • Electron-deficient olefin (e.g., benzylidene malononitrile)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Blue LED lamp (λ = 456 nm)

  • Stir plate

Experimental Workflow:

Workflow for Photoinduced C-H Alkylation.

Procedure:

  • To a Schlenk tube, add this compound (0.08 mmol, 0.2 equiv), the acridinium photoredox catalyst (0.02 mmol, 0.05 equiv), and the electron-deficient olefin (0.4 mmol, 1.0 equiv).

  • Add the cycloalkane (1.2 mmol, 3.0 equiv) and anhydrous acetonitrile (4.0 mL).

  • Seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with argon or nitrogen.

  • Place the reaction tube approximately 5 cm from a blue LED lamp and stir at room temperature.

  • Irradiate the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the tube to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkylated product.

Expected Outcome:

This protocol is expected to yield the corresponding C-H alkylated product. The efficiency and selectivity of the reaction will depend on the specific substrates used.

ParameterExpected Range
Yield 40-80%
Catalyst Loading 20 mol%
Reaction Time 12-24 h

Application Note II: Ligand in Palladium-Catalyzed C-H Functionalization

Background:

Pyridine N-oxides have been successfully employed as ligands in palladium-catalyzed C-H activation and cross-coupling reactions.[6][7] They can facilitate the C-H activation step and stabilize the palladium catalyst, leading to enhanced reactivity and selectivity. The electronic properties of the pyridine N-oxide ligand are crucial for the success of these transformations.

Potential Application of this compound:

The unique electronic environment of this compound makes it an intriguing candidate as a ligand in palladium-catalyzed reactions. The interplay of the electron-withdrawing chloro group and electron-donating methyl groups could fine-tune the electron density at the palladium center, potentially leading to novel reactivity.

Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides with Unactivated Arenes

This protocol outlines a general procedure for the direct arylation of a pyridine N-oxide with an unactivated arene, a transformation where a related pyridine N-oxide can act as both reactant and a potential ligand.

Materials:

  • This compound (as substrate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Pyridine

  • Unactivated arene (e.g., benzene, toluene)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction tube

Catalytic Cycle:

G Pd(II) Pd(II) Ar-Pd(II) Ar-Pd(II) Pd(II)->Ar-Pd(II) C-H Activation of Arene Ar-Pd(II)-PyO Ar-Pd(II)-PyO Ar-Pd(II)->Ar-Pd(II)-PyO Coordination of Pyridine N-Oxide Product Product Ar-Pd(II)-PyO->Product Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation

Proposed Catalytic Cycle for Direct Arylation.

Procedure:

  • In a sealed reaction tube, combine this compound (0.5 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 0.1 equiv), and silver(I) carbonate (0.75 mmol, 1.5 equiv).

  • Add the unactivated arene (2.0 mL) and pyridine (0.5 mmol, 1.0 equiv) as a co-ligand/base.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.

  • Wash the celite pad with additional CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ortho-arylated pyridine N-oxide.

Expected Outcome:

This reaction is anticipated to produce the 2-arylated-4-chloro-2,3-dimethylpyridine 1-oxide. The yield will be dependent on the specific arene used.

ParameterExpected Range
Yield 30-70%
Catalyst Loading 10 mol%
Reaction Time 24 h

Conclusion and Future Outlook

While the direct catalytic applications of this compound are still an emerging area of research, the broader field of pyridine N-oxide catalysis provides a strong foundation for its potential.[4][5] The protocols outlined in this guide, derived from established methodologies for similar compounds, offer a starting point for exploring its utility as both an organocatalyst and a ligand. Further investigation into the unique electronic and steric properties of this compound is warranted to fully unlock its catalytic potential in novel and efficient chemical transformations.

References

Application Notes and Protocols for 4-Chloro-2,3-dimethylpyridine 1-oxide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Potential of a Versatile Reagent

4-Chloro-2,3-dimethylpyridine 1-oxide is a heterocyclic compound with the chemical formula C₇H₈ClNO.[1][2] While it is widely recognized as a key intermediate in the synthesis of pharmaceuticals, such as the proton pump inhibitor Rabeprazole, its utility extends into the realm of analytical chemistry.[3][4] The unique electronic and steric properties conferred by the N-oxide functionality, the chlorine substituent, and the methyl groups on the pyridine ring position this molecule as a promising, yet underexplored, reagent for the sensitive and selective analysis of various analytes.[5] This guide provides in-depth application notes and detailed protocols for the use of this compound in analytical methodologies, catering to researchers, scientists, and professionals in drug development.

The core analytical utility of this compound stems from two primary chemical characteristics:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic attack, particularly by soft nucleophiles such as thiols and amines. This reactivity allows for the derivatization of these analytes, introducing a chromophore or a tag that facilitates their detection and quantification, especially in complex matrices.

  • Ligand-Metal Complexation: The N-oxide group acts as an effective coordination site for metal ions. The formation of stable, often colored, complexes with various metal ions opens up avenues for their spectrophotometric determination.

This document will explore these two key areas of application, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to leverage the capabilities of this versatile reagent.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe use in any analytical workflow.

PropertyValueReference
CAS Number 59886-90-7[1][2]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [6][7][8]
Appearance Pale yellow to light beige solid[9][10]
Melting Point 103-105 °C[9][10]
Solubility Slightly soluble in chloroform and methanol[9]
Storage Store at room temperature[10]

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Application Note I: Pre-Column Derivatization of Thiol-Containing Analytes for HPLC-UV Analysis

Principle and Rationale

Thiols, such as the amino acid cysteine and the antioxidant glutathione, often lack a strong native chromophore, making their direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging, especially at low concentrations. Pre-column derivatization with a suitable reagent that introduces a UV-active moiety is a common strategy to overcome this limitation.

This compound can serve as an effective derivatizing agent for thiols. The reaction proceeds via a nucleophilic aromatic substitution where the sulfhydryl group of the thiol attacks the carbon atom bearing the chlorine atom on the pyridine ring, displacing the chloride ion. This reaction forms a stable thioether linkage and appends the 2,3-dimethylpyridine 1-oxide group to the analyte. The pyridine N-oxide moiety possesses a significant UV absorbance, thereby rendering the derivatized thiol readily detectable by standard HPLC-UV systems.

G cluster_0 Derivatization Reaction Analyte Thiol-containing Analyte (R-SH) (e.g., Cysteine, Glutathione) Derivative UV-Active Thioether Derivative Analyte->Derivative Nucleophilic Aromatic Substitution Reagent This compound Reagent->Derivative HPLC HPLC Separation (Reversed-Phase) Derivative->HPLC Injection Detector UV Detector HPLC->Detector Elution

Workflow for thiol derivatization and HPLC analysis.
Experimental Protocol: Determination of Cysteine in a Standard Solution

This protocol provides a method for the derivatization of cysteine with this compound and its subsequent analysis by reversed-phase HPLC with UV detection.

Materials and Reagents:

  • This compound (≥98% purity)

  • L-Cysteine (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium borate buffer (0.1 M, pH 9.5)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Preparation of Solutions:

    • Derivatizing Reagent Solution (10 mM): Dissolve 15.76 mg of this compound in 10 mL of acetonitrile.

    • Cysteine Stock Solution (10 mM): Dissolve 12.12 mg of L-cysteine in 10 mL of deionized water. Prepare fresh daily.

    • Working Standard Solutions: Prepare a series of cysteine working standards (e.g., 10, 25, 50, 100, 250 µM) by diluting the stock solution with deionized water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the cysteine working standard solution.

    • Add 200 µL of 0.1 M potassium borate buffer (pH 9.5).

    • Add 100 µL of the 10 mM derivatizing reagent solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

    • After incubation, cool the mixture to room temperature.

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% (v/v) Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient from 10% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the derivatized cysteine against the concentration of the standard solutions.

    • Determine the concentration of cysteine in unknown samples by interpolating their peak areas from the calibration curve.

Self-Validation and Trustworthiness:

  • Blank Analysis: A blank sample containing all reagents except the analyte (cysteine) should be run to ensure no interfering peaks are present at the retention time of the derivatized product.

  • Reaction Optimization: The pH, temperature, and incubation time of the derivatization reaction can be optimized to ensure complete and reproducible derivatization.

  • Method Specificity: The specificity of the method can be assessed by analyzing a mixture of other common amino acids to ensure they do not interfere with the cysteine derivative peak.

Application Note II: Spectrophotometric Determination of Ferric Iron (Fe³⁺)

Principle and Rationale

The N-oxide group of this compound is a hard Lewis base and can form stable coordination complexes with hard Lewis acids, such as Fe³⁺ ions. This complexation often results in the formation of a colored species, which can be quantified using UV-Vis spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the metal ion in the solution, following the Beer-Lambert law.

The reaction involves the donation of electron density from the oxygen atom of the N-oxide to the empty orbitals of the ferric ion, leading to the formation of a coordination complex. The electronic transitions within this complex give rise to absorbance in the visible region of the electromagnetic spectrum.

G cluster_0 Complexation Reaction Analyte Ferric Iron (Fe³⁺) in Solution Complex Colored Fe³⁺-Reagent Complex Analyte->Complex Coordination Reagent This compound Reagent->Complex Spectrophotometer UV-Vis Spectrophotometer Complex->Spectrophotometer Measurement Result Absorbance Measurement Spectrophotometer->Result

Workflow for spectrophotometric determination of Fe³⁺.
Experimental Protocol: Quantification of Fe³⁺ in an Aqueous Sample

This protocol outlines a method for the spectrophotometric determination of ferric iron using this compound as a chromogenic reagent.

Materials and Reagents:

  • This compound (≥98% purity)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O, analytical grade)

  • Ethanol (95%)

  • Acetate buffer (0.1 M, pH 5.0)

  • Deionized water (18.2 MΩ·cm)

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Reagent Solution (10 mM): Dissolve 157.6 mg of this compound in 100 mL of 95% ethanol.

    • Fe³⁺ Stock Solution (1000 ppm): Dissolve 0.4841 g of FeCl₃·6H₂O in a small amount of deionized water, add a few drops of concentrated HCl to prevent hydrolysis, and dilute to 100 mL with deionized water in a volumetric flask.

    • Working Standard Solutions: Prepare a series of Fe³⁺ working standards (e.g., 1, 2, 5, 10, 20 ppm) by diluting the stock solution with deionized water.

  • Color Development:

    • In a series of 10 mL volumetric flasks, pipette 1.0 mL of each Fe³⁺ working standard solution.

    • To each flask, add 2.0 mL of 0.1 M acetate buffer (pH 5.0).

    • Add 1.0 mL of the 10 mM reagent solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λ_max). To determine λ_max, scan the spectrum of one of the colored standard solutions (e.g., 10 ppm) against a reagent blank from 400 to 700 nm. The reagent blank contains all components except the Fe³⁺ standard.

    • Measure the absorbance of each standard solution and the unknown sample at the determined λ_max against the reagent blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values against the corresponding Fe³⁺ concentrations.

    • Determine the concentration of Fe³⁺ in the unknown sample by comparing its absorbance to the calibration curve.

Self-Validation and Trustworthiness:

  • Optimization of pH: The effect of pH on the complex formation and color stability should be investigated to determine the optimal pH range for the analysis.

  • Stoichiometry of the Complex: The metal-to-ligand ratio in the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation to understand the reaction stoichiometry.

  • Interference Studies: The effect of other potentially interfering ions commonly found in the sample matrix should be evaluated to assess the selectivity of the method.

Conclusion

While this compound is a well-established building block in synthetic chemistry, its potential as an analytical reagent is significant. The protocols detailed in this guide, based on the known reactivity of halogenated pyridine N-oxides, provide a solid foundation for its application in the derivatization of thiols for chromatographic analysis and the spectrophotometric determination of metal ions. Further research and method development are encouraged to fully explore the capabilities of this versatile compound in the field of analytical chemistry, potentially leading to novel and robust analytical methods for a wide range of analytes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS No. 59886-90-7) is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the proton pump inhibitor Rabeprazole.[1][2] Achieving a high yield and purity of this compound is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and production chemists overcome common challenges and optimize their synthetic outcomes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of this compound can be approached via several routes, primarily originating from 2,3-dimethylpyridine (2,3-lutidine). The choice of pathway often depends on the available starting materials, scalability, and safety considerations. The general strategies involve the initial N-oxidation of the pyridine ring, followed by a chlorination step.

Synthetic_Pathways Start 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine 1-oxide Start->N_Oxide Oxidation (e.g., H₂O₂, Peracetic Acid) Nitro_N_Oxide 4-Nitro-2,3-dimethylpyridine 1-oxide N_Oxide->Nitro_N_Oxide Nitration (H₂SO₄/HNO₃) Target This compound N_Oxide->Target Direct Chlorination (Cl₂, Acetyl Chloride) Nitro_N_Oxide->Target Nucleophilic Substitution (NaCl / HCl) Troubleshooting_Low_Conversion start Low Conversion Observed (via TLC/HPLC) check_reagents Are reagents pure and active? start->check_reagents check_conditions Were reaction conditions met precisely? check_reagents->check_conditions Yes action_reagents Verify reagent purity. Use fresh oxidant/reagents. check_reagents->action_reagents No check_catalyst Is a catalyst required and was it added? check_conditions->check_catalyst All OK action_temp Verify thermometer calibration. Ensure consistent heating/reflux. check_conditions->action_temp Temp Issue action_time Increase reaction time. Monitor progress every 2-4 hours. check_conditions->action_time Time Issue action_catalyst Add appropriate catalyst (e.g., PTC for nitro-displacement). check_catalyst->action_catalyst Yes end_node Re-run experiment with corrections. action_reagents->end_node action_temp->end_node action_time->end_node action_catalyst->end_node

References

Technical Support Center: Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2][3] As a key building block in the synthesis of proton pump inhibitors like Rabeprazole, achieving high purity and yield is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

The most prevalent and industrially relevant synthesis begins with 2,3-dimethylpyridine (2,3-lutidine). The process is typically a two-step reaction:

  • N-Oxidation: 2,3-dimethylpyridine is oxidized to form 2,3-dimethylpyridine 1-oxide. Common oxidizing agents include hydrogen peroxide in acetic acid or other peroxy acids.[1] This step is crucial as incomplete oxidation will carry over the starting material, complicating the subsequent purification.

  • Chlorination: The resulting 2,3-dimethylpyridine 1-oxide is then chlorinated to yield the final product. The N-oxide group activates the pyridine ring, directing substitution to the 4-position.[4] Common chlorinating agents include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂).[5][6][7][8] This step is where most byproduct formation occurs and requires careful control of reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete N-Oxidation: Unreacted 2,3-dimethylpyridine will not undergo chlorination and will be lost during workup or purification.

    • Troubleshooting: Monitor the N-oxidation step by TLC or GC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider adding a slight excess of the oxidizing agent or extending the reaction time.

  • Suboptimal Chlorination Conditions: The choice of chlorinating agent and reaction temperature is critical.

    • Troubleshooting:

      • Temperature Control: Excessive temperatures can lead to decomposition and the formation of tar-like byproducts. Maintain the recommended temperature for the specific chlorinating agent being used.

      • Reagent Stoichiometry: An excess of the chlorinating agent can lead to over-chlorination (see Issue 2). A careful optimization of the molar ratio is recommended.

  • Product Loss During Workup: The product is water-soluble to some extent, and significant amounts can be lost in the aqueous phase during extraction.

    • Troubleshooting: After initial extraction with a solvent like dichloromethane, perform several additional extractions of the aqueous layer to maximize recovery. Adjusting the pH of the aqueous layer to be slightly basic (pH 7-9) can also improve extraction efficiency.[9][10]

Issue 2: Presence of Impurities and Byproducts in the Final Product

Symptom: Analytical data (NMR, GC-MS, HPLC) shows peaks corresponding to compounds other than the desired product.

Common Byproducts and Their Formation Mechanisms:

The chlorination of pyridine N-oxides is a well-studied reaction, but it can lead to several byproducts depending on the reagents and conditions.[8]

  • Positional Isomers (e.g., 2-Chloro- and 6-Chloro-2,3-dimethylpyridine 1-oxide):

    • Formation: While the N-oxide group strongly directs chlorination to the 4-position, small amounts of other isomers can form, particularly with aggressive chlorinating agents or at elevated temperatures. The reaction with agents like POCl₃ often proceeds through an intermediate that can be attacked at the 2- or 4-position.[7]

    • Mitigation: Use milder chlorinating agents if possible. Precise temperature control is key to improving regioselectivity.

    • Identification: These isomers will have a similar mass in MS but can be distinguished by their unique fragmentation patterns and distinct chemical shifts in ¹H and ¹³C NMR spectroscopy.

  • Deoxygenated Byproducts (e.g., 4-Chloro-2,3-dimethylpyridine):

    • Formation: Some chlorinating agents, particularly phosphorus-based reagents like POCl₃ or PCl₃, can cause deoxygenation of the N-oxide either before or after chlorination.[7]

    • Mitigation: The choice of reagent is critical. Reagents like sulfuryl chloride (SO₂Cl₂) may give cleaner chlorination without significant deoxygenation under optimized conditions.[8]

    • Identification: This byproduct will have a lower molecular weight, which is easily detectable by MS. The absence of the characteristic N-oxide signals in the NMR spectrum is also a key indicator.

  • Unreacted Starting Material (2,3-dimethylpyridine 1-oxide):

    • Formation: Incomplete chlorination reaction.

    • Mitigation: Ensure the chlorinating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or HPLC.

    • Identification: This will be a major impurity if the reaction is incomplete and can be identified by comparison with a standard sample.

  • Di-chlorinated Products:

    • Formation: Occurs when an excess of the chlorinating agent is used or at higher reaction temperatures.

    • Mitigation: Carefully control the stoichiometry of the chlorinating agent. A slow, portion-wise addition can help to prevent localized high concentrations of the reagent.

    • Identification: These byproducts will have a higher molecular weight corresponding to the addition of a second chlorine atom.

Summary of Potential Byproducts

ByproductFormation PathwayKey Identification MethodMitigation Strategy
Isomeric Chloropyridine N-oxidesNon-regioselective chlorinationNMR, HPLCOptimize temperature and chlorinating agent
4-Chloro-2,3-dimethylpyridineDeoxygenationGC-MS (lower mass)Select a non-deoxygenating chlorinating agent
2,3-dimethylpyridine 1-oxideIncomplete chlorinationTLC, HPLC (comparison to standard)Increase reaction time or reagent stoichiometry
Di-chlorinated Pyridine N-oxidesOver-chlorinationGC-MS (higher mass)Control stoichiometry of chlorinating agent

Experimental Protocols and Workflows

Protocol 1: General Procedure for Chlorination using POCl₃

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, add 2,3-dimethylpyridine 1-oxide (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise via the addition funnel. The reaction is often exothermic, so maintain the temperature below 90-100°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture at 90-100°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[1]

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone or ethanol-water) or by column chromatography.[1]

Troubleshooting Workflow Diagram

G cluster_start Start: Post-Synthesis Analysis cluster_check Purity & Yield Assessment cluster_problems Problem Identification cluster_solutions_impurities Impurity Troubleshooting cluster_solutions_yield Yield Troubleshooting cluster_end End Goal start Analyze Crude Product (NMR, GC-MS, HPLC) check_purity Is Purity >95%? start->check_purity check_yield Is Yield Acceptable? check_purity->check_yield Yes high_impurities High Impurities check_purity->high_impurities No low_yield Low Yield check_yield->low_yield No end_product High Purity & Yield Product check_yield->end_product Yes check_oxidation Verify N-Oxidation Completion low_yield->check_oxidation check_workup Optimize Extraction pH & Repetitions low_yield->check_workup isomers Positional Isomers Present? high_impurities->isomers deoxygenation Deoxygenated Byproduct? isomers->deoxygenation No optimize_temp Lower Reaction Temperature isomers->optimize_temp Yes starting_material Unreacted Starting Material? deoxygenation->starting_material No change_reagent Change Chlorinating Agent deoxygenation->change_reagent Yes increase_time Increase Reaction Time/Equivalents starting_material->increase_time Yes

References

Technical Support Center: Troubleshooting the Condensation Reaction of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-Chloro-2,3-dimethylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, its successful reaction is often critical to project timelines.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive field application. We will address common issues encountered during the nucleophilic aromatic substitution (SNAr) reactions of this substrate, helping you diagnose problems, optimize conditions, and achieve reliable, high-yield results.

Section 1: Reaction Fundamentals - The 'Why' Behind the 'How'

The condensation of this compound with a nucleophile (e.g., an amine, alcohol, or thiol) is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to effective troubleshooting.

The reaction proceeds via a two-step addition-elimination pathway.[2] The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This effect is significantly amplified by the N-oxide functional group, which is a powerful activating group that withdraws electron density from the ring, particularly at the 2- and 4-positions.[3][4][5][6] This activation stabilizes the key intermediate, a negatively charged species known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.

SNAr_Mechanism sub 4-Chloro-2,3-dimethyl- pyridine 1-oxide mc Meisenheimer Complex (Intermediate) sub->mc + Nu⁻ (Addition) prod 4-Substituted Product nuc Nucleophile (Nu-H) mc->prod - Cl⁻ (Elimination) hcl HCl cl_ion Cl⁻ base Base

Caption: Generalized SNAr mechanism for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted as a direct Q&A to address the most common issues encountered in the lab.

Category 1: Low or No Product Conversion

Question 1: My reaction has stalled. TLC/LC-MS analysis shows only starting material, even after several hours. What are the most likely causes?

Answer: This is a common and frustrating issue that typically points to a problem with one of the core reaction components or conditions. Let's break it down with a logical workflow.

No_Conversion_Troubleshooting start Stalled Reaction: No Conversion check_nuc 1. Assess Nucleophile - Is it fresh/pure? - Is it sufficiently nucleophilic? - If it's an alcohol/thiol, is the base strong enough to deprotonate it? start->check_nuc check_base 2. Verify Base - Is it appropriate for the reaction? - Is it old or hydrated (e.g., NaH, K₂CO₃)? - Are sufficient equivalents used? check_nuc->check_base check_solvent 3. Evaluate Solvent - Is it dry (if required)? - Is it polar aprotic (e.g., DMF, DMSO)? - Is the substrate soluble? check_base->check_solvent check_temp 4. Increase Temperature - Is the reaction too cold? - Consider controlled heating or microwave irradiation. check_solvent->check_temp solution Systematically test each variable using small-scale trials. check_temp->solution

Caption: Troubleshooting workflow for a stalled SNAr reaction.

  • Nucleophile Integrity & Reactivity: The nature of the nucleophile is critical.[7]

    • Amines: Primary and secondary aliphatic amines are generally very reactive. Aromatic amines (e.g., aniline) are much weaker nucleophiles and will almost certainly require heat.

    • Alcohols/Phenols: These are poor nucleophiles until deprotonated. A sufficiently strong base (e.g., NaH, KHMDS, Sodium methoxide) is required to generate the more potent alkoxide/phenoxide. Weaker bases like K₂CO₃ may be insufficient, especially for less acidic alcohols.

    • Quality: Ensure your nucleophile is not degraded or a salt form (e.g., an amine hydrochloride) without an adequate amount of base to liberate the free amine.

  • Base Selection: The base has two primary roles: deprotonating the nucleophile (if needed) and scavenging the HCl generated during the reaction.

    • For alcohol/phenol nucleophiles, use at least 1.0 equivalent of a strong base like NaH or an alkoxide.[8][9]

    • For amine nucleophiles, an inorganic base like K₂CO₃ or an organic base like triethylamine (TEA) or DIPEA is often used as an acid scavenger (typically 1.5-2.0 equivalents).

  • Solvent Effects: SNAr reactions are highly sensitive to the solvent.

    • Polar Aprotic Solvents (DMF, DMSO, NMP, DMAc): These are generally the best choice. They are effective at solvating the cationic counter-ion of the base and do not hydrogen-bond with the nucleophile, increasing its effective reactivity.

    • Other Solvents: While reactions can be run in alcohols or even water, reaction rates are often slower.[10][11] If you must use a less ideal solvent, elevated temperatures are almost always necessary.[11]

Question 2: The reaction works, but my yield is consistently low (<40%). How can I optimize for a higher yield?

Answer: Low yield indicates that while the reaction is viable, it is either incomplete or subject to competing side reactions.

  • Increase Temperature: This is the most common method to drive the reaction to completion. For unreactive nucleophiles, refluxing in a solvent like DMF (153 °C) or DMSO (189 °C) may be necessary. For temperature-sensitive molecules, start at a moderate temperature (e.g., 60-80 °C) and increase incrementally. Microwave irradiation can be highly effective for accelerating these reactions.[12]

  • Increase Concentration: Le Chatelier's principle applies. Running the reaction at a higher molarity (e.g., 0.5 M to 1.0 M) can increase the reaction rate and push the equilibrium toward the product.

  • Check for Volatility: Is your nucleophile volatile (e.g., low-boiling amines)? If you are running the reaction at high temperatures in an open or vented flask, you may be losing the nucleophile over time. In such cases, use a sealed tube or a pressure vessel.

  • Re-evaluate Equivalents: Try using a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents) to ensure the limiting reagent (the pyridine oxide) is fully consumed.

Category 2: Side Products and Impurities

Question 3: I see a major byproduct with a mass corresponding to the deoxygenation of my starting material or product. What causes this and how can it be avoided?

Answer: The N-O bond in pyridine N-oxides can be susceptible to reduction under certain conditions.[5]

  • Cause: This side reaction can be promoted by certain reagents or by excessively high temperatures over prolonged periods. Some commercial batches of amine nucleophiles or solvents may contain trace metal impurities that can catalyze this reduction.

  • Prevention:

    • Milder Conditions: Avoid unnecessarily high temperatures. If the primary reaction proceeds well at 100 °C, do not heat it to 150 °C.

    • Purify Reagents: If you suspect impurities, consider filtering your amine/solvent through a short plug of alumina or distilling it.

    • Alternative Catalysis: In some cases, palladium-catalyzed coupling reactions are used for aminations, but for an activated substrate like this, a metal-free SNAr is often superior and avoids transition-metal-related side reactions.[10] Stick to the SNAr pathway unless it proves entirely ineffective.

Question 4: My workup is problematic. After adding water and an organic solvent (e.g., EtOAc, DCM), my product remains in the aqueous layer. Why?

Answer: This is a classic acid-base extraction issue. Your product, a substituted pyridine N-oxide, is basic. The pyridine ring nitrogen can be protonated by water (if neutral) or any residual acid (like the HCl byproduct if your scavenger base was insufficient).

  • The Problem: The protonated form of your product is a salt, which is highly water-soluble and will not partition into most organic solvents.

  • The Solution: During the aqueous workup, add a base to the separatory funnel until the aqueous layer is basic (pH > 9). This can be tested with pH paper. Common choices include 1 M NaOH solution or a saturated sodium bicarbonate solution. This deprotonates your product, rendering it neutral and allowing it to be extracted into the organic layer.

Section 3: Experimental Protocols & Best Practices

Protocol 1: General Procedure for Condensation with an Amine Nucleophile

This protocol provides a robust starting point for optimization.

  • Setup: To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser (under an inert atmosphere, e.g., N₂ or Argon), add this compound (1.0 eq.).

  • Reagents: Add the amine nucleophile (1.2 eq.) and a suitable base, such as powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.5 M.

  • Reaction: Stir the mixture at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and adjust the pH of the aqueous layer to >9 with 1M NaOH.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Condensation with an Alcohol/Phenol Nucleophile
  • Setup: To a clean, dry, three-neck flask under an inert atmosphere, add a slurry of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF.

  • Nucleophile Activation: Cool the slurry to 0 °C. Slowly add a solution of the alcohol or phenol (1.1 eq.) in anhydrous DMF. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases. This pre-forms the reactive alkoxide/phenoxide.

  • Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the activated nucleophile mixture.

  • Reaction: Heat the reaction to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 5-7 from Protocol 1. Be cautious during the initial water addition (quenching) as unreacted NaH will react vigorously. It is best to quench the reaction at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

Section 4: Data Summary Table

The following table summarizes typical starting conditions based on nucleophile class. These are not absolute rules but field-proven starting points for your optimization.

Nucleophile ClassTypical Base(s)Equivalents (Base)Typical Solvent(s)Temperature Range (°C)Notes
Aliphatic Amines K₂CO₃, Cs₂CO₃, TEA1.5 - 2.0DMF, DMSO, NMP60 - 120Generally highly reactive. Lower temperatures may suffice.
Aromatic Amines K₂CO₃, K₃PO₄2.0 - 3.0DMF, DMSO100 - 160Less nucleophilic; requires more forcing conditions.
Alcohols NaH, NaOMe, KOtBu1.1 - 1.5DMF, THF, Dioxane25 - 100Pre-formation of the alkoxide is crucial for good reactivity.
Phenols K₂CO₃, Cs₂CO₃, NaH1.5 - 2.0DMF, DMSO, Acetone60 - 140More acidic than alcohols; K₂CO₃ is often sufficient.

References

Rabeprazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Rabeprazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of rabeprazole. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction parameters, enhance yield, and ensure the purity of your final product. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and a commitment to scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for rabeprazole, and what are the critical control points?

The most common synthetic route for rabeprazole involves two key transformations: the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole to form the thioether intermediate (rabeprazole sulfide), followed by a controlled oxidation to yield rabeprazole.[1]

The critical control points in this synthesis are:

  • Thioether Formation (Condensation): Achieving complete reaction while minimizing side products is crucial. Key parameters to control include reaction temperature, choice of base, and solvent.

  • Oxidation: This step is highly sensitive and can lead to over-oxidation, forming impurities like rabeprazole sulfone and N-oxide.[2][3] Precise control over the oxidizing agent, stoichiometry, temperature, and reaction time is paramount.

  • Product Stability: Rabeprazole is notoriously unstable in acidic conditions and is also sensitive to heat, light, and moisture.[2][4][5] All workup, purification, and storage steps must be carefully designed to prevent degradation.

Below is a diagram illustrating the general synthetic workflow.

Rabeprazole Synthesis Workflow cluster_0 Part 1: Thioether Formation (Condensation) cluster_1 Part 2: Oxidation & Purification A 2-(Chloromethyl)-4-(3- methoxypropoxy)-3-methylpyridine C Condensation Reaction (Base, Solvent, Temp.) A->C B 2-Mercaptobenzimidazole B->C D Rabeprazole Sulfide (Thioether Intermediate) C->D E Controlled Oxidation (Oxidizing Agent, Temp.) D->E F Rabeprazole (Crude) E->F G Purification (Crystallization/Chromatography) F->G H Rabeprazole Sodium (Pure API) G->H Oxidation Control cluster_factors Controlling Factors A Rabeprazole Sulfide B Rabeprazole (Desired Product) A->B Controlled Oxidation C Rabeprazole Sulfone (Over-oxidation Impurity) B->C Over-oxidation Temp Low Temperature (0-5 °C) Temp->A Stoich Controlled Stoichiometry (~1.3-2 eq. NaOCl) Stoich->A pH pH Control (9-12) pH->A

References

minimizing impurity formation in 4-Chloro-2,3-dimethylpyridine 1-oxide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2,3-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate, particularly its role in the production of Rabeprazole.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize impurity formation and ensure the highest quality of your final product.

Section 1: Understanding the Core Synthesis Pathways and Potential Impurities

This compound is primarily synthesized through two main routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

Route 1: From 2,3-Dimethylpyridine

This route involves a two-step process: the N-oxidation of 2,3-dimethylpyridine followed by chlorination.

Route 2: From 4-Nitro-2,3-dimethylpyridine 1-oxide

This pathway involves the chlorination of a nitrated precursor.

Below is a logical workflow for the synthesis and the critical points for impurity control.

cluster_0 Route 1: From 2,3-Dimethylpyridine cluster_1 Route 2: From 4-Nitro-2,3-dimethylpyridine 1-oxide cluster_2 Purification & Analysis A 2,3-Dimethylpyridine B N-Oxidation (e.g., with H₂O₂) A->B C 2,3-Dimethylpyridine 1-oxide B->C D Chlorination (e.g., with Cl₂ or POCl₃) C->D E Crude this compound D->E K Purification (Crystallization) E->K Purification F 2,3-Dimethylpyridine G N-Oxidation & Nitration F->G H 4-Nitro-2,3-dimethylpyridine 1-oxide G->H I Chlorination (e.g., with HCl/NaCl or AcCl) H->I J Crude this compound I->J J->K Purification L Pure this compound K->L M Quality Control (HPLC) L->M

Caption: General synthesis and purification workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be looking for?

A1: Based on the synthetic routes, the most common impurities include:

  • Unreacted Starting Materials: 2,3-Dimethylpyridine 1-oxide (from Route 1) or 4-Nitro-2,3-dimethylpyridine 1-oxide (from Route 2).

  • Over-chlorination or Isomeric Impurities: Dichloro- or other isomeric chloro-dimethylpyridine 1-oxides.

  • Deoxygenated Species: 4-Chloro-2,3-dimethylpyridine, which can form if reductive conditions are present during chlorination.[1]

  • Hydrolysis Products: 4-Hydroxy-2,3-dimethylpyridine 1-oxide, if water is not carefully controlled.

  • Residual Solvents and Reagents: Acetonitrile, dichloromethane, acetyl chloride, etc.

A critical impurity in the context of Rabeprazole synthesis is the unreacted this compound itself, which can lead to the formation of the "chloro analogue of rabeprazole".[3][4]

Q2: My reaction mixture is turning dark brown/black. What could be the cause?

A2: A dark coloration, especially during the nitration step in Route 2, can indicate side reactions and decomposition. The use of concentrated nitric and sulfuric acids can lead to the formation of brownish-yellow smoke, likely NOx gases, which can degrade the product and cause equipment corrosion.[5][6]

To mitigate this:

  • Control the temperature carefully: Perform the nitration at a low temperature (e.g., -10°C to 20°C) during the addition of the nitrating agent.[5][6]

  • Consider alternative nitrating agents: A mixture of potassium nitrate in sulfuric acid has been shown to be a milder and more environmentally friendly alternative to nitric acid, reducing the formation of colored byproducts.[5][6]

Q3: I am observing a low yield after purification. What are the likely causes?

A3: Low yield can be attributed to several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Product loss during workup: this compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent like dichloromethane.

  • Suboptimal purification: Improper choice of crystallization solvent can lead to significant product loss. Acetone is a commonly used solvent for recrystallization.[2]

  • Decomposition: As mentioned, high temperatures and harsh acidic conditions can lead to product degradation.

Q4: How can I effectively remove the unreacted 4-Nitro-2,3-dimethylpyridine 1-oxide from my final product?

A4: The 4-nitro precursor is a known explosive and suspected carcinogen, so its removal is critical.[1] Recrystallization is the most effective method for removing this impurity. The difference in polarity between the nitro- and chloro- compounds allows for efficient separation.

CompoundPolaritySolubility in Non-polar Solvents
4-Nitro-2,3-dimethylpyridine 1-oxide More PolarLower
This compound Less PolarHigher

By carefully selecting a crystallization solvent system (e.g., acetone-water, ethanol-water), you can precipitate the desired chloro-compound while the more polar nitro-impurity remains in the mother liquor.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound from 4-Nitro-2,3-dimethylpyridine 1-oxide

This protocol is adapted from established literature procedures.[7]

Materials:

  • 4-Nitro-2,3-dimethylpyridine 1-oxide

  • Sodium Chloride (NaCl)

  • Acetonitrile (CH₃CN)

  • Concentrated Hydrochloric Acid (HCl, 36%)

  • Benzyltributylammonium chloride

  • Sodium Hydroxide (NaOH) solution (20%)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), NaCl (1.54 mol), and acetonitrile (1350 ml).

  • Add concentrated HCl (180 ml) and benzyltributylammonium chloride (16.6 g) to the suspension.

  • Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and adjust the pH to 9 using a 20% NaOH solution.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Acetone

Procedure:

  • Dissolve the crude product in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Dry the crystals under vacuum to obtain pure this compound.

Section 4: Analytical Methods for Quality Control

Routine analysis is crucial to ensure the purity of your product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and quantifying impurities.

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with a buffer like ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: The specific gradient and buffer system should be optimized to achieve the best separation of the main peak from all potential impurities.

Section 5: Mechanistic Insights into Impurity Formation

Understanding the "why" behind impurity formation is key to prevention.

cluster_0 N-Oxidation of 2,3-Dimethylpyridine cluster_1 Chlorination of 2,3-Dimethylpyridine 1-oxide cluster_2 Chlorination of 4-Nitro-2,3-dimethylpyridine 1-oxide A 2,3-Dimethylpyridine B Oxidizing Agent (e.g., H₂O₂) A->B Desired Reaction D Incomplete Oxidation A->D Impurity Source C 2,3-Dimethylpyridine 1-oxide B->C E 2,3-Dimethylpyridine 1-oxide F Chlorinating Agent (e.g., Cl₂) E->F Desired Reaction G This compound F->G H Over-chlorination F->H Impurity Source I Deoxygenation F->I Impurity Source J 4-Nitro-2,3-dimethylpyridine 1-oxide K Chlorinating Agent (e.g., HCl) J->K Desired Reaction M Incomplete Reaction J->M Impurity Source L This compound K->L

Caption: Key impurity formation pathways in the synthesis of this compound.

  • Incomplete Reactions: The most straightforward source of impurities is the failure of a reaction to go to completion. This leaves unreacted starting materials in the product mixture.

  • Over-reaction: In the chlorination step, harsh conditions or an excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated species.

  • Side Reactions: The N-oxide functional group can be susceptible to deoxygenation under certain conditions, leading to the formation of the corresponding pyridine.

By implementing the strategies outlined in this guide, you can proactively address these potential issues, leading to a more robust and reproducible synthesis of high-purity this compound.

References

Technical Support Center: Degradation of 4-Chloro-2,3-dimethylpyridine 1-oxide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Chloro-2,3-dimethylpyridine 1-oxide under acidic conditions. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our goal is to empower you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity and success of your research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its stability under different pH conditions is a critical parameter during drug development and formulation. Understanding its degradation pathways under acidic conditions is essential for predicting shelf-life, identifying potential impurities, and ensuring the safety and efficacy of the final drug product. This guide will walk you through the potential degradation mechanisms, analytical methodologies for monitoring degradation, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the study of this compound degradation in acidic media.

Section 1: Understanding the Degradation Pathways

Q1: What are the expected primary degradation pathways for this compound in acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways: deoxygenation and rearrangement reactions . The specific pathway and the rate of degradation are influenced by the nature of the acid, its concentration, temperature, and the presence of other nucleophiles.

  • Deoxygenation: This is a common reaction for pyridine N-oxides in the presence of a reducing agent and an acid.[2] The acidic medium protonates the N-oxide oxygen, making it a better leaving group. While direct hydrolysis leading to deoxygenation is possible, it is often facilitated by external reducing agents. In the absence of a strong reductant, acid-catalyzed deoxygenation can still occur, potentially through complex disproportionation reactions or via trace impurities.

  • Rearrangement Reactions: Acid-catalyzed rearrangements are also a possibility for substituted pyridine N-oxides. These reactions can lead to the formation of various isomers, including hydroxylated pyridines. The presence of the electron-donating methyl groups and the electron-withdrawing chloro group on the pyridine ring will influence the propensity for and the regioselectivity of such rearrangements.[3]

Q2: What are the likely degradation products of this compound in a strong acid like HCl?

A2: Based on the expected degradation pathways, the following are potential degradation products when this compound is exposed to a strong acid like hydrochloric acid:

  • 4-Chloro-2,3-dimethylpyridine: This is the direct product of deoxygenation.

  • Hydroxylated Isomers: Rearrangement reactions could lead to the formation of various phenolic derivatives, such as 4-Chloro-2,3-dimethyl-x-hydroxypyridine. The exact position of hydroxylation would depend on the reaction mechanism.

  • Ring-Opened Products: Under harsh acidic conditions and elevated temperatures, cleavage of the pyridine ring could occur, leading to a complex mixture of smaller, more polar compounds.

Q3: How do the substituents (chloro and dimethyl) on the pyridine ring influence its stability in acid?

A3: The substituents play a significant role in the electronic properties and, therefore, the reactivity of the pyridine N-oxide.

  • Methyl Groups (-CH₃): As electron-donating groups, the two methyl groups increase the electron density on the pyridine ring. This can enhance the basicity of the N-oxide oxygen, making it more susceptible to protonation in acidic media.[3] Increased electron density can also influence the regioselectivity of potential rearrangement reactions.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but can be a weak pi-donor. Its presence can decrease the overall electron density of the ring, potentially impacting the rate of both deoxygenation and rearrangement. The position of the chloro group at the 4-position is crucial in determining the electronic distribution and reactivity.[3]

Diagram of Potential Degradation Pathways

G cluster_main Degradation of this compound A This compound B Protonated Intermediate A->B  H+ (Acid) C Deoxygenation Pathway B->C D Rearrangement Pathway B->D E 4-Chloro-2,3-dimethylpyridine C->E  Reduction F Hydroxylated Isomers D->F  Isomerization G Ring-Opened Products F->G  Further Degradation (Harsh Conditions) G cluster_workflow Experimental Workflow A Forced Degradation (Acidic Conditions) B HPLC-UV/DAD Analysis A->B C Quantify Parent Compound (Determine Degradation Rate) B->C D Identify Degradation Peaks B->D E LC-MS Analysis D->E G Isolate Degradation Products (Preparative HPLC) D->G F Propose Structures (Based on MS data) E->F I Confirm Structures F->I H NMR Spectroscopy G->H H->I

References

Technical Support Center: A Guide to the Scale-Up of 4-Chloro-2,3-dimethylpyridine 1-oxide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide. As a critical intermediate in the production of proton pump inhibitors like Rabeprazole, mastering its synthesis at scale is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges encountered during process development and scale-up.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower users to diagnose and resolve problems effectively.

N-Oxidation of 2,3-Dimethylpyridine

The initial step, the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to its N-oxide, is foundational. While straightforward in principle, it presents challenges related to reaction efficiency, selectivity, and safety at scale.

Question 1: My N-oxidation reaction using hydrogen peroxide is sluggish, showing low conversion even after extended reaction times. What are the common causes and solutions?

Answer: Low conversion in the N-oxidation step is a frequent hurdle during scale-up. The primary causes typically revolve around reaction kinetics and thermal management.

  • Causality & Explanation: Hydrogen peroxide's oxidation potential is significantly enhanced in the presence of an acid. Acetic acid is commonly used, but its effectiveness can be limited. The reaction is also highly exothermic, and poor temperature control can lead to peroxide decomposition rather than the desired N-oxidation.[3]

  • Troubleshooting Steps:

    • Catalyst Introduction: Consider adding a catalyst like phosphotungstic acid. One documented method involves adding 2g of phosphotungstic acid per 50g of 2,3-dimethylpyridine, which can significantly improve reaction rate and yield.[4]

    • Temperature Optimization: The reaction requires careful heating. A common procedure involves a slow, controlled addition of H₂O₂ at around 45°C, followed by heating to 85°C and holding for several hours to drive the reaction to completion.[4] Insufficient heating will result in a stalled reaction.

    • Oxidant Choice: While hydrogen peroxide is cost-effective, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid can be more reactive.[3][5] However, these are more expensive and introduce their own safety concerns, particularly m-CPBA's shock sensitivity.[3] For scale-up, optimizing the H₂O₂ process is generally preferred.

Question 2: I'm observing significant byproduct formation, and my final N-oxide purity is low. How can I improve selectivity?

Answer: Byproduct formation often stems from the over-oxidation of the methyl groups on the pyridine ring, which can be oxidized to aldehydes or carboxylic acids.[6][7]

  • Causality & Explanation: The pyridine methyl groups are susceptible to oxidation, especially under harsh conditions (high temperature, high oxidant concentration). The goal is to selectively oxidize the ring nitrogen, which is a more nucleophilic site.

  • Recommended Actions:

    • Controlled Oxidant Addition: The most critical parameter for selectivity is the slow, portion-wise addition of the oxidizing agent. This maintains a low instantaneous concentration of the oxidant, favoring the kinetically preferred N-oxidation over the thermodynamically favored C-H oxidation. Maintain the temperature carefully during addition.

    • Strict Temperature Control: Avoid temperature spikes. Runaway temperatures not only create safety hazards but also promote side reactions. A target range of 85-100°C after the initial addition is often cited for pushing the reaction to completion without significant degradation.[8]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the appearance of the product and byproducts. Stop the reaction once the starting material is consumed to prevent over-oxidation of the desired N-oxide product.

Question 3: What are the critical safety protocols for scaling up the N-oxidation with hydrogen peroxide or other peroxy compounds?

Answer: This is arguably the most critical aspect of the scale-up process. Peroxide decomposition is highly exothermic and can lead to thermal runaway if not managed properly.[3]

  • Expertise & Trustworthiness: Every protocol involving peroxides must be treated as a potential hazard. A comprehensive safety review, including Differential Scanning Calorimetry (DSC) analysis of the reaction mixture, is mandatory before attempting a large-scale run.[9] This analysis identifies the onset temperature for decomposition, which is crucial for setting safe operating limits.

  • Mandatory Safety Protocols:

    • Slow & Sub-surface Addition: Add the peroxide slowly and below the surface of the reaction mixture to ensure immediate mixing and to prevent accumulation.

    • Adequate Cooling: Ensure the reactor has a robust cooling system capable of handling the full exothermic potential of the reaction. An ice bath or cryostat should be on standby for emergency cooling.

    • Residual Peroxide Quenching: Never proceed with workup or distillation until you have confirmed the absence of residual peroxides. This can be tested with peroxide test strips. Unreacted peroxide can be decomposed by adding a reducing agent like sodium metabisulfite or a small amount of formaldehyde.[5][8]

    • Use of Safety Shielding: All reactions involving peroxy compounds must be conducted behind a safety shield.[5]

Chlorination of 2,3-Dimethylpyridine-N-oxide

The second stage involves the regioselective introduction of a chlorine atom at the 4-position. This step presents challenges in controlling regioselectivity and handling hazardous reagents.

Question 1: The yield of my desired 4-Chloro isomer is low, and I'm isolating other chlorinated species. How can I optimize the regioselectivity?

Answer: Achieving high regioselectivity for the 4-position is key. The method of chlorination is the most significant factor.

  • Causality & Explanation: The N-oxide group is activating and directs electrophilic substitution to the 2- and 4-positions. Without proper control, a mixture of isomers can be formed. Some methods can also cause deoxygenation of the N-oxide, leading to undesired byproducts.[10]

  • Route Optimization:

    • Route via 4-Nitro Intermediate (Recommended for Selectivity): The most reliable method for high selectivity involves first nitrating the N-oxide to form 4-nitro-2,3-dimethylpyridine N-oxide.[11] This intermediate is then converted to the 4-chloro product using reagents like acetyl chloride or a mixture of HCl and NaCl.[8][12] The nitro group is an excellent leaving group in nucleophilic aromatic substitution, ensuring chlorination occurs exclusively at the 4-position.

    • Direct Chlorination with Cl₂ Gas: Direct chlorination of 2,3-dimethylpyridine-N-oxide with chlorine gas is possible but requires careful control. A patented process describes the reaction in a solvent like dichloromethane, with the addition of a base (e.g., 50% sodium hydroxide solution) after partial conversion. This base neutralizes the HCl formed, preventing N-oxide reduction and improving selectivity.[10]

Question 2: My final product is difficult to purify. What are the best strategies for isolation and purification at scale?

Answer: Purification is often a bottleneck in scaling up. The choice of workup and crystallization solvent is critical.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, a carefully controlled aqueous workup is essential. The reaction mixture is typically quenched in water. The pH is then adjusted to be slightly basic (pH 7-9) using NaOH to ensure the product is in its free base form.[8][12]

    • Solvent Extraction: The product can be efficiently extracted from the aqueous phase using a solvent like dichloromethane (DCM).[12]

    • Recrystallization: This is the most effective method for achieving high purity on a large scale. After removing the extraction solvent under reduced pressure, the crude solid should be recrystallized. Acetone or ethanol are reported to be effective solvents for obtaining the product as a light yellow or pinkish-white solid.[8]

ParameterSolvent SystemExpected PurityReference
Extraction Dichloromethane / Water>85% (Crude)[12]
Recrystallization Acetone or Ethanol>98%[8]

Table 1: Recommended Solvent Systems for Purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most robust and frequently cited route for scalable production proceeds in three steps:

  • N-Oxidation: 2,3-dimethylpyridine is oxidized using hydrogen peroxide in the presence of a catalyst to yield 2,3-dimethylpyridine-N-oxide.[4]

  • Nitration: The resulting N-oxide is nitrated at the 4-position using a nitrating mixture (e.g., potassium nitrate in sulfuric acid) to produce 4-nitro-2,3-dimethylpyridine N-oxide.[11]

  • Chloro-substitution: The 4-nitro intermediate is then treated with a chlorine source, such as aqueous HCl with NaCl and a phase-transfer catalyst, or acetyl chloride, to yield the final product with high purity and regioselectivity.[8][12]

Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity?

  • In-Process Checks (IPC):

    • TLC: Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. A common mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 1:1 ratio).[8]

    • HPLC: Provides quantitative data on reaction conversion and the formation of impurities.

  • Final Product Qualification:

    • Purity: HPLC is the standard for purity assessment.

    • Identity: ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

    • Melting Point: The melting point should be sharp and within the expected range of 103-105 °C, indicating high purity.[1]

Q3: Are there any known thermal hazards associated with the intermediates or the final product?

Yes. As highlighted in the troubleshooting section, several intermediates and reagents possess significant thermal hazards.

  • Peroxides: Hydrogen peroxide and other peroxy compounds used in the N-oxidation step can decompose violently with the release of large amounts of energy.[3]

  • 4-Nitro Intermediate: 4-nitro-pyridine-N-oxides are known to be potentially explosive and require careful handling.[10] A thorough thermal hazard assessment is crucial before handling this intermediate at scale.[9]

  • Final Product: While the final product is generally stable, its thermal stability should still be characterized by DSC/TGA as part of a standard safety assessment for any scaled-up process.

Part 3: Experimental Protocols

These protocols are provided for laboratory-scale synthesis and should be adapted with appropriate engineering and safety controls for pilot or manufacturing scale.

Protocol 1: Lab-Scale N-Oxidation of 2,3-Dimethylpyridine
  • Objective: To synthesize 2,3-dimethylpyridine-N-oxide with high yield and purity.

  • Methodology:

    • To a 1L flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-dimethylpyridine (100 mmol, 10.72 g) and water (10 mL).

    • Add a catalyst, such as sodium pyrophosphate (1 mmol, 0.27 g). [Note: This is a variation from other cited methods but illustrates catalytic approaches].

    • Heat the stirred mixture to 85°C.

    • Slowly add 30% hydrogen peroxide (110 mmol, 12.5 g) dropwise over 45-60 minutes, ensuring the temperature does not exceed 100°C.

    • After the addition is complete, maintain the reaction mixture at 90-100°C for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature. Add a small amount of sodium metabisulfite to quench any unreacted peroxide (test with peroxide strips to confirm).

    • Remove water under reduced pressure to obtain the crude 2,3-dimethylpyridine-N-oxide as a pale yellow liquid or solid. This can be used directly in the next step.

Protocol 2: Lab-Scale Chlorination via 4-Nitro Intermediate
  • Objective: To convert 4-nitro-2,3-dimethylpyridine N-oxide to the final product.

  • Methodology:

    • In a flask equipped for reflux with stirring, suspend 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol, 83.0 g) and sodium chloride (1.54 mol, 90 g) in acetonitrile (1350 mL).

    • Add aqueous HCl (36%, 180 mL) and a phase-transfer catalyst such as benzyltributylammonium chloride (16.6 g).

    • Heat the suspension to reflux and stir for 12 hours. Monitor the reaction by TLC/HPLC.

    • After completion, cool the mixture and adjust the pH to ~9 using 20% aqueous NaOH.

    • Separate the organic phase. Extract the aqueous phase with dichloromethane (3 x 150 mL).

    • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude solid can be recrystallized from acetone to yield pure this compound (expected yield ~98%).[12][13]

Part 4: Visualization of Workflows

Diagram 1: Overall Synthetic Pathway

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine-N-oxide A->B H₂O₂ / Catalyst (e.g., Phosphotungstic Acid) 85-100°C C 4-Nitro-2,3-dimethylpyridine N-oxide B->C KNO₃ / H₂SO₄ 80-120°C D 4-Chloro-2,3-dimethylpyridine 1-oxide C->D HCl / NaCl / PTC Reflux G Start Problem: Low N-Oxidation Yield Check_Temp Is reaction temp. maintained at 85-100°C? Start->Check_Temp Check_Cat Is a catalyst being used? Check_Temp->Check_Cat Yes Sol_Temp Action: Increase heating. Ensure accurate temperature monitoring. Check_Temp->Sol_Temp No Check_Time Has reaction been run for sufficient time (e.g., >4h)? Check_Cat->Check_Time Yes Sol_Cat Action: Add catalyst like phosphotungstic acid or run in acetic acid. Check_Cat->Sol_Cat No Sol_Time Action: Extend reaction time. Monitor consumption of starting material by TLC/HPLC. Check_Time->Sol_Time No End Yield Improved Check_Time->End Yes Sol_Temp->End Sol_Cat->End Sol_Time->End

References

purification strategies to remove unreacted 4-nitro-2,3-dimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Nitro-2,3-dimethylpyridine N-oxide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-nitro-2,3-dimethylpyridine N-oxide (CAS 37699-43-7). As a critical intermediate in the synthesis of pharmaceuticals like lansoprazole, its purity is paramount.[1][2] This document moves beyond simple protocols to offer troubleshooting advice and answers to frequently encountered questions, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

Understanding potential impurities is the first step toward designing an effective purification strategy. Your crude product is rarely pure and typically contains a mixture of starting materials, reagents, and byproducts.

  • Unreacted Starting Material: 2,3-dimethylpyridine N-oxide is the most common impurity if the nitration reaction has not gone to completion.

  • Acidic Residues: The synthesis of 4-nitro-2,3-dimethylpyridine N-oxide often involves nitration with a mixture of concentrated nitric and sulfuric acids.[2][3] Failure to completely neutralize the reaction mixture will leave these corrosive and potentially reactive acids in your crude product.

  • Oxidizing Agent Byproducts: If the preceding N-oxidation step was performed with an agent like m-chloroperoxybenzoic acid (m-CPBA), the resulting m-chlorobenzoic acid byproduct might carry over.[4][5]

  • Water: The product is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Improper handling or drying can lead to significant water content.

  • Isomeric Byproducts: While the N-oxide group strongly directs nitration to the 4-position, trace amounts of other isomers can sometimes form under harsh conditions.[4]

Q2: My initial work-up yielded a dark, oily residue instead of the expected yellow solid. What went wrong?

This is a common issue often attributable to residual acidic impurities or incomplete drying. 4-nitro-2,3-dimethylpyridine N-oxide is a stable, yellow crystalline powder with a melting point between 90-98 °C.[6][7] An oily or tar-like appearance suggests the presence of contaminants that depress the melting point or prevent crystallization.

Causality: Strong acids like sulfuric acid can protonate the N-oxide, forming salts that may have lower melting points or exist as viscous liquids. Furthermore, residual solvents or excess water can prevent the solid lattice from forming.

Solution: The first step is a robust aqueous work-up. After quenching the reaction on ice, it is critical to neutralize the mixture.

  • Quench & Neutralize: Slowly pour the reaction mixture onto crushed ice. This dissipates the heat of dilution.

  • Basify: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[4] This neutralizes residual strong acids and deprotonates the product, facilitating its precipitation or extraction.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane (DCM).[2][8] Multiple extractions (e.g., 3x) will ensure a higher recovery.

  • Dry & Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. This should yield a crude solid.

Q3: Should I choose recrystallization or column chromatography for final purification?

The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is the preferred method for large quantities of material (>5 g) where impurities are present in small amounts. It is cost-effective and can yield highly pure crystalline material if a suitable solvent is identified.

  • Flash Column Chromatography: This technique is ideal for smaller scales or when dealing with complex mixtures, such as separating isomers or removing impurities with similar polarity to the product. It offers superior separation but is more labor-intensive and requires larger volumes of solvent.[4][5]

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow A Crude Product Assessment B Is the product a solid or an oil? A->B C Solid B->C Solid D Oil / Tar B->D Oil F Analyze by TLC C->F E Aqueous Work-up: Neutralization & Extraction D->E E->C G Is the major spot well-separated from impurities? (ΔRf > 0.2) F->G H Yes G->H I No / Streaking G->I K Is the crude purity >90%? H->K J Flash Column Chromatography I->J P Pure Crystalline Product J->P L Yes K->L M No K->M N Recrystallization L->N M->J N->P

Caption: Decision workflow for selecting the appropriate purification strategy.

Troubleshooting Guide & Protocols

Method 1: Recrystallization

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[9]

Problem Probable Cause(s) Recommended Solution(s)
Product "Oils Out" 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. High level of impurities depressing the melting point.1. Add more hot solvent until the oil redissolves. 2. Allow the flask to cool slowly to room temperature, then move to an ice bath. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure product.
No Crystals Form 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent.1. Boil off some of the solvent to increase concentration and attempt cooling again. 2. Place the solution in a freezer (if the solvent's freezing point allows). 3. Try a different solvent or a co-solvent system (e.g., dissolve in a good solvent like methanol and add a poor solvent like water or ether until cloudy).
Poor Recovery 1. Product has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to just dissolve the solid. 2. Ensure the filtration funnel and flask are pre-heated before hot filtration. 3. Cool the filtrate for an extended period in an ice bath before vacuum filtration.
Product Still Colored Persistent colored impurities are not removed by crystallization.After dissolving the crude product in hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes, then perform a hot filtration through Celite® to remove the charcoal. Caution: Charcoal can adsorb the desired product, potentially reducing yield.
  • Solvent Selection: Based on its properties, methanol is a good starting solvent.[6] A co-solvent system like Dichloromethane/Petroleum Ether has also been reported for similar structures and can be effective.[10]

  • Dissolution: In an Erlenmeyer flask, place the crude solid and add a minimal amount of the chosen hot solvent while stirring or swirling until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, perform the activated charcoal treatment as described in the table above.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a pale yellow solid.[1][6]

Method 2: Flash Column Chromatography

This method uses air pressure to force the solvent through a column of adsorbent (typically silica gel), speeding up the separation.

Problem Probable Cause(s) Recommended Solution(s)
Compound Stuck at Origin The N-oxide is highly polar and binds strongly to the acidic silica gel. The mobile phase is not polar enough.1. Increase the polarity of the mobile phase. For N-oxides, a gradient of 0% to 10% Methanol in Dichloromethane is a common and effective eluent system.[11] 2. Consider using a different stationary phase like neutral alumina or a HILIC column for very polar compounds.[12]
Poor Separation (Streaking) 1. The column was overloaded with too much crude material. 2. The initial sample band was too wide. 3. The compound is slightly acidic/basic and interacting irregularly with the silica.1. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 2. Dissolve the sample in the minimum possible volume of solvent before loading. 3. Add a small amount of modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds), though this is less common for N-oxides.
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to the top of the column. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for most organic compounds.
Mobile Phase Dichloromethane / Methanol GradientThe high polarity of the N-oxide requires a polar solvent like methanol to elute.[11]
Typical Gradient 0% -> 10% Methanol in DichloromethaneStarting with low polarity removes non-polar impurities, while the gradient effectively elutes the polar product.
Detection UV light (254 nm) or TLC stainingThe aromatic and nitro groups allow for easy visualization under UV light.

Visualizing the Chromatography Process

ChromatographySetup cluster_column Chromatography Column A Solvent Reservoir B Sample Band (adsorbed on silica) C Silica Gel Stationary Phase D Stopcock F Fraction Collector D->F E Pressurized Air/Nitrogen Inlet E->A

Caption: Simplified diagram of a flash column chromatography setup.

References

side reactions of 4-Chloro-2,3-dimethylpyridine 1-oxide with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions with Nucleophiles

Welcome to the technical support center for 4-Chloro-2,3-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals like Rabeprazole, understanding its reactivity and potential side reactions is crucial for achieving high yields and product purity.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its reactions with nucleophiles.

Core Principles of Reactivity: The SNAr Mechanism

This compound undergoes nucleophilic aromatic substitution (SNAr). The N-oxide functionality is a powerful activating group, significantly enhancing the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions. This is due to its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2] The reaction proceeds via a two-step addition-elimination mechanism, where the first step—the nucleophilic attack—is typically rate-determining.[2]

The success of the substitution is a delicate balance of the nucleophile's strength, solvent polarity, reaction temperature, and the presence of activating or deactivating groups on the pyridine ring.

Troubleshooting and FAQs

This section addresses common issues encountered during the nucleophilic substitution of this compound.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction with an alcohol or amine nucleophile is resulting in low yields or recovery of the starting material. What are the likely causes?

Answer: This is a common issue that can often be traced back to reaction conditions or the nature of the nucleophile.

  • Inadequate Nucleophile Activation: For nucleophiles like alcohols or thiols, which are not inherently strong nucleophiles, deprotonation is required to generate the more potent alkoxide or thiolate. If you are using a weak base (e.g., K₂CO₃), it may not be strong enough to deprotonate the nucleophile sufficiently, especially with more sterically hindered or less acidic alcohols.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or powdered sodium hydroxide (NaOH).[3] NaH is particularly effective as it irreversibly deprotonates the alcohol, driving the reaction forward.[4] When using solid bases, ensure they are finely powdered to maximize surface area.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.

    • Solution: Employ polar aprotic solvents like DMSO, DMF, or anhydrous THF.[3][4] These solvents effectively solvate the cation of the base (e.g., Na⁺) but do not strongly interact with the anionic nucleophile, thereby increasing its reactivity.

  • Insufficient Thermal Energy: SNAr reactions often require heating to overcome the activation energy barrier. Room temperature may be insufficient for less reactive nucleophiles.

    • Solution: Gradually increase the reaction temperature. For many alkoxide substitutions, temperatures in the range of 80-100°C are effective.[3] However, monitor the reaction closely for signs of decomposition (see Issue 2).

  • Steric Hindrance: The two methyl groups at the 2- and 3-positions provide some steric hindrance around the pyridine ring. While the reaction is at the 4-position, a bulky nucleophile may face steric challenges that slow the rate of attack. Research on related systems shows that methyl groups adjacent to the leaving group can retard reaction rates.[5]

    • Solution: Longer reaction times and higher temperatures may be necessary. If possible, consider a less sterically hindered nucleophile.

Issue 2: Formation of Unexpected Byproducts

Question: My product mixture is contaminated with a significant amount of 4-hydroxy-2,3-dimethylpyridine 1-oxide. How is this forming and how can I prevent it?

Answer: The formation of the 4-hydroxy derivative is a classic side reaction caused by hydrolysis of the starting material. The chloride at the 4-position is susceptible to attack by water or hydroxide ions, especially at elevated temperatures.

  • Source of Water:

    • Wet Solvents: Using solvents that have not been properly dried is a primary source of water.

    • Hygroscopic Reagents: Many bases, such as powdered NaOH and K₂CO₃, are hygroscopic and will absorb atmospheric moisture if not handled properly.

    • Atmospheric Moisture: Running the reaction open to the air can introduce sufficient moisture to cause this side reaction.

  • Prevention Protocol:

    • Use Anhydrous Solvents: Always use freshly dried solvents.

    • Dry Reagents: Dry powdered bases in an oven before use or use freshly opened containers. NaH (as a dispersion in mineral oil) is a good, anhydrous option.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This is critical for preventing the introduction of atmospheric moisture.

Question: The reaction mixture has turned dark brown or black, and TLC/LCMS analysis shows a complex mixture of unidentifiable products. What is causing this decomposition?

Answer: Darkening of the reaction mixture is often a sign of decomposition, which can be triggered by several factors.

  • Thermal Instability: Pyridine N-oxides, while generally stable, can decompose at high temperatures, especially in the presence of strong bases or acids.[1] The recommended boiling point is high (around 338°C), but decomposition can occur well below this temperature under reaction conditions.[1]

    • Solution: Avoid excessive heating. Determine the minimum temperature required for a reasonable reaction rate. If the reaction is highly exothermic upon addition of reagents, use an ice bath to control the initial temperature.

  • Deoxygenation: Under certain conditions, the N-oxide functional group can be reduced, yielding the corresponding 2,3-dimethyl-4-chloropyridine. This deoxygenated pyridine is significantly less reactive in SNAr reactions because the activating effect of the N-oxide is lost.

    • Solution: Avoid reagents with known reducing properties unless deoxygenation is the desired outcome. This side reaction is less common under standard SNAr conditions but can be a concern.

Data Summary: Typical Reaction Conditions

The following table summarizes common conditions for the nucleophilic substitution of this compound.

Nucleophile TypeExample NucleophileRecommended BaseSolventTypical Temperature (°C)Reference
Alcohol Methanol, EthanolNaH, NaOH (powdered)DMSO, THF, DMF60 - 100[3]
Amine BenzylamineK₂CO₃, NaHDMF, NMP80 - 120[6]
Thiol EthanethiolNaH, NaOEtEthanol, DMF25 - 80N/A
Water/Hydroxide H₂O (adventitious)(Self-catalyzed)Protic Solvents> 50(Inferred)

Visual Guides to Mechanism and Troubleshooting

Reaction Mechanism

The diagram below illustrates the accepted two-step SNAr mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Attack (Rate-Determining) Products 4-Nu-2,3-dimethylpyridine 1-oxide + Cl⁻ Intermediate->Products Step 2: Elimination

Caption: SNAr mechanism for nucleophilic substitution.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckMoisture Is 4-hydroxy byproduct present? Start->CheckMoisture DrySystem Solution: - Use anhydrous solvent - Dry reagents - Run under N₂/Ar CheckMoisture->DrySystem Yes CheckConditions Is starting material recovered? CheckMoisture->CheckConditions No Success Reaction Optimized DrySystem->Success IncreaseReactivity Solution: - Increase temperature - Use stronger base (e.g., NaH) - Switch to polar aprotic solvent (DMSO) CheckConditions->IncreaseReactivity Yes CheckDecomposition Is mixture dark / complex? CheckConditions->CheckDecomposition No IncreaseReactivity->Success ReduceTemp Solution: - Lower reaction temperature - Control exotherms with cooling CheckDecomposition->ReduceTemp Yes CheckDecomposition->Success No ReduceTemp->Success

Caption: Decision tree for troubleshooting common reaction issues.

Validated Experimental Protocol

General Procedure for the Synthesis of 4-Alkoxy-2,3-dimethylpyridine 1-oxide

This protocol provides a robust starting point for the substitution reaction with an alcohol nucleophile.

Disclaimer: This procedure should only be performed by trained chemists in a suitable laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All operations should be conducted in a certified chemical fume hood. This compound is harmful if swallowed and causes skin and eye irritation.[7]

Materials:

  • This compound (1.0 eq)

  • Alcohol of choice (ROH) (1.2 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, and oil bath.

Procedure:

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Nucleophile Addition: To the flask, add anhydrous DMF (or THF) to make an approximately 0.5 M solution with respect to the starting material. Add the alcohol (1.2 eq).

  • Base Addition: While stirring under N₂, carefully add the sodium hydride (1.2 eq) portion-wise at 0°C (ice bath). Caution: NaH reacts violently with water and generates flammable hydrogen gas. Effervescence will be observed. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring alkoxide solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80°C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to obtain the pure 4-alkoxy-2,3-dimethylpyridine 1-oxide.

References

Technical Support Center: Synthesis & Purification of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7). This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate.[1][2] As an essential building block in the synthesis of proton pump inhibitors like Rabeprazole, achieving high purity of this compound is critical for downstream applications.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common challenges in your experimental work.

I. Troubleshooting Guide: Enhancing Purity

This section addresses specific issues that can arise during the synthesis of this compound, leading to impurities. The typical synthesis involves the oxidation of 2,3-lutidine to its N-oxide, followed by nitration and then chlorination.[3][4] Impurities can be introduced at each of these stages.

Issue 1: My final product is an off-color oil or a low-melting solid, not the expected off-white to light yellow crystalline powder.

Possible Cause: This often indicates the presence of residual starting materials, solvent, or side-products from the reaction. The expected melting point for pure this compound is in the range of 103-105°C.[1][5] A significant deviation from this suggests impurity.

Troubleshooting Workflow:

G cluster_0 Impurity Diagnosis cluster_1 Purification Strategy cluster_2 Verification A Crude Product (Off-color, Oily/Low MP) B Analyze by TLC/LC-MS/ ¹H NMR A->B C Identify Impurities: - Unreacted Starting Material - Side-Products - Residual Solvents B->C D Recrystallization C->D If crystalline & major impurity is less polar E Column Chromatography C->E If multiple impurities or oily product F Acid-Base Extraction C->F To remove acidic/basic impurities G Characterize Purified Product: - Melting Point - NMR - HPLC D->G E->G F->G H High Purity Product (Crystalline, Correct MP) G->H

Caption: Workflow for diagnosing and purifying impure this compound.

Detailed Purification Protocols:

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline organic compounds.[6] The key is selecting a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like dichloromethane-petroleum ether).[6][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Solvent System Typical Recovery Notes
AcetoneGoodOften effective for pyridine N-oxides.[3]
Ethanol/WaterGood to ExcellentAdjusting the water content can fine-tune solubility.
Dichloromethane/Petroleum EtherGoodEffective for removing non-polar impurities.[7]
Protocol 2: Column Chromatography

For oily products or complex mixtures of impurities, column chromatography is the preferred method.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A common starting point is a 1:1 mixture of petroleum ether and ethyl acetate.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified product.

Issue 2: The yield of the chlorination step is low, and I have significant amounts of the 4-nitro precursor in my final product.

Possible Cause: Incomplete reaction during the chlorination of 4-nitro-2,3-dimethylpyridine N-oxide. This can be due to insufficient reaction time, incorrect temperature, or deactivation of the chlorinating agent. A common method involves using acetyl chloride.[8]

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically around 12 hours, as suggested in some literature.[8][9] Monitor the reaction progress by TLC or HPLC.

  • Reagent Stoichiometry: Use an adequate excess of the chlorinating agent. For instance, some procedures use acetyl chloride in ethanol at 65°C for 5 hours.[8]

  • Alternative Chlorinating Agents: If acetyl chloride is ineffective, consider other chlorinating agents like oxalyl chloride or phosphoryl chloride (POCl₃), which are commonly used for halogenating pyridine N-oxides.[10][11]

Issue 3: I am observing side-products from over-chlorination or ring-opening.

Possible Cause: The reaction conditions are too harsh, leading to undesired side reactions. The pyridine N-oxide ring is activated, and aggressive chlorinating conditions can lead to multiple chlorinations or degradation.

Troubleshooting Steps:

  • Milder Chlorinating Agents: Switch to a milder chlorinating agent. For example, using chlorine gas in dichloromethane at a controlled temperature (25-30°C) has been reported.[12]

  • Temperature Control: Perform the reaction at a lower temperature. Some regioselective halogenations of pyridine N-oxides are carried out at temperatures as low as -70°C.[10]

  • Use of a Base: The addition of a base, such as 2,6-lutidine or triethylamine, can help to control the reaction and improve regioselectivity.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

To maintain its chemical stability, it should be stored in a cool, well-ventilated area.[1] Pyridine N-oxides can be hygroscopic, so it's important to keep the container tightly sealed to prevent moisture absorption.[13]

Q2: How can I confirm the purity of my final product?

A combination of techniques should be used:

  • Melting Point: A sharp melting point in the range of 103-105°C is a good indicator of purity.[1][5]

  • HPLC: High-Performance Liquid Chromatography is a quantitative method to determine purity. A purity of ≥98.0% is typically desired for pharmaceutical intermediates.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can reveal the presence of impurities.

Q3: My purified product is still slightly colored. How can I remove the color?

A small amount of colored impurity can often be removed by recrystallization with the addition of activated charcoal, as described in Protocol 1.

Q4: What are the common precursors for the synthesis of this compound?

The synthesis typically starts from 2,3-lutidine. This is first oxidized to 2,3-dimethylpyridine-N-oxide, often using hydrogen peroxide.[3][14] This intermediate is then nitrated to form 4-nitro-2,3-dimethylpyridine N-oxide, which is subsequently chlorinated.[4]

G A 2,3-Lutidine B 2,3-Dimethylpyridine 1-oxide A->B Oxidation (e.g., H₂O₂) C 4-Nitro-2,3-dimethylpyridine 1-oxide B->C Nitration (e.g., H₂SO₄/HNO₃) D 4-Chloro-2,3-dimethylpyridine 1-oxide C->D Chlorination (e.g., Acetyl Chloride)

Caption: Synthetic pathway to this compound.

III. References

  • This compound synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • This compound | 59886-90-7. ChemicalBook. Available from: --INVALID-LINK--

  • Exploring this compound: Properties and Applications. Available from: --INVALID-LINK--

  • How to synthesize 4-chloro-2,3-dimethylpyridine 1-exide. Guidechem. Available from: --INVALID-LINK--

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. Available from: --INVALID-LINK--

  • Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide. Benchchem. Available from: --INVALID-LINK--

  • Process for the preparation of 4-chloropyridine-n-oxides. Google Patents. Available from: --INVALID-LINK--

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents. Available from: --INVALID-LINK--

  • pyridine-n-oxide. Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • How is 2,3-Lutidine synthesized and purified?. Guidechem. Available from: --INVALID-LINK--

  • 4-Chloro-2,3-dimethylpyridine-N-oxide. Chem-Impex. Available from: --INVALID-LINK--

  • Pyridine 1-Oxides. VIII. Hydrolysis of 4-Nitro-3-picoline. ACS Publications. Available from: --INVALID-LINK--

  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. Available from: --INVALID-LINK--

  • How to dry pyridine N-oxide obtained commerically. Reddit. Available from: --INVALID-LINK--

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents. Available from: --INVALID-LINK--

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available from: --INVALID-LINK--

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. Available from: --INVALID-LINK--

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents. Available from: --INVALID-LINK--

  • 2,3-Dimethylpyridine-N-oxide synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • This compound | 59886-90-7. ChemicalBook. Available from: --INVALID-LINK--

  • 4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium. PubChem. Available from: --INVALID-LINK--

  • 4-Chloro-2,3-dimethylpyridine N-Oxide | CAS Number 59886-90-7. Klivon. Available from: --INVALID-LINK--

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Available from: --INVALID-LINK--

  • 4-Chloro-2,3-dimethylpyridine N-Oxide | 59886-90-7. TCI Chemicals. Available from: --INVALID-LINK--

  • 4-Chloro-2,3-dimethylpyridine N-Oxide | CAS 59886-90-7. LGC Standards. Available from: --INVALID-LINK--

  • Purification of Pyridine. Chempedia - LookChem. Available from: --INVALID-LINK--

  • Intermediates for the preparation of omeprazole. Patent 0103553. Available from: --INVALID-LINK--

  • Synthesis of 4-methoxy-2,3-dimethylpyridine 1-oxide. PrepChem.com. Available from: --INVALID-LINK--

  • 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide. ChemBK. Available from: --INVALID-LINK--

  • Regioselective chlorination of pyridine N-oxides under optimized... ResearchGate. Available from: --INVALID-LINK--

  • Process for the preparation of 2-chloropyridine. Google Patents. Available from: --INVALID-LINK--

  • An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. Request PDF - ResearchGate. Available from: --INVALID-LINK--

References

Technical Support Center: Chlorination of 2,3-Dimethylpyridine-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chlorination of 2,3-dimethylpyridine-N-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Introduction

The chlorination of pyridine-N-oxides is a cornerstone reaction in heterocyclic chemistry, providing essential intermediates for pharmaceuticals and agrochemicals.[1] The reaction with 2,3-dimethylpyridine-N-oxide, typically targeting the 4-position, is often accomplished using reagents like phosphorus oxychloride (POCl₃).[2] While effective, this procedure is sensitive to various parameters that can lead to common issues such as low yields, side product formation, and difficulties in workup and purification. This guide aims to provide clear, actionable solutions to these challenges.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the experiment.

Issue 1: Low or No Yield of the Desired 4-Chloro Product

Question: I've completed the reaction, but my TLC and NMR analysis show very little or no formation of 4-chloro-2,3-dimethylpyridine. My starting material is mostly unreacted or has turned into a complex mixture. What went wrong?

Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and moisture control.

Possible Causes & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Moisture Contamination Phosphorus oxychloride (POCl₃) reacts violently with water, hydrolyzing into phosphoric acid and HCl.[3][4][5][6] This consumes the reagent and introduces strong acids that can lead to unwanted side reactions or decomposition of the starting material.Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled or a new bottle of POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature or Time The activation energy for the reaction may not be met, leading to an incomplete or stalled reaction. The complex formed between the N-oxide and POCl₃ requires sufficient thermal energy to rearrange to the chlorinated product.The reaction often requires heating. A typical temperature range is 70-110°C.[7][8] Monitor the reaction progress using TLC or LCMS. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
Poor Quality of Starting Material Impurities in the 2,3-dimethylpyridine-N-oxide can interfere with the reaction.Purify the starting material before use, for example, by recrystallization or column chromatography, to ensure a purity of ≥98%.
Inefficient Activation The reaction proceeds via activation of the N-oxide oxygen by POCl₃.[2] If this complex does not form efficiently, the reaction will not proceed. Sometimes, an activating agent or a different chlorinating system is needed.While POCl₃ is standard, a mixture of POCl₃ and PCl₅ can sometimes be more effective for stubborn substrates.[9] Alternatively, adding a catalytic amount of a base like pyridine or triethylamine can promote the reaction.[2]
Issue 2: Significant Formation of Side Products

Question: My reaction produced the desired product, but I also have significant amounts of other chlorinated isomers and a dark, tar-like substance, making purification difficult. How can I improve the selectivity?

Answer: Formation of isomers and polymeric tars indicates that the reaction conditions are too harsh or not selective enough.

Possible Causes & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Reaction Temperature is Too High Excessive heat can provide enough energy to overcome the activation barrier for chlorination at less-favored positions (e.g., the 6-position) or lead to polymerization and decomposition, often observed as "coking" or tarring.[7]Carefully control the reaction temperature. Start at a lower temperature (e.g., 70-80°C) and only increase if the reaction is not proceeding. Use a temperature-controlled heating mantle and an overhead stirrer for even heat distribution.
Excessive Reaction Time Leaving the reaction to run for too long, especially at elevated temperatures, can lead to the formation of di-chlorinated or other over-chlorinated byproducts.Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product spot is at its maximum intensity, proceed with the workup. Do not leave the reaction heating unnecessarily.
Incorrect Stoichiometry Using a large excess of POCl₃ can lead to more aggressive chlorination and the formation of polychlorinated species.Use a modest excess of POCl₃, typically in the range of 1.5 to 3 equivalents relative to the N-oxide.
Issue 3: Difficulties During Aqueous Workup and Product Isolation

Question: When I try to quench the reaction with water or ice, it is extremely exothermic and I seem to lose my product. The final extracted material shows my starting material has returned. What is happening?

Answer: This is a classic problem related to the hydrolysis of both the excess POCl₃ and potentially a reaction intermediate. The reappearance of starting material indicates hydrolysis of the chlorinated product or an intermediate.

Possible Causes & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Uncontrolled Quenching The reaction of residual POCl₃ with water is highly exothermic, generating significant heat and HCl gas.[5][6] This localized heating can decompose the product.Crucial Step: Before quenching, cool the reaction mixture to room temperature and then evaporate the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected with a base trap).[8][10] Dilute the cooled residue with an inert solvent (e.g., dichloromethane or toluene) before slowly and carefully adding it to a chilled aqueous solution (ice/water or a cold basic solution).[10]
Hydrolysis of Product/Intermediate The intermediate, an O-phosphorylated pyridinium species, is highly susceptible to hydrolysis, which would revert it to the starting N-oxide. The chlorinated product itself can also be unstable in strongly acidic conditions generated during the quench.After removing excess POCl₃, quench the reaction mixture by pouring it onto a mixture of ice and a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8][10] This neutralizes the generated acids immediately, protecting the product. Avoid using strong bases like NaOH initially, as they can cause rapid and uncontrolled heat generation.
Poor Extraction The chlorinated product may have some solubility in the aqueous phase, especially if the pH is not optimal.Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form.[11] Extract multiple times with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism for the chlorination of a pyridine-N-oxide with POCl₃?

    • A1: The reaction proceeds via an addition-elimination mechanism. The oxygen of the pyridine-N-oxide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct. A chloride ion is then eliminated from the phosphorus center and attacks the activated pyridine ring, typically at the 4-position (para) or 2-position (ortho). A subsequent elimination step, often facilitated by heat, removes a dichlorophosphate moiety and a proton from the ring, restoring aromaticity and yielding the chlorinated pyridine.[2]

  • Q2: Why is the 4-position the preferred site for chlorination in 2,3-dimethylpyridine-N-oxide?

    • A2: The N-oxide group is strongly activating and directs electrophilic attack to the 2- and 4-positions. In this specific substrate, the methyl groups at the 2- and 3-positions create steric hindrance around the 2-position, making the electronically activated and less sterically hindered 4-position the most favorable site for attack by the chloride nucleophile.

  • Q3: What are the primary safety precautions when working with phosphorus oxychloride (POCl₃)?

    • A3: POCl₃ is highly corrosive and toxic. It reacts violently with water and releases choking fumes of HCl in moist air.[3][5][6] Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and a lab coat. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

Visual Diagrams

Reaction Mechanism

G cluster_0 Step 1: Activation of N-Oxide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Re-aromatization N_Oxide 2,3-Dimethylpyridine-N-Oxide Adduct O-Phosphorylated Adduct (Reactive Intermediate) N_Oxide->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Sigma_Complex Sigma Complex (Loss of Aromaticity) Adduct->Sigma_Complex Cl⁻ Attack at C4 Product 4-Chloro-2,3-dimethylpyridine Sigma_Complex->Product Elimination Byproduct PO₂Cl₂⁻ + H⁺ Sigma_Complex->Byproduct

Caption: Mechanism of chlorination with POCl₃.

Troubleshooting Workflow

G Start Reaction Start Problem Low Yield or Incomplete Reaction? Start->Problem Check_Moisture Check for Moisture (Reagents, Glassware) Problem->Check_Moisture Yes Side_Products Side Products or Tar? Problem->Side_Products No Check_Temp Check Temp/Time (Increase if needed) Check_Moisture->Check_Temp Reduce_Temp Reduce Temperature Side_Products->Reduce_Temp Yes Workup_Issue Problem at Quench? (Starting material returns) Side_Products->Workup_Issue No Monitor_TLC Monitor by TLC (Avoid excess time) Reduce_Temp->Monitor_TLC Evap_POCl3 Evaporate excess POCl₃ before quenching Workup_Issue->Evap_POCl3 Yes Success Successful Product Isolation Workup_Issue->Success No Base_Quench Quench with cold weak base (e.g., NaHCO₃) Evap_POCl3->Base_Quench Base_Quench->Success

Caption: Troubleshooting flowchart for the chlorination reaction.

Standard Experimental Protocol

Objective: To synthesize 4-chloro-2,3-dimethylpyridine from 2,3-dimethylpyridine-N-oxide using phosphorus oxychloride.

Materials:

  • 2,3-dimethylpyridine-N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Reagent Addition: Charge the flask with 2,3-dimethylpyridine-N-oxide (1.0 eq). Under a positive pressure of inert gas, add phosphorus oxychloride (2.0 eq) via syringe. Note: The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 85-90°C using a heating mantle. Stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots every hour and analyzing them by TLC (e.g., using 10% Methanol in DCM as eluent). The starting material is typically more polar than the chlorinated product. The reaction is complete when the starting N-oxide spot has been consumed (typically 3-5 hours).

  • Workup - Step 1 (Crucial): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ via vacuum distillation (use a base trap to protect the pump). A dark, oily residue should remain.

  • Workup - Step 2: Dilute the cooled residue with anhydrous DCM (approx. 10 volumes based on starting material).

  • Workup - Step 3 (Quenching): In a separate flask, prepare a vigorously stirred solution of crushed ice and saturated aqueous NaHCO₃. Slowly and carefully add the DCM solution from the reaction flask to this quenching mixture via an addition funnel. Caution: Gas evolution (CO₂) will occur. Maintain the temperature of the quenching flask below 10°C using an ice bath.

  • Extraction: Once the addition is complete, continue stirring for 15-20 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine all organic layers and wash them once with water, followed by once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude material by flash column chromatography on silica gel to obtain the pure 4-chloro-2,3-dimethylpyridine.

References

identification and characterization of impurities in rabeprazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust identification and characterization of impurities in rabeprazole synthesis. This guide is designed for researchers, analytical scientists, and drug development professionals who require both foundational knowledge and practical troubleshooting advice. Our goal is to move beyond mere protocols and provide the causal reasoning behind experimental choices, ensuring the integrity and success of your analytical workflows.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the analysis of rabeprazole and its related substances.

Q1: What are the most common types of impurities found in rabeprazole?

A1: Impurities in rabeprazole are broadly categorized into two groups: process-related impurities and degradation products.

  • Process-Related Impurities: These arise from the manufacturing process itself. Common examples include the sulfide precursor (Impurity I), the sulfone over-oxidation product (Impurity II), N-oxides, and analogues from starting material impurities like chloro or methoxy analogues.[1][2][3]

  • Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[4][5][6] Rabeprazole is particularly labile to acidic and oxidative conditions.[4][7]

Q2: Why is a "stability-indicating method" so critical for rabeprazole analysis?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and impurities.[8] For rabeprazole, which is known to degrade under various stress conditions, such a method is essential to ensure that any observed decrease in the API concentration is accurately reflected by a corresponding increase in the concentration of degradants. This is a core requirement of regulatory bodies like the ICH.[4][6][9]

Q3: What is the typical detection wavelength for analyzing rabeprazole and its impurities via HPLC?

A3: The most commonly used UV detection wavelength is around 280-286 nm.[4][10] This wavelength provides a good chromophoric response for the benzimidazole structure present in rabeprazole and many of its related impurities, allowing for sensitive detection.

Q4: Some literature mentions genotoxic impurities in rabeprazole. What does this mean?

A4: Genotoxic impurities are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer. Regulatory agencies have very strict limits for such impurities. In rabeprazole, certain process-related impurities have been investigated for genotoxicity, requiring highly sensitive analytical methods to detect and quantify them at parts-per-million (ppm) levels to ensure patient safety.[11][12]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting HPLC Separation Issues

Problem: You are observing poor resolution between rabeprazole and a known impurity, or an unknown peak is co-eluting with the main peak.

Causality: Chromatographic separation in reverse-phase HPLC is governed by the differential partitioning of analytes between the stationary phase (e.g., C18) and the mobile phase. Factors like mobile phase pH, solvent strength (organic content), and column temperature can be modulated to influence this partitioning and improve resolution.

Troubleshooting Workflow Diagram

G start Poor Peak Resolution (Rs < 1.5) ph_check Is the impurity's pKa known? start->ph_check ph_adjust Adjust Mobile Phase pH (± 0.2 units at a time) Rationale: Change ionization state of analyte ph_check->ph_adjust Yes gradient_check Is the gradient slope optimal? ph_check->gradient_check No / No Improvement ph_adjust->gradient_check No Improvement end_node Resolution Improved ph_adjust->end_node Success gradient_adjust Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) Rationale: Increase retention time difference gradient_check->gradient_adjust No organic_check Is the organic modifier appropriate? gradient_check->organic_check Yes / No Improvement gradient_adjust->organic_check No Improvement gradient_adjust->end_node Success organic_adjust Switch Acetonitrile to Methanol (or vice versa) Rationale: Alter elution selectivity organic_check->organic_adjust Maybe column_check Is column performance degrading? organic_check->column_check Yes / No Improvement organic_adjust->column_check No Improvement organic_adjust->end_node Success column_replace Use a Different Column Chemistry (e.g., Phenyl-Hexyl) Rationale: Introduce different retention mechanisms column_check->column_replace Yes column_replace->end_node Success

Caption: Troubleshooting Decision Tree for HPLC Resolution.

Guide 2: Protocol for a Stability-Indicating RP-HPLC Method

This protocol is a synthesized example based on common practices in the literature and is intended as a starting point for method development.[4][8][13]

Objective: To separate rabeprazole from its known process-related and degradation impurities.

Step-by-Step Protocol:

  • Chromatographic System: HPLC with UV/PDA detector.

  • Column: Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm (or equivalent C18 column).

  • Mobile Phase A: Prepare a 0.025 M solution of potassium dihydrogen orthophosphate (KH₂PO₄). Adjust pH to 6.4 with triethylamine.

  • Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.

  • Gradient Program:

    • Time 0-10 min: 80% A, 20% B

    • Time 10-40 min: Linear gradient to 40% A, 60% B

    • Time 40-45 min: Linear gradient to 20% A, 80% B

    • Time 45-50 min: Hold at 20% A, 80% B

    • Time 50-55 min: Return to 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • System Suitability: Prepare a solution containing rabeprazole and known impurities. Verify that the resolution between all adjacent peaks is >1.5 and the tailing factor for the rabeprazole peak is <2.0.

Causality Note: The phosphate buffer (Mobile Phase A) controls the pH, which is crucial for maintaining the consistent ionization state of rabeprazole and its impurities, thereby ensuring reproducible retention times. The gradient elution is necessary to first separate the more polar impurities and then elute the more non-polar rabeprazole and other related substances within a reasonable runtime.

Guide 3: Identifying an Unknown Impurity

Problem: A new, uncharacterized peak has appeared in your chromatogram during a stability study or process change.

Workflow for Impurity Identification and Characterization

The following workflow is a systematic approach to identifying an unknown impurity, leveraging modern analytical techniques.

G start Unknown Peak Detected in Stability-Indicating HPLC lcms Step 1: LC-MS Analysis - Obtain Molecular Weight (MS1) - Obtain Fragmentation Pattern (MS/MS) start->lcms hypothesis Step 2: Formulate Hypothesis - Compare MW with known impurities - Propose structure based on fragmentation lcms->hypothesis prep_lc Step 3: Isolation - Use Preparative HPLC to isolate  sufficient quantity of the impurity hypothesis->prep_lc nmr_ir Step 4: Spectroscopic Characterization - 1H NMR, 13C NMR, IR - Confirm proposed structure prep_lc->nmr_ir synthesis Step 5 (Optional but Recommended): Synthesis and Co-injection - Synthesize the proposed structure - Co-inject with sample to confirm RT nmr_ir->synthesis end_node Impurity Structure Confirmed synthesis->end_node

Caption: Workflow for Unknown Impurity Identification.

Expert Insight: The fragmentation pattern from MS/MS is crucial. For rabeprazole, common fragmentation pathways involve cleavage of the sulfinyl-methyl bridge, providing distinct masses for the benzimidazole and pyridine moieties. Comparing these fragments to the parent drug can quickly reveal where a modification (e.g., oxidation, substitution) has occurred.[1][11]

Data Presentation: Known Rabeprazole Impurities

The following table summarizes key information for several known process-related and degradation impurities of rabeprazole, as identified in the scientific literature. This data is essential for developing specific analytical methods and for initial peak identification based on relative retention time (RRT).

Impurity Name/TypeCommon NameStructure/Chemical Name
Process-Related Rabeprazole Sulfide2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole[1][3]
Process/Degradation Rabeprazole Sulfone2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[1][3][8]
Process-Related Rabeprazole N-Oxide2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide]methyl]sulfinyl]-1H-benzimidazole[1][3]
Process-Related Chloro Analogue2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole[2][14]
Degradation Benzimidazole-2-sulfonic acid1H-benzo[d]imidazole-2-sulfonic acid[15]
Degradation 2-Mercaptobenzimidazole1H-benzimidazole-2-thiol[11][16]

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Chloro-2,3-dimethylpyridine 1-oxide: An HPLC-Centric Approach with Orthogonal Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the quality of each intermediate is paramount. 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) is a critical building block, notably in the manufacture of Rabeprazole, a widely used proton pump inhibitor.[1] The purity of this intermediate directly influences the impurity profile of the final API, impacting its safety and efficacy. Regulatory bodies such as the USFDA and international guidelines like ICH mandate rigorous control over impurities, making their detection, identification, and quantification a non-negotiable aspect of pharmaceutical development and quality control (QC).[2][3]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal "workhorse" technique, while also exploring the strategic use of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) as orthogonal methods for comprehensive and trustworthy characterization.

Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness in separating the main component from its related substances and degradation products.[4][5]

The Principle and Its Nuances

RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For pyridine N-oxides, which are inherently polar, achieving adequate retention on a standard C18 column can be challenging, often resulting in the compound eluting at or near the solvent front.[6] Method development, therefore, focuses on manipulating mobile phase conditions—specifically pH and solvent strength—to ensure sufficient interaction with the stationary phase for effective separation.

Field-Proven HPLC Protocol for Purity Assessment

This protocol is designed as a robust starting point for the routine quality control of this compound.

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 2.7 µm (or equivalent robust C18 column)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 40 60
    25.0 40 60
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Expertise in Action: Causality Behind the Choices
  • Why a Buffered Mobile Phase? Pyridine derivatives have a pKa around 5.2-6.[7] Operating near a neutral pH (6.8) with an ammonium acetate buffer ensures a consistent ionization state for the analyte and any basic or acidic impurities. This prevents peak splitting or shifting, leading to reproducible retention times and symmetrical peak shapes.

  • Why Gradient Elution? A gradient is essential for impurity profiling. It begins with a high aqueous content (95% A) to retain the polar main peak and any early-eluting impurities. The gradual increase in organic solvent strength (%B) then elutes more nonpolar impurities that might be present from starting materials or side reactions, all within a reasonable analysis time.

  • Why 260 nm? The pyridine ring is a strong chromophore. A detection wavelength of 260 nm provides high sensitivity for the parent compound and most structurally related impurities that share this core structure.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate hplc HPLC System (C18 Column) filtrate->hplc Inject detector UV Detector (260 nm) hplc->detector cds Chromatography Data System (CDS) detector->cds Signal report Purity Report (Area %) cds->report

Caption: Standard workflow for HPLC purity analysis.

Part 2: Orthogonal Methods for Confirmatory Analysis

Relying on a single analytical technique can be misleading. An impurity might co-elute with the main peak or be invisible to the chosen detector. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of a sample's purity.[8][9]

A. Gas Chromatography (GC): The Volatility Probe

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[5] It is the gold standard for analyzing residual solvents and other volatile impurities.[4]

  • Principle & Applicability: For GC to be effective, the analyte must be volatile and thermally stable. While GC is excellent for analyzing pyridine itself[10][11], the N-oxide functional group can make the molecule less stable at the high temperatures of the GC inlet, potentially leading to degradation and an inaccurate purity assessment.[12] Therefore, its primary role here is not for assaying the main peak, but for quantifying volatile impurities that HPLC cannot detect.

  • Recommended Protocol (for Volatiles):

    • Technique: Headspace GC with Flame Ionization Detection (FID)

    • Column: Agilent CP-Wax 51 for Amines (or equivalent polar wax column)

    • Oven Program: 50 °C (hold 5 min) to 220 °C at 10 °C/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

  • Advantages: Unmatched sensitivity for volatile organic compounds (e.g., toluene, THF, methanol).

  • Limitations: Not suitable for the primary purity assay of this compound due to thermal lability concerns. It will not detect non-volatile, polar impurities.

B. Quantitative NMR (qNMR): The Absolute Standard

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[13][14]

  • Principle & Trustworthiness: Unlike chromatography, which provides a relative purity (100% method), qNMR provides an absolute purity value without needing a reference standard of the analyte itself.[8][9] Its detection mechanism is based on the near-universal presence of protons in organic molecules, allowing it to detect and quantify impurities that may lack a UV chromophore and thus be invisible to HPLC-UV.[9][15]

  • Methodology Overview:

    • Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a relaxation delay, D1, of at least 5 times the longest T1 relaxation time).

    • Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculation: Purity is calculated using the following equation[9][14]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the standard.

  • Advantages: Provides an orthogonal, absolute purity value. Quantifies a broad range of impurities, including water and solvents. It is non-destructive.[8]

  • Limitations: Lower sensitivity than HPLC. Complex mixtures can lead to overlapping signals, complicating quantification. Requires specialized equipment and expertise.

Part 3: Data-Driven Performance Comparison

To illustrate the practical differences, let's compare the expected performance of these three techniques.

Table 1: Comparison of Key Analytical Performance Metrics
ParameterRP-HPLC (UV Detection)Gas Chromatography (FID)Quantitative ¹H NMR
Separation Principle Partition chromatographyVolatility & PolarityNone (spectroscopic)
Quantitation Basis Relative (Area %)Relative (Area %)Absolute (vs. Internal Std)[13]
Typical Sensitivity High (ng to pg range)Very High (pg range)Low (µg to mg range)
Best For Detecting Related substances, non-volatile impurities with chromophoresResidual solvents, volatile impuritiesAll proton-containing molecules, including non-chromophoric impurities
Throughput ModerateHighLow
Orthogonality N/A (Primary Method)High (different separation)Very High (different principle)
Table 2: Hypothetical Purity Analysis of a Single Batch

Imagine a batch of this compound is analyzed by all three methods. The results might look like this:

MethodPurity Result (%)Key Impurities Detected & QuantifiedSenior Scientist's Interpretation
RP-HPLC 99.65%Impurity A (0.20%): A known process-related impurity. Unknown Impurity B (0.15%): A late-eluting, less polar impurity.Excellent for routine QC and tracking known related substances. Provides the relative amount of chromophoric impurities.
Headspace GC Not Applicable for AssayToluene (350 ppm): Residual solvent from a previous step. Methanol (100 ppm): Residual solvent.Confirms that volatile impurities are within acceptable limits. This data is critical for release but does not reflect the purity regarding related substances.
qNMR 99.1%Water (0.3%): Not detected by HPLC-UV or GC-FID. Toluene (0.04%): Corroborates GC finding. Total Related Substances (0.5%) Provides the most accurate "absolute" purity. The lower value is due to its ability to detect water, which HPLC missed. This result serves as a crucial orthogonal check on the primary HPLC method.

Senior Application Scientist Insights & Recommendations

The choice of analytical technique is not about finding a single "best" method, but about building a comprehensive, self-validating analytical system.

  • For Routine Quality Control: RP-HPLC is the undisputed method of choice. Its high throughput, precision, and ability to resolve structurally similar impurities make it ideal for batch release testing in a manufacturing environment.

  • For Method Validation and Reference Standard Characterization: A combination of HPLC and qNMR is essential. HPLC establishes the impurity profile, while qNMR provides an independent, absolute purity value that validates the HPLC method's accuracy and accounts for non-chromophoric components like water.[8][15]

  • For Troubleshooting and In-Depth Investigation: GC is an invaluable tool for specifically investigating volatile impurities or residual solvents, which can be a source of out-of-specification results. When combined with Mass Spectrometry (GC-MS), it can definitively identify unknown volatile peaks.[4]

Ultimately, a robust purity assessment strategy for an intermediate like this compound leverages the strengths of each technique. HPLC provides the routine, high-resolution separation, while GC and qNMR offer orthogonal, confirmatory data that ensures a complete and accurate understanding of the material's quality, satisfying both scientific rigor and regulatory expectations.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) serves as a critical intermediate, notably in the synthesis of proton pump inhibitors like Rabeprazole.[1] Its molecular structure, featuring a pyridine N-oxide core with chloro and dimethyl substitutions, presents a unique spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of its spectroscopic properties, offering researchers and drug development professionals a robust framework for its identification and quality assessment.

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to illuminate the causality behind the observed spectral features. We will explore not only the data for our target molecule but also compare it against structurally related compounds to understand the specific influence of each functional group: the N-oxide, the chlorine atom, and the methyl groups. The comparative compounds for this guide are:

  • 2,3-Lutidine 1-oxide: To isolate the electronic and steric effects of the C4-chloro substituent.

  • 4-Chloropyridine 1-oxide: To understand the impact of the C2 and C3 methyl groups.

  • 2,3-Lutidine: To highlight the profound spectroscopic changes induced by N-oxidation.

By employing a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—we can construct a self-validating system for the comprehensive characterization of this vital intermediate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a detailed map of the proton environment.

Interpretation for this compound

The structure of this compound suggests a simple yet informative ¹H NMR spectrum. The N-oxide moiety acts as a strong electron-donating group through resonance, which tends to increase electron density at the ortho (C2, C6) and para (C4) positions, while having a lesser effect on the meta (C3, C5) positions. This typically results in a downfield shift for ortho and para protons relative to the parent pyridine.

For our target molecule, we expect:

  • Two Aromatic Protons: The protons at C5 and C6 should appear as two distinct doublets due to coupling with each other. The H6 proton, being ortho to the N-oxide, is expected to be significantly downfield. The H5 proton, meta to the N-oxide, will be further upfield.

  • Two Methyl Groups: The methyl groups at C2 and C3 are chemically non-equivalent and should appear as two separate singlets. Their proximity to the N-oxide and each other will influence their precise chemical shifts.

Comparative Analysis

The power of comparative analysis becomes evident when we examine the spectra of our selected alternatives. The N-oxide group's influence is the most dramatic, causing a general downfield shift of all ring protons compared to the parent pyridine (2,3-Lutidine). The introduction of the electron-withdrawing chlorine atom at C4 in our target molecule further modifies the electronic environment, impacting the chemical shifts of the adjacent H5 proton.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

CompoundH-5H-6C2-CH₃C3-CH₃
This compound ~7.2-7.3~8.1-8.2~2.5~2.3
2,3-Lutidine 1-oxide ~7.0-7.1~8.1-8.2~2.5~2.3
4-Chloropyridine 1-oxide 7.35 (m)8.26 (m)--
2,3-Lutidine ~6.9-7.0~8.2-8.3~2.4~2.2

Note: Values are approximate and can vary based on solvent and concentration. Data for 4-Chloropyridine 1-oxide represents the H3/H5 and H2/H6 protons, respectively.[2][3]

Caption: Structure of this compound with key protons labeled.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned and the magnetic field is locked and shimmed to achieve optimal resolution and lineshape.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm centered at ~6 ppm is typically sufficient. A 90° pulse angle and a relaxation delay of 2-5 seconds are recommended. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value). Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon framework. Given the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Interpretation for this compound

The molecule has seven unique carbon atoms, and thus we expect to see seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons: The chemical shifts are highly sensitive to the electronic environment. The C4 carbon, directly attached to the electronegative chlorine, will be significantly affected. The C2 and C6 carbons, ortho to the N-oxide, are expected to be deshielded and appear downfield. The C3 and C5 carbons will be further upfield.

  • Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum (typically < 30 ppm).

Comparative Analysis

Comparing the ¹³C spectra highlights the substituent effects. The N-oxide group causes a significant downfield shift for C2, C6, and especially C4, compared to 2,3-Lutidine. The chlorine atom at C4 induces a strong deshielding effect on C4 itself but a shielding (upfield) effect on the adjacent C3 and C5 carbons (the "beta-effect").

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundC2C3C4C5C6C2-CH₃C3-CH₃
This compound ~148~126~138~126~138~17~12
2,3-Lutidine 1-oxide ~148~125~137~125~138~17~12
4-Chloropyridine 1-oxide ~141~127~139~127~141--
2,3-Lutidine ~156~132~122~136~147~23~19

Note: Values are approximate and predicted based on known substituent effects and data from similar compounds.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Use a standard pulse program with proton decoupling (e.g., zgpg30). A spectral width of ~220 ppm is standard. A 30° pulse angle and a short relaxation delay (1-2 seconds) are typically used for qualitative spectra. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • (Optional) DEPT Analysis: Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90, only CH signals are observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation for this compound

The IR spectrum provides a rapid and effective way to confirm the presence of key functional groups.

  • N-O Stretch: The most diagnostic peak for this molecule is the N-O stretching vibration. For aromatic N-oxides, this is a very strong and prominent band typically found in the 1200-1300 cm⁻¹ region.[5]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1650 cm⁻¹ region.

  • C-Cl Stretch: The stretching vibration for an aryl chloride bond typically appears in the 1000-1100 cm⁻¹ region.

  • C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

Comparative Analysis

The most striking difference between the N-oxides and 2,3-Lutidine is the appearance of the intense N-O stretching band. Comparing our target molecule to 4-Chloropyridine 1-oxide, the presence of aliphatic C-H stretching bands (~2850-2980 cm⁻¹) confirms the methyl groups.

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)

CompoundN-O StretchAromatic C=C/C=N StretchC-H Stretch (Aliphatic)C-Cl Stretch
This compound ~1250 (strong) 1400-1600~2950 ~1050
2,3-Lutidine 1-oxide ~1250 (strong)1400-1600~2950-
4-Chloropyridine 1-oxide ~1265 (strong)1400-1600-~1070
2,3-Lutidine -1400-1600~2950-

Note: Values are approximate.[5][6]

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

Interpretation for this compound

The molecular formula is C₇H₈ClNO, corresponding to a monoisotopic mass of 157.03 Da.[7]

  • Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, we expect to see the molecular ion peak. A key feature will be the isotopic pattern of chlorine. We will observe two peaks, one for the molecule containing ³⁵Cl (M⁺) and one for the molecule containing ³⁷Cl (M+2)⁺, in an approximate intensity ratio of 3:1. This is a definitive indicator of a single chlorine atom.

  • Key Fragmentation Pathways:

    • [M-16]⁺: Loss of the oxygen atom from the N-oxide is a very common and characteristic fragmentation for this class of compounds, yielding the 4-chloro-2,3-lutidine radical cation.

    • [M-15]⁺: Loss of a methyl radical (•CH₃).

    • [M-35]⁺: Loss of a chlorine radical (•Cl).

Caption: A generalized workflow for mass spectrometry analysis.

Comparative Analysis

The mass spectrum of each compound is unique and provides its molecular weight. The presence of the [M-16]⁺ peak clearly differentiates the N-oxides from 2,3-Lutidine. The isotopic signature for chlorine distinguishes the chloro-substituted compounds.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Isotopic Peak (M+2)⁺Key Fragment [M-16]⁺
This compound 157 159 (33% of M⁺) 141
2,3-Lutidine 1-oxide 123-107
4-Chloropyridine 1-oxide 129131 (33% of M⁺)113
2,3-Lutidine 107--

Note: Values correspond to the most abundant isotope.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum showing the relative abundance of each ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule (e.g., π → π*). It is particularly useful for analyzing conjugated systems.

Interpretation and Comparative Analysis

Pyridine N-oxides exhibit characteristic UV absorption bands that are shifted to longer wavelengths (a bathochromic or red shift) compared to their parent pyridines. This is due to the N-oxide group extending the conjugation of the π-system. The exact position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent. We would expect this compound to have a λ_max value greater than that of 2,3-Lutidine. The chloro and methyl groups will cause further small shifts compared to the parent pyridine N-oxide.

Table 5: Comparative UV-Vis Absorption Data

CompoundTypical λ_max (nm)
This compound ~280-290
Pyridine 1-oxide (for reference) ~265
Pyridine (for reference) ~251

Note: Values are approximate and highly dependent on the solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a precisely known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Use a matched pair of cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The resulting spectrum will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The structural elucidation of this compound is achieved with high confidence through the synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle:

  • ¹H and ¹³C NMR definitively map the carbon-hydrogen framework and confirm the substitution pattern.

  • FT-IR provides rapid confirmation of the critical N-O functional group.

  • Mass Spectrometry verifies the molecular weight and confirms the presence of a single chlorine atom through its characteristic isotopic pattern.

  • UV-Vis spectroscopy confirms the conjugated aromatic N-oxide system.

By comparing the data against structurally similar molecules, we can confidently assign every spectral feature to a specific structural element, demonstrating the powerful electronic effects of the N-oxide, chloro, and methyl substituents. This comprehensive, self-validating approach is indispensable for researchers, scientists, and drug development professionals who rely on the unequivocal identification and quality control of this important pharmaceutical intermediate.

References

Navigating the Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS: 59886-90-7) emerges as a pivotal intermediate, most notably in the production of proton pump inhibitors like Rabeprazole, a widely prescribed medication for gastrointestinal disorders.[1] The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The pyridine ring, while aromatic, has a distinct reactivity pattern influenced by the nitrogen atom and the N-oxide functional group. The regioselective introduction of a chlorine atom at the 4-position, while preserving the N-oxide, requires careful consideration of reagents and reaction conditions. This guide will dissect two prominent synthetic strategies, offering a comparative analysis of their respective strengths and weaknesses.

Route 1: Nucleophilic Substitution of a Nitro Group

This widely documented and high-yielding approach commences with the nitration of 2,3-dimethylpyridine 1-oxide, followed by the substitution of the newly introduced nitro group with a chloride ion. This method is favored for its robustness and scalability.

Mechanistic Considerations

The initial step involves the electrophilic nitration of 2,3-dimethylpyridine 1-oxide. The N-oxide group is activating and directs electrophiles to the 4-position. The subsequent step is a nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group at the 4-position, coupled with the electron-donating effect of the N-oxide, facilitates the attack of a chloride ion, leading to the displacement of the nitro group.

Experimental Protocol: Synthesis of this compound from 4-Nitro-2,3-dimethylpyridine N-oxide

Step 1: Nitration of 2,3-dimethylpyridine 1-oxide

  • To a stirred solution of 2,3-dimethylpyridine (10.72 g, 100 mmol) and sodium pyrophosphate (3.30 g, 1 mmol) in water (10 ml), slowly add 30% hydrogen peroxide (12.53 g, 110 mmol) at 85°C over 45 minutes.[2]

  • Heat the reaction mixture to 90-100°C and maintain for 4 hours.[2]

  • After cooling, slowly add concentrated sulfuric acid (15 ml).[2]

  • To this mixture, add a pre-mixed solution of 98% sulfuric acid (18 ml) and 65% nitric acid (21 ml, 308 mmol) dropwise over 1 hour, maintaining the temperature at 75°C.[2]

  • Stir the reaction at 75°C for an additional 4 hours.[2]

  • Cool the reaction to room temperature and pour it into 200 ml of ice water.[2]

  • Neutralize the solution to pH 7 with 30% sodium hydroxide, which will precipitate a light-yellow solid.[2]

  • Filter the solid and wash it with ice water. The filtrate can be extracted with an organic solvent to recover more product.[2]

Step 2: Chlorination of 4-Nitro-2,3-dimethylpyridine N-oxide

  • Method A: Using Acetyl Chloride

    • To a cooled solution (-10°C) of 4-nitro-2,3-dimethylpyridine N-oxide (14 g, 83 mmol) in a suitable solvent, add acetyl chloride (11.8 ml, 166 mmol).[2]

    • Allow the reaction to proceed for 1 hour.[2]

    • Pour the reaction mixture into water and neutralize to pH 7-8 with 40% sodium hydroxide.[2]

    • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) (3 x 50 ml).[2]

    • Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the product.[2]

  • Method B: Using NaCl and HCl

    • A suspension of 4-nitro-2,3-dimethylpyridine N-oxide (83.0 g, 0.49 mol), sodium chloride (90 g, 1.54 mol), and benzyltributylammonium chloride (16.6 g) in acetonitrile (1350 ml) and 36% aqueous HCl (180 ml) is boiled under reflux with stirring for 12 hours.[3][4]

    • The reaction mixture is then adjusted to pH 9 using 20% NaOH (350 ml).[3][4]

    • The organic phase is separated, and the aqueous phase is diluted with water and extracted with dichloromethane.[3][4]

    • The combined organic phases are concentrated under reduced pressure to yield this compound.[3][4]

Route 2: Direct Chlorination of 2,3-Dimethylpyridine 1-oxide

A more direct approach involves the chlorination of 2,3-dimethylpyridine 1-oxide. This method, while seemingly simpler, requires precise control of the chlorinating agent and reaction conditions to achieve the desired regioselectivity and avoid side reactions. A patented process utilizes chlorine gas for this transformation.[5]

Mechanistic Considerations

The direct chlorination of pyridine N-oxides can be complex. The reaction likely proceeds through an electrophilic attack of a chlorine species on the electron-rich pyridine ring. The N-oxide group activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. The presence of a base is crucial to neutralize the HCl generated during the reaction, which can otherwise protonate the starting material and deactivate the ring.

Experimental Protocol: Direct Chlorination of 2,3-Lutidine-N-oxide

  • Introduce chlorine gas (100 g, 1.4 mol) into a stirred and cooled (25-30°C) solution of 2,3-Lutidine-N-oxide (343.4 g, 2.79 mol) in dichloromethane (1200 ml) over 2-3 hours.[5]

  • Once approximately 50% conversion is achieved, stop the chlorine introduction and add a 50% sodium hydroxide solution (223.2 g, 2.79 mol) over 1 hour while maintaining the temperature below 30°C.[5]

  • Resume the introduction of chlorine gas (100 g, 1.4 mol) for 3-4 hours at 25-30°C until the conversion is greater than 98%.[5]

  • Add water (400 ml) to the reaction mixture to dissolve any salts.[5]

  • Separate the phases and adjust the pH of the aqueous phase to 6.7 with a 50% sodium hydroxide solution.[5]

  • Extract the aqueous phase twice with dichloromethane (100 ml each).[5]

  • The combined organic phases contain the desired 4-chloro-2,3-lutidine-N-oxide.[5]

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Direct Chlorination
Starting Material 2,3-Dimethylpyridine2,3-Dimethylpyridine 1-oxide
Key Intermediates 2,3-Dimethylpyridine 1-oxide, 4-Nitro-2,3-dimethylpyridine N-oxideNone
Reagents H₂O₂, H₂SO₄, HNO₃, Acetyl Chloride or NaCl/HClCl₂, NaOH
Reported Yield High (e.g., 86.8% for chlorination with acetyl chloride, 98.5% for NaCl/HCl method)[2][4]70.9% (in solution)[5]
Scalability Well-documented for scale-up.[6]Potentially challenging due to the use of gaseous chlorine.
Safety Considerations Use of strong acids and nitrating agents requires caution. 4-nitro intermediates can be explosive.[5]Handling of chlorine gas requires specialized equipment and safety protocols.[7]
Environmental Impact Generates acidic and nitrated waste streams.Use of a halogenated solvent (dichloromethane) and generation of chlorinated waste.

Logical Flow of Synthetic Pathways

The following diagrams illustrate the logical progression of each synthetic route.

G cluster_0 Route 1: Nucleophilic Substitution 2,3-Dimethylpyridine 2,3-Dimethylpyridine 2,3-Dimethylpyridine 1-oxide 2,3-Dimethylpyridine 1-oxide 2,3-Dimethylpyridine->2,3-Dimethylpyridine 1-oxide Oxidation (H₂O₂) 4-Nitro-2,3-dimethylpyridine N-oxide 4-Nitro-2,3-dimethylpyridine N-oxide 2,3-Dimethylpyridine 1-oxide->4-Nitro-2,3-dimethylpyridine N-oxide Nitration (HNO₃/H₂SO₄) This compound This compound 4-Nitro-2,3-dimethylpyridine N-oxide->this compound Chlorination (Acetyl Chloride or NaCl/HCl) G cluster_1 Route 2: Direct Chlorination 2,3-Dimethylpyridine 2,3-Dimethylpyridine 2,3-Dimethylpyridine 1-oxide 2,3-Dimethylpyridine 1-oxide 2,3-Dimethylpyridine->2,3-Dimethylpyridine 1-oxide Oxidation This compound This compound 2,3-Dimethylpyridine 1-oxide->this compound Direct Chlorination (Cl₂)

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-2,3-dimethylpyridine 1-oxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-Chloro-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of two commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this critical compound. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in your analytical method development and validation endeavors.

The Analytical Challenge: Understanding this compound

This compound is a polar, heterocyclic compound. Its N-oxide functional group introduces a degree of thermal lability, a critical consideration for analytical method selection, particularly for Gas Chromatography where high temperatures are employed. The validation of any analytical method for its quantification must adhere to stringent guidelines, such as those set forth by the International Council for Harmonisation (ICH), to ensure the data is reliable, reproducible, and fit for its intended purpose.[1][2][3][4][5]

Comparative Overview of Analytical Techniques

This guide will explore two primary analytical approaches for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and widely used technique for the analysis of polar to moderately nonpolar compounds.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.

The following sections will provide a detailed, step-by-step methodology for each technique, a discussion of the validation parameters, and a comparative summary to aid in selecting the most appropriate method for your specific needs.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the method of choice for polar compounds like pyridine N-oxides due to its versatility and the mild conditions employed, which prevent thermal degradation.[6] The selection of a suitable stationary phase and mobile phase is critical to achieve adequate retention and separation of the analyte from potential impurities.

Experimental Protocol: Isocratic RP-HPLC with UV Detection

This protocol outlines a simple, isocratic HPLC method suitable for the routine quality control of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Due to the polar nature of pyridine N-oxides, a column with enhanced polar retention or an embedded polar group may provide better peak shape and retention.[6]

  • Mobile Phase: An isocratic mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (80:20 v/v). The aqueous component of the mobile phase helps to retain the polar analyte on the nonpolar stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 285 nm. This wavelength is selected based on the UV absorption maxima for rabeprazole and its related impurities, providing good sensitivity for the analyte.[7]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Reference Standard and Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify end end quantify->end Report Result

Caption: Workflow for the quantification of this compound by HPLC.

Validation of the HPLC Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity should be confirmed using a PDA detector.To ensure that the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration).To demonstrate a proportional relationship between the analyte concentration and the detector response.
Accuracy Percent recovery between 98.0% and 102.0% for spiked samples at different concentration levels.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.To evaluate the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).To demonstrate the reliability of the method during normal usage.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

While HPLC is generally preferred for N-oxides, GC-MS can be a powerful alternative, offering high sensitivity and specificity, especially with the structural information provided by the mass spectrometer. The primary challenge with GC analysis of pyridine N-oxides is their thermal lability, which can lead to decomposition in the hot injector port, resulting in poor reproducibility and inaccurate quantification.[1][8] This protocol addresses this challenge by proposing a method with a cool on-column injection technique to minimize thermal stress.

Experimental Protocol: GC-MS with Cool On-Column Injection

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a cool on-column inlet, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injection Technique: Cool on-column injection. This technique deposits the sample directly onto the column at a low temperature, avoiding the hot injector port and minimizing thermal degradation.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 157, 142, 117). A full scan mode can be used for initial identification.

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane or a similar volatile, non-polar solvent.

  • Standard Solution (10 µg/mL): Prepare a stock solution of the reference standard in dichloromethane and perform serial dilutions to achieve the desired working concentration.

  • Sample Solution (10 µg/mL): Dissolve the sample in dichloromethane to a theoretical concentration of 10 µg/mL.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Weigh Reference Standard and Sample dissolve Dissolve in Dichloromethane start->dissolve inject Cool On-Column Injection dissolve->inject separate Temperature Programmed Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify using Calibration Curve integrate->quantify end end quantify->end Report Result

Caption: Workflow for the quantification of this compound by GC-MS.

Validation of the GC-MS Method

Similar to the HPLC method, the GC-MS method must be validated for its intended use. The validation parameters are largely the same, with some specific considerations for a mass spectrometric detector.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak should be chromatographically resolved, and the mass spectrum should be unique and free from interference at the monitored ions.To ensure unambiguous identification and quantification of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over a suitable concentration range.To establish a proportional relationship between concentration and the MS response.
Accuracy Percent recovery between 95.0% and 105.0% for spiked samples.To determine the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate)RSD ≤ 5.0%. The acceptance criteria may be wider than for HPLC due to the complexity of the technique.To assess the variability of the measurements.
LOD & LOQ Determined by the signal-to-noise ratio of the characteristic ions.To define the sensitivity of the method.
Robustness The method should be resilient to minor changes in parameters like oven ramp rate, carrier gas flow, and ion source temperature.To ensure the method's reliability under varied conditions.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and specificity.

FeatureRP-HPLC with UV DetectionGC-MS with Cool On-Column Injection
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Analyte Suitability Excellent for polar and thermally labile compounds. No derivatization required.Suitable for volatile and semi-volatile compounds. The thermal lability of the N-oxide is a significant challenge.
Sample Throughput Moderate to high. Isocratic methods can be relatively fast.Moderate. The temperature program can lead to longer run times.
Sensitivity Good, typically in the µg/mL to high ng/mL range.Excellent, often reaching low ng/mL to pg/mL levels, especially in SIM mode.
Specificity Good, based on retention time. PDA detectors can provide additional spectral information for peak purity assessment.Excellent, based on both retention time and the unique mass fragmentation pattern of the analyte.
Robustness Generally very robust and reproducible, making it ideal for routine QC environments.Can be less robust due to the sensitivity of the system to matrix effects and the potential for thermal degradation.
Cost & Complexity Lower initial and operational costs. The technique is relatively straightforward to operate.Higher initial and operational costs. Requires more specialized expertise for operation and maintenance.

Conclusion and Recommendations

For the routine quality control and quantification of this compound, Reversed-Phase HPLC with UV detection is the recommended method. Its robustness, simplicity, and suitability for polar, thermally labile compounds make it a reliable and cost-effective choice for pharmaceutical manufacturing environments. The mild operating conditions of HPLC mitigate the risk of analyte degradation, ensuring accurate and reproducible results.

GC-MS should be considered as a complementary or alternative technique, particularly for impurity identification or when very high sensitivity is required. The inherent challenges associated with the thermal lability of the N-oxide group necessitate careful method development, such as the use of cool on-column injection, to obtain reliable quantitative data. While more complex, the high specificity of mass spectrometric detection can be invaluable for structural confirmation and trace-level analysis.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and a comprehensive validation study to demonstrate that the chosen method is fit for its intended purpose.

References

A Senior Application Scientist's Guide to the Efficacy of Chlorinating Agents for Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a chlorine atom onto the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Chlorinated pyridines serve as versatile intermediates, unlocking pathways to a vast array of functionalized derivatives through cross-coupling and nucleophilic substitution reactions. Pyridine N-oxides, due to their unique electronic properties, offer an elegant and highly effective entry point for such transformations. The N-oxide moiety activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack, a reactivity profile that is sluggish in the parent heterocycle.

This guide provides an in-depth comparison of common chlorinating agents for the deoxygenative chlorination of pyridine N-oxides. We will move beyond a simple catalog of reagents to explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer field-proven protocols to empower you to make informed decisions for your specific synthetic challenges.

The General Mechanistic Framework: Activation and Nucleophilic Attack

The deoxygenative chlorination of a pyridine N-oxide is not a direct displacement. The reaction universally proceeds through a two-stage process:

  • Activation: The oxygen atom of the N-oxide, acting as a nucleophile, attacks the electrophilic chlorinating agent (E-Cl). This forms a highly reactive intermediate where the oxygen is part of an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (Cl⁻), either from the reagent itself or from the reaction medium, attacks the activated pyridine ring. This attack predominantly occurs at the electron-deficient C2 or C4 positions. Subsequent elimination of the oxygen-containing moiety regenerates the aromatic pyridine ring, now bearing a chlorine substituent.

The choice of chlorinating agent is critical as it dictates the nature of the activated intermediate, influencing the reaction's regioselectivity, yield, and required conditions.

G cluster_activation Activation Step cluster_attack Nucleophilic Attack & Elimination PyN_O Pyridine N-Oxide Activated_Intermediate Activated Intermediate [Py-O-E]⁺ Cl⁻ PyN_O->Activated_Intermediate Nucleophilic Attack E_Cl Chlorinating Agent (E-Cl) Addition_Adduct Addition Adduct Activated_Intermediate->Addition_Adduct Cl_ion Cl⁻ Cl_ion->Addition_Adduct Attack at C2/C4 Chloropyridine Chloropyridine Addition_Adduct->Chloropyridine Elimination Byproduct Byproduct (E=O)

Caption: General mechanism for deoxygenative chlorination.

Comparative Analysis of Key Chlorinating Agents

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is arguably the most widely used reagent for this transformation due to its reliability and cost-effectiveness. The reaction between POCl₃ and pyridine N-oxide typically yields a mixture of 2- and 4-chloropyridines.[1]

Mechanism of Action: The lone pair on the N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion to form a pyridinium dichlorophosphate intermediate. This complexation powerfully activates the C2 and C4 positions for nucleophilic attack by the liberated chloride ion.[1][2] The final step involves the elimination of a metaphosphate species to yield the chlorinated pyridine.

POCl3_Mechanism PyNO Pyridine N-Oxide Intermediate Pyridinium Dichlorophosphate Intermediate PyNO->Intermediate Attacks P POCl3 POCl₃ Adduct Addition Adduct Intermediate->Adduct Nucleophilic Attack Chloride Cl⁻ Product 2- & 4-Chloropyridine Adduct->Product Elimination Byproduct [PO₂Cl₂]⁻

Caption: POCl₃-mediated chlorination pathway.

Performance & Insights: Without additives, the reaction of pyridine N-oxide with POCl₃ often produces a 7:3 ratio of 2-chloro to 4-chloropyridine in approximately 70% yield.[1] However, the regioselectivity can be dramatically improved. The addition of a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N), can promote the selective formation of 2-chloropyridine with yields reaching 90% and selectivity as high as 99.2%.[1] The base is thought to facilitate the elimination step, favoring the kinetically preferred C2-adduct.[1]

Advantages:

  • High reactivity and generally good yields.

  • Cost-effective and readily available.

  • Selectivity can be tuned with additives (bases).

Disadvantages:

  • Often produces regioisomeric mixtures that can be difficult to separate.[1]

  • Reaction can be highly exothermic and requires careful temperature control.

  • Generates phosphorus-containing waste streams.

Thionyl Chloride (SOCl₂)

Thionyl chloride is another classic reagent for this transformation. Its reactivity is comparable to POCl₃, but the mechanistic nuances, particularly concerning stereochemistry in chiral systems, are distinct.

Mechanism of Action: The reaction proceeds via the formation of a pyridinium chlorosulfite intermediate. The subsequent step can follow two pathways depending on the conditions. In the absence of a base, an SNi (nucleophilic substitution with internal return) mechanism can occur, leading to retention of stereochemistry at a chiral center.[3] However, in the presence of a base like pyridine, which is often used as a solvent, the base attacks the intermediate, liberating free chloride ions and forcing a standard SN2 reaction with inversion of stereochemistry.[3] For simple pyridine N-oxides, the reaction leads to C2/C4 chlorination.

SOCl2_Mechanism PyNO Pyridine N-Oxide Intermediate Pyridinium Chlorosulfite Intermediate PyNO->Intermediate Attacks S SOCl2 SOCl₂ Product Chloropyridine + SO₂ Intermediate->Product Nucleophilic Attack (Sₙi or Sₙ2) Chloride Cl⁻

Caption: SOCl₂-mediated chlorination pathway.

Performance & Insights: SOCl₂ is an effective reagent, but like POCl₃, it can yield mixtures of 2- and 4-chlorinated products.[1] The gaseous nature of the sulfur dioxide (SO₂) byproduct can be advantageous for reaction workup, as it is easily removed. However, this also necessitates performing the reaction in a well-ventilated fume hood.

Advantages:

  • Effective chlorinating agent with good reactivity.

  • Gaseous byproduct (SO₂) simplifies purification.

  • Can be used to control stereochemistry in specific cases.[3]

Disadvantages:

  • Can produce regioisomeric mixtures.

  • Releases toxic SO₂ gas.

  • The reaction can be vigorous.

Oxalyl Chloride ((COCl)₂) and Vilsmeier-type Reagents

Oxalyl chloride, often in the presence of a base like triethylamine, has emerged as a milder and highly regioselective alternative for the synthesis of 2-halopyridines.[4] This system is mechanistically distinct and can proceed through a proposed N-heterocyclic carbene (NHC) intermediate.

Mechanism of Action: The N-oxide attacks oxalyl chloride to form an O-acylated intermediate. In the presence of a base (e.g., Et₃N), a proton is abstracted from the C2 position, leading to the formation of an N-acyloxy pyridinium ylide. This can then rearrange or eliminate to form a pyridine-2-carbene intermediate.[4][5] This highly reactive carbene then reacts with a chloride source to furnish the 2-chloropyridine. This pathway elegantly explains the high C2 selectivity.

Oxalyl_Mechanism PyNO Pyridine N-Oxide Intermediate1 O-Acylated Intermediate PyNO->Intermediate1 Oxalyl (COCl)₂ Base Et₃N Intermediate2 Pyridinium Ylide Intermediate1->Intermediate2 Deprotonation at C2 NHC Pyridine-2-Carbene Intermediate Intermediate2->NHC Elimination Product 2-Chloropyridine NHC->Product + Cl⁻ Protocol1_Workflow A 1. Charge Reactor - Pyridine N-Oxide (1.0 eq) - Et₃N (1.2 eq) - CH₂Cl₂ B 2. Cool to 10 °C (Ice Bath) A->B C 3. Add POCl₃ Solution - POCl₃ (1.2 eq) in CH₂Cl₂ - Add dropwise over 30 min B->C D 4. Warm and Reflux - Stir at RT for 30 min - Heat to reflux for 1 h C->D E 5. Workup - Cool to RT - Quench with ice water - Neutralize with NaHCO₃ D->E F 6. Extraction & Isolation - Extract with CH₂Cl₂ (3x) - Dry (Na₂SO₄), filter - Concentrate in vacuo E->F G Product 2-Chloropyridine F->G Protocol2_Workflow A 1. Charge Reactor - Pyridine N-Oxide (1.0 eq) - CH₂Cl₂ B 2. Add Reagents at 5 °C - Add Et₃N (1.3 eq) - Add (COCl)₂ (1.6 eq) A->B C 3. Stir Reaction - Maintain at 5 °C - Stir for 1.5 h B->C D 4. Distillative Workup - Vacuum distill at 60 °C to remove volatiles C->D E 5. Product Isolation - Increase temp to 90-95 °C - Collect 2-chloropyridine under vacuum D->E F Product 2-Chloropyridine E->F

References

A Comparative Guide to the Biological Activity of 4-Chloro-2,3-dimethylpyridine 1-oxide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of analogues of 4-Chloro-2,3-dimethylpyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry. While direct comparative studies on a broad series of its analogues are limited in publicly available literature, this document synthesizes data from structurally related pyridine-N-oxide derivatives to establish a framework for understanding their therapeutic potential, particularly in oncology. We will delve into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data from various studies, and provide detailed protocols for key biological assays.

Introduction: The Significance of Pyridine N-Oxides in Drug Discovery

Pyridine N-oxides are a fascinating class of compounds characterized by a highly polar N+–O– bond, which imparts unique chemical and physical properties compared to their parent pyridines.[1][2] This polarity can enhance aqueous solubility and alter membrane permeability, attributes that are often beneficial in drug design.[1][2] Furthermore, the N-oxide functionality can be metabolically reduced in vivo, a property that has been ingeniously exploited in the development of hypoxia-activated prodrugs.[1][2] this compound itself is a key intermediate in the synthesis of pharmaceuticals like rabeprazole, a proton pump inhibitor.[3][4] Its scaffold presents a promising starting point for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While specific experimental data on a wide array of this compound analogues is not extensively documented, we can infer potential trends in biological activity by examining related substituted pyridine and pyridine-N-oxide derivatives. The following sections present a comparative analysis based on published cytotoxicity data against various cancer cell lines.

The Influence of Substitution on Cytotoxic Activity

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Studies on various pyridine analogues have demonstrated that even minor chemical modifications can lead to substantial changes in their cytotoxic profiles.

For instance, a study on a series of 5-oxo-hexahydroquinoline derivatives, which contain a substituted pyridine core, revealed that the presence of electron-withdrawing groups like 4-NO2 and 4-Cl, or electron-donating groups like 3,4,5-(OCH3)3 on an attached phenyl ring, resulted in potent activity against SW-480 and MCF-7 cancer cell lines.[5] This suggests that both the electronic and steric properties of substituents play a crucial role in determining the anticancer efficacy.

Another investigation into 2-oxo-pyridine and 1′H-spiro-pyridine derivatives highlighted a derivative, compound 7, which exhibited a lower IC50 value (7.83 ± 0.50 μM) against Caco-2 cells compared to the standard drug Doxorubicin (IC50 = 12.49 ± 1.10 μM).[6] This particular compound featured a cyano group at the C3 position of the pyridine ring, indicating that the introduction of specific functionalities can significantly enhance cytotoxic potential.[6]

Based on these findings, we can hypothesize the potential impact of modifications to the this compound scaffold:

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

Modification Site Hypothetical Analogue Structure Predicted Impact on Biological Activity Rationale Based on General SAR of Related Compounds
Methyl Groups (C2, C3) Replacement with other alkyl groups (e.g., ethyl, propyl)May modulate lipophilicity and steric hindrance, potentially altering target binding and cellular uptake.The size and shape of substituents can influence the fit of the molecule into the binding pocket of a biological target.
Chloro Group (C4) Substitution with other halogens (F, Br, I) or electron-withdrawing/donating groupsAltering the electronic properties at this position could significantly impact reactivity and target interactions. Electron-withdrawing groups may enhance activity.[7]The electronic nature of the substituent on the pyridine ring can influence the overall electron density and reactivity of the molecule.
Addition of Aryl Groups Introduction of substituted phenyl or heteroaryl rings at available positionsCould introduce new binding interactions and significantly enhance potency, as seen in many active pyridine derivatives.[5][8]Aryl groups can engage in π-π stacking and hydrophobic interactions with biological targets, leading to increased binding affinity.
Comparative Cytotoxicity Data of Structurally Related Pyridine Derivatives

To provide a quantitative perspective, the following table summarizes the cytotoxic activities (IC50 values) of various substituted pyridine derivatives from the literature, demonstrating the range of potencies that can be achieved through chemical modification.

Table 2: Cytotoxic Activity (IC50 in µM) of Selected Pyridine Derivatives in Various Cancer Cell Lines

Compound/Derivative MCF-7 (Breast) SW-480 (Colon) Caco-2 (Colon) HepG-2 (Liver) Reference
Derivative 4j (with 3,4,5-(OCH3)3) 26.6 µM38.6 µM--[5]
Derivative 4i (with 4-Cl) 34.2 µM35.9 µM--[5]
Derivative 4g (with 4-NO2) 42.6 µM34.6 µM--[5]
Spiro-pyridine 7 --7.83 ± 0.50 µM8.90 ± 0.6 µM[6]
Spiro-pyridine 5 --9.78 ± 0.7 µM10.58 ± 0.8 µM[6]
Doxorubicin (Standard) --12.49 ± 1.10 µM4.50 ± 0.20 µM[6]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanistic Insights: Potential Modes of Action

The precise mechanism of action for this compound and its analogues as potential anticancer agents is yet to be fully elucidated. However, based on the activities of related compounds, several plausible mechanisms can be proposed:

  • Induction of Apoptosis: Many cytotoxic pyridine derivatives exert their effects by triggering programmed cell death, or apoptosis.[9] This can be mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress within cancer cells by promoting the generation of ROS. Elevated ROS levels can damage cellular components and lead to cell death.

  • Inhibition of Key Signaling Pathways: Pyridine-based molecules have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as those involving receptor tyrosine kinases like EGFR and VEGFR-2.[6]

Experimental Protocols for Comparative Analysis

To conduct a robust comparison of the biological activities of this compound analogues, a standardized set of in vitro assays is essential. The following are detailed step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate for 24h. B 2. Treat cells with varying concentrations of test compounds. A->B C 3. Incubate for the desired exposure period (e.g., 48h). B->C D 4. Add MTT solution to each well and incubate for 2-4h. C->D E 5. Add solubilization solution to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow A 1. Treat cells with test compounds for a specified duration. B 2. Harvest cells and wash with cold PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes at room temperature. D->E F 6. Analyze by flow cytometry within 1 hour. E->F

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Workflow for ROS Detection Assay

ROS_Workflow A 1. Seed cells in a 96-well plate and allow to attach. B 2. Load cells with DCFDA and incubate. A->B C 3. Wash cells to remove excess probe. B->C D 4. Treat cells with test compounds. C->D E 5. Measure fluorescence (Ex/Em ~485/535 nm) over time. D->E

Caption: A simplified workflow for the detection of intracellular ROS.

Detailed Protocol:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Discard the DCFDA solution and wash the cells twice with PBS.

  • Compound Treatment: Add 100 µL of the test compounds at various concentrations to the wells. A known ROS inducer (e.g., H2O2) should be used as a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings can be taken at different time points to assess the kinetics of ROS production.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that this compound and its analogues represent a promising scaffold for the development of novel anticancer agents. The cytotoxic potency of these compounds is likely to be highly dependent on the nature and position of substituents on the pyridine ring. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues to establish a clear and comprehensive structure-activity relationship. Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as therapeutic agents.

References

A Comparative Guide to the Definitive Structural Confirmation of 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing any new chemical entity.[1][2] The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth, expert-led protocol for the structural confirmation of 4-Chloro-2,3-dimethylpyridine 1-oxide, a key intermediate in pharmaceutical synthesis, including for drugs like Rabeprazole.[3]

While a suite of analytical techniques provides essential pieces of the puzzle, single-crystal X-ray crystallography stands as the gold standard for providing direct, atomic-resolution evidence of a molecule's three-dimensional structure.[4][5] This guide will first detail the prospective workflow for a definitive X-ray crystallographic study and then objectively compare its capabilities with complementary spectroscopic and computational methods.

Part 1: The Gold Standard - A Prospective X-ray Crystallography Workflow

Although a public crystal structure for this compound is not currently available, this section outlines the rigorous, field-proven methodology to obtain one. This prospective approach is fundamental to chemical research and development.

Step 1: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to this compound have been reported. A common method involves the chlorination of 2,3-dimethylpyridine N-oxide or the treatment of 4-nitro-2,3-dimethylpyridine N-oxide with a chloride source.[6][7][8][9]

Exemplary Protocol: A robust synthesis can be adapted from known procedures, starting from 4-nitro-2,3-dimethylpyridine N-oxide.[6][7]

  • A suspension of 4-nitro-2,3-dimethylpyridine N-oxide, sodium chloride, and a phase-transfer catalyst (e.g., benzyltributylammonium chloride) in acetonitrile is treated with concentrated hydrochloric acid.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is neutralized with a base (e.g., 20% NaOH) to a pH of 9.[6][7]

  • The product is extracted into an organic solvent like dichloromethane.

  • The combined organic phases are dried and concentrated under reduced pressure to yield the crude product.

  • Purification via column chromatography or recrystallization is crucial to achieve the >99% purity required for crystallization.

Step 2: Crystallization - The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The ideal crystal should be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[11] The choice of solvent and technique is paramount and is guided by the solubility profile of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[12][13] This is often the simplest and first method to try.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open container, which is then sealed inside a larger container holding a less volatile "anti-solvent" in which the compound is insoluble.[12][14] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth. This method is excellent for small quantities of material.[12]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility.[12] Crystals form slowly at the interface of the two solvents.

For this compound, a polar aprotic molecule, solvent systems like ethanol/hexane or dichloromethane/diethyl ether would be logical starting points for vapor diffusion or layering experiments.

Step 3: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within a modern single-crystal X-ray diffractometer.[11][15]

Experimental Workflow:

  • Mounting: A high-quality crystal is selected under a microscope and mounted on a glass fiber or loop.[11]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10][11]

  • Structure Solution: The collected data (reflection intensities and positions) are processed. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.[10]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, highly accurate molecular structure.[10]

The entire workflow, from synthesis to final structure, requires a systematic and logical progression, as illustrated in the diagram below.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of Crude Product (e.g., from 4-nitro-2,3-dimethylpyridine N-oxide) purification Purification (>99% Purity) synthesis->purification crystallization Grow Single Crystals (e.g., Vapor Diffusion, Slow Evaporation) purification->crystallization data_collection Mount Crystal & Collect Diffraction Data crystallization->data_collection structure_solution Solve Phase Problem & Generate Electron Density Map data_collection->structure_solution refinement Build & Refine Atomic Model structure_solution->refinement final_structure Final 3D Structure (Bond Lengths, Angles, Interactions) refinement->final_structure comparison Compare & Correlate Data final_structure->comparison spectroscopy Spectroscopic Data (NMR, MS, IR) spectroscopy->comparison

Caption: Workflow for the structural elucidation of this compound.

Part 2: Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive answer, other techniques are indispensable for preliminary characterization, purity assessment, and corroborating the final structure.[16] Unambiguous structural determination relies on the convergence of data from multiple orthogonal methods.[1][2]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[5][11]Unambiguous and definitive 3D structural determination. Provides solid-state packing information.Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[10] Does not provide information about the molecule in solution.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, relative number of protons.Excellent for determining the carbon-hydrogen framework and connectivity in solution.[17] Non-destructive.Provides indirect structural information; does not give precise bond lengths or angles. Can be difficult to interpret for complex molecules without 2D NMR.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Provides fragmentation patterns that can infer structural motifs.[18]Extremely sensitive, requiring very little sample. Confirms molecular formula.[17]Provides no information on stereochemistry or the 3D arrangement of atoms. Isomers often cannot be distinguished.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[19]Fast, simple, and non-destructive. Excellent for identifying key functional groups (e.g., C=O, N-O, O-H).Provides limited information about the overall molecular skeleton. Spectra can be complex and difficult to interpret fully.
Computational Modeling (e.g., DFT) Predicted low-energy conformation, bond lengths, angles, and spectroscopic properties (e.g., NMR shifts).[1][20]Complements experimental data. Can help predict structures or resolve ambiguities.[2]The accuracy is dependent on the level of theory and basis set used. It is a theoretical prediction, not direct experimental evidence.
Spectroscopic & Computational Expectations for this compound
  • ¹H NMR: One would expect to see two distinct aromatic proton signals (likely doublets) and two distinct methyl group signals (singlets), providing initial confirmation of the substitution pattern.

  • ¹³C NMR: Seven distinct carbon signals would be expected, confirming the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution MS would confirm the molecular formula C₇H₈ClNO.[21] The fragmentation pattern would likely show characteristic losses, such as the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]), which is common for pyridine N-oxides.[22]

  • IR Spectroscopy: A strong absorption band characteristic of the N-O stretching vibration would be a key diagnostic peak, typically appearing in the 1200-1300 cm⁻¹ region for pyridine N-oxides.

  • Computational Chemistry: A DFT-optimized structure would provide theoretical bond lengths and angles. For instance, the N-O bond length is expected to be around 1.29-1.34 Å based on data for pyridine-N-oxide itself.[23][24] This computed structure can be overlaid with the final X-ray structure to validate the experimental result.

Conclusion

The structural confirmation of a novel or critical chemical entity like this compound demands a multi-faceted analytical approach. While techniques like NMR, MS, and IR spectroscopy provide essential, complementary data regarding connectivity and composition, they cannot replace the definitive, high-resolution three-dimensional information afforded by single-crystal X-ray crystallography. It is the synergistic application of these methods that provides the irrefutable evidence required by the rigorous standards of modern chemical and pharmaceutical research. The crystallographic data, once obtained, serves as the ultimate benchmark against which all other analytical and computational data are validated, ensuring the highest level of scientific integrity.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 4-Chloro-2,3-dimethylpyridine 1-oxide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. 4-Chloro-2,3-dimethylpyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are critical. This guide provides an in-depth comparison of orthogonal analytical techniques for determining the purity of this compound and emphasizes the importance of cross-validation to ensure data integrity.

The principle of cross-validation involves using multiple, distinct analytical methods to assess the same quality attribute.[2] This approach provides a high degree of confidence in the reported purity value and can reveal impurities that may not be detected by a single method. This guide will focus on two powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Orthogonal Analytical Methods

Relying on a single analytical technique for purity determination carries an inherent risk of overlooking impurities that may co-elute with the main peak in chromatography or be otherwise masked. Orthogonal methods, which rely on different chemical and physical principles for separation and detection, provide a more comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] It is a highly sensitive and versatile technique for identifying and quantifying impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct measure of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard.[4][5][6] It is a primary analytical method that does not require a reference standard of the analyte itself for quantification.[4]

By comparing the results from these two distinct methods, a robust and validated purity assessment can be achieved, in line with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[7][8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis for its high resolution and sensitivity in separating and quantifying components of a mixture.[3] For polar compounds like pyridine N-oxides, developing a robust HPLC method can be challenging due to poor retention on traditional reversed-phase columns.[10] However, with appropriate column chemistry and mobile phase selection, excellent separation can be achieved.

Experimental Protocol: HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 250 nm[11]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR has emerged as a powerful tool for the direct and accurate determination of purity without the need for a specific reference standard of the analyte.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct molar comparison to a certified internal standard.[6]

Experimental Protocol: qNMR for this compound

This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

    • Add a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T₁).

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Cross-Validation of Results: A Comparative Analysis

The core of this guide is the cross-validation of the purity results obtained from both HPLC and qNMR. The data should be critically compared to identify any discrepancies and to build a comprehensive understanding of the sample's purity profile.

Data Presentation
Analytical TechniquePurity (%)Key Impurities DetectedMethod Precision (RSD%)
HPLC (Area Normalization)99.5Impurity A (0.2%), Impurity B (0.3%)< 0.5%
qNMR (Absolute)99.2Total impurities by subtraction< 0.2%

Interpretation of Comparative Data:

  • The purity values obtained from HPLC and qNMR are in good agreement, providing a high level of confidence in the overall purity of the batch.

  • HPLC provides information on the individual impurities, which is crucial for impurity profiling and tracking.

  • qNMR provides a highly accurate, absolute purity value that is not dependent on the response factors of impurities.

  • Any significant discrepancy between the two methods would warrant further investigation, such as the use of a different HPLC column or detector, or the identification of unknown impurities by mass spectrometry.

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound purity.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis HPLC_Protocol HPLC Method Execution HPLC_Data Purity by Area % Impurity Profile HPLC_Protocol->HPLC_Data Generates Comparison Comparative Analysis HPLC_Data->Comparison qNMR_Protocol qNMR Method Execution qNMR_Data Absolute Purity (%) qNMR_Protocol->qNMR_Data Generates qNMR_Data->Comparison Conclusion Final Purity Assignment & Comprehensive Quality Profile Comparison->Conclusion Results Concordant Investigation Further Investigation (e.g., LC-MS for Impurity ID) Comparison->Investigation Discrepancy Found Investigation->Conclusion Start Sample of This compound Start->HPLC_Protocol Start->qNMR_Protocol

Caption: Workflow for cross-validation of analytical results.

Conclusion

The purity assessment of this compound, a critical pharmaceutical intermediate, demands a rigorous and validated analytical approach. This guide has demonstrated the synergistic power of employing orthogonal analytical techniques—HPLC for detailed impurity profiling and qNMR for absolute purity determination. The cross-validation of results from these methods provides a high degree of confidence in the quality of the material and ensures that it meets the stringent requirements of the pharmaceutical industry. By integrating these self-validating systems into quality control workflows, researchers and drug development professionals can ensure the integrity and safety of their final products.

References

evaluating the performance of different purification methods for 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

4-Chloro-2,3-dimethylpyridine 1-oxide is a cornerstone intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs vital for treating acid-related gastrointestinal disorders.[1][2][3] Its molecular structure is primed for subsequent nucleophilic substitution at the 4-position, a key step in the assembly of active pharmaceutical ingredients (APIs) like Rabeprazole.[2] Given its downstream use in human therapeutics, achieving exceptionally high purity is not merely a matter of good laboratory practice; it is a regulatory and safety imperative.

The compound is typically synthesized via the oxidation of 2,3-lutidine followed by a chlorination step, or through the conversion of a 4-nitro intermediate.[4][5] These synthetic routes can introduce a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. The presence of these impurities can compromise the yield, purity, and safety profile of the final API.

This guide provides an in-depth evaluation of the two most common and effective methods for purifying crude this compound: Recrystallization and Flash Column Chromatography . We will explore the fundamental principles of each technique, provide validated experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal method for their specific needs, from bench-scale research to pilot-plant production.

Method 1: Purification by Recrystallization

Recrystallization is a robust and highly scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For a moderately polar, crystalline solid like this compound, it is often the first method to be considered, particularly for large-scale production.

The Principle of Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at an elevated temperature but low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either be sparingly soluble at high temperatures (allowing them to be filtered off while hot) or remain highly soluble at low temperatures (remaining in the mother liquor upon crystallization).

Based on literature and experimental validation, acetone has proven to be an effective solvent for this purpose.[4] It effectively dissolves the N-oxide at its boiling point while allowing for the precipitation of high-purity crystals upon cooling.

Experimental Protocol: Recrystallization from Acetone

This protocol is designed for the purification of approximately 10 grams of crude material.

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 80-100 mL of acetone.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add acetone portion-wise until the solid material is completely dissolved at a near-boiling temperature. Avoid adding excessive solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration step. Pre-heat a funnel and a new flask to prevent premature crystallization. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which tend to be purer.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold acetone (2 x 10 mL) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white to pale yellow crystalline powder.[3] A typical melting point for the pure compound is in the range of 103-107 °C.[3][6]

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Acetone crude->solvent heat Heat to Dissolve solvent->heat hot_filtration Hot Filtration (Optional) heat->hot_filtration cool Slow Cooling hot_filtration->cool chill Ice Bath Chilling cool->chill vac_filtration Vacuum Filtration chill->vac_filtration wash Wash with Cold Acetone vac_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack Pack Silica Column load Load Crude Sample pack->load elute Elute with DCM -> DCM/MeOH Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions via TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product High-Purity Product evaporate->pure_product

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-2,3-dimethylpyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environments of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS No. 59886-90-7), a versatile intermediate in the development of various agents.[1] Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Section 1: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is not benign and presents several risks that dictate the stringent disposal procedures required.

According to aggregated GHS data, this chemical is classified with multiple hazards.[2] It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[2] Furthermore, it may cause respiratory irritation, and some data suggests it is suspected of causing genetic defects.[2][3] The causality behind these classifications lies in its chemical structure and reactivity, which necessitate the use of comprehensive personal protective equipment (PPE) and controlled disposal methods to prevent unintended exposure and environmental release.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPubChem[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationPubChem[2], ECHEMI[4]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damagePubChem[2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationPubChem[2], ECHEMI[4]
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defectsTCI Chemicals[3]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The hazards outlined above demand more than basic laboratory PPE. The following table details the required equipment and the rationale for its use.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when handling larger quantities or when there is a significant splash risk.[4][5]Protects against splashes that can cause serious eye damage.[2] A face shield offers a broader barrier of protection for the entire face.[5]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may be suitable for incidental contact but are not recommended for extended handling.[6][7] Always check the manufacturer's glove compatibility chart.[6]Prevents skin contact that can lead to irritation.[2] The correct glove material ensures that the chemical does not permeate and reach the skin.
Body Protection A flame-resistant lab coat, fully buttoned.[5] For larger quantities or spill cleanup, a chemical-resistant apron or suit should be worn.[8]Protects the body from contamination and chemical splashes.
Respiratory Protection Use only in a well-ventilated area or within a certified laboratory chemical fume hood.[6] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]Mitigates the risk of respiratory irritation from inhaling the dust or vapors of the compound.[2][4]
Footwear Closed-toe shoes made of a chemically resistant material.[9]Protects feet from spills and falling objects.
Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper), in a dedicated, properly labeled hazardous waste container.[6][11]

  • Container Compatibility: The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid to prevent leaks and evaporation.[6][11] Do not use metal containers due to the potential for corrosion with chlorinated compounds.[11]

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. The label must clearly identify the contents, including "this compound," and list all other components and their approximate percentages.[11]

Step 2: Storage Pending Disposal

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secured area away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Arranging for Final Disposal

  • Licensed Disposal Company: The final disposal of the waste must be conducted by a licensed and certified hazardous waste disposal company.[10] These companies have the expertise and facilities to handle and treat the chemical waste in accordance with federal, state, and local regulations.[12]

  • Approved Disposal Methods: The likely disposal method for chlorinated pyridine derivatives is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[13] Chemical destruction is another potential method.[14]

The following diagram illustrates the logical workflow for the disposal process.

G cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Wear Full PPE B Segregate Waste in Compatible Container A->B C Label Container as 'Hazardous Waste' B->C D Store in Designated, Well-Ventilated Area C->D E Use Secondary Containment D->E F Contact Licensed Hazardous Waste Vendor E->F G Arrange for Pickup and Transport F->G H Vendor Performs Approved Disposal (e.g., Incineration) G->H

Caption: Disposal Workflow for this compound.

Section 4: Emergency Procedures - Spill Management

Accidents can happen, and a clear, rehearsed emergency plan is a cornerstone of a safe laboratory.

For Minor Spills (Contained within a fume hood and less than ~5g):

  • Alert Personnel: Immediately alert others in the vicinity.[15]

  • Maintain Ventilation: Ensure the chemical fume hood is functioning correctly to contain vapors.[15]

  • Don Appropriate PPE: If not already wearing it, don the full PPE outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[15][16] Do not use combustible materials like paper towels directly on the spill.

  • Collect Residue: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[15][16]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[17] All cleaning materials must also be disposed of as hazardous waste.[15]

For Major Spills (Outside of a fume hood, larger quantities, or if you are unsure):

  • Evacuate: Immediately evacuate the immediate area.[18] Close doors to the affected area to contain the spill.[18]

  • Activate Alarm: If necessary, activate the nearest fire alarm to initiate a building-wide evacuation.

  • Call for Emergency Assistance: From a safe location, call your institution's emergency number or 911. Provide the exact location, the name of the chemical, and the estimated quantity spilled.[18]

  • Isolate the Area: Prevent unauthorized personnel from entering the spill area.

  • Do Not Attempt to Clean Up: Only trained and properly equipped emergency response personnel should handle major spills.[15]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. The principles of understanding the hazard, utilizing proper protection, and adhering to a strict disposal and emergency plan are fundamental to the safe advancement of science.

References

Personal protective equipment for handling 4-Chloro-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-2,3-dimethylpyridine 1-oxide

For the modern researcher navigating the complexities of pharmaceutical and agrochemical synthesis, a profound understanding of chemical safety is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling this compound, a versatile intermediate. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the recommended safety protocols, thereby empowering you to work with confidence and precision.

Immediate Hazard Assessment: Understanding the Risks

This compound (CAS No. 59886-90-7) is a white to light yellow crystalline powder.[1] While its utility in organic synthesis is significant, it is imperative to recognize its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[2]

A comprehensive review of safety data indicates the following primary hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[5]

This hazard profile necessitates a stringent approach to personal protection and handling. The causality is clear: the chemical's properties pose a direct threat to exposed tissues and can have systemic effects. Therefore, the selection of Personal Protective Equipment (PPE) is your first and most critical line of defense.

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is a non-negotiable aspect of handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE Component Specification Justification
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes that can cause serious eye damage.[4][6][7] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[8][9] Always inspect gloves for tears or punctures before use.Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[8][9] Latex gloves are not recommended due to their poor resistance to many organic chemicals.
Body Protection A chemically resistant lab coat. For large-scale operations, consider impervious clothing.Protects the skin on the arms and torso from accidental spills and contamination.[6][10]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.[9] If a fume hood is unavailable or if airborne dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][11]Prevents inhalation of the powder, which can cause respiratory tract irritation.[2][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for researchers.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solids in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon Decontaminate Glassware handle_transfer->clean_decon clean_waste Segregate and Label Waste clean_decon->clean_waste clean_dispose Dispose via Certified Channels clean_waste->clean_dispose

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.

    • Don Appropriate PPE: As outlined in the table above, ensure you are wearing chemical splash goggles, nitrile or neoprene gloves, and a lab coat.

    • Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]

  • Handling:

    • Weighing: When weighing the solid, do so within the fume hood to contain any dust.

    • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you are not equipped to handle it.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[6]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused compound and grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

    • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][12]

    • Do not pour any waste containing this chemical down the drain.[4]

    • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.